5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUSPSELRFJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366366 | |
| Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312606-96-5 | |
| Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid: A Potential Novel Antimicrobial Agent
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid, a molecule of interest in the field of antimicrobial research. While public domain data on this specific compound is nascent, this document consolidates available information, proposes a theoretical framework for its synthesis and characterization, and contextualizes its potential therapeutic application. The guide delves into the significance of its putative target, Staphylococcus DNA helicase, and explores the broader pharmacological landscape of the isoindoline scaffold. This document serves as a foundational resource for researchers poised to investigate the therapeutic potential of this and related compounds.
Introduction and Chemical Profile
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a chemical entity featuring a dihydroisoindole moiety linked to a pentanoic acid chain. The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The presence of a carboxylic acid group suggests potential for ionic interactions and prodrug strategies.
While extensive characterization data is not yet available in peer-reviewed literature, its basic chemical properties are known.
Table 1: Physicochemical Properties of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 219.29 g/mol | Santa Cruz Biotechnology[1] |
| Canonical SMILES | C1C(N(CCCC(O)=O)CC2=CC=CC=C21) | (Structure-based) |
| Physical Appearance | Solid (predicted) | --- |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | --- |
Proposed Synthesis and Characterization Workflow
A robust and reproducible synthesis is paramount for the progression of any compound through the drug discovery pipeline. While a specific, validated protocol for 5-(1,3-dihydroisoindol-2-yl)pentanoic acid is not yet published, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Hypothetical Synthetic Protocol
A likely approach would involve the N-alkylation of 1,3-dihydroisoindole with a suitable 5-halopentanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Step 1: N-alkylation
-
To a solution of 1,3-dihydroisoindole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Add ethyl 5-bromopentanoate (1.1 eq) to the mixture.
-
Heat the reaction mixture at 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate, by column chromatography on silica gel.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture to a pH of ~4-5 with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-(1,3-dihydroisoindol-2-yl)pentanoic acid.
Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Pharmacological Profile and Mechanism of Action
Potential as a Staphylococcus DNA Helicase Inhibitor
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has been suggested as a potential inhibitor of Staphylococcus DNA helicase[1]. DNA helicases are essential enzymes that unwind DNA, a critical process in replication, repair, and recombination. Their necessity for bacterial survival makes them attractive targets for the development of new antibiotics[2].
Staphylococcus aureus is a significant human pathogen, and the emergence of multidrug-resistant strains, such as MRSA, necessitates the discovery of novel antibacterial agents with new mechanisms of action[2]. The PriA helicase in S. aureus is crucial for DNA replication restart, making its inhibition a promising strategy for combating this bacterium[2].
While the inhibitory activity of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid against S. aureus DNA helicase awaits confirmation in the scientific literature, the following diagram illustrates the hypothetical mechanism of action.
Caption: Proposed mechanism of action for a Staphylococcus DNA helicase inhibitor.
Broader Context: The Isoindoline Scaffold in Drug Discovery
The isoindoline core is a key structural motif in several approved drugs and clinical candidates, highlighting its therapeutic potential. For instance, the isoindolinone ring is central to the immunomodulatory and anti-cancer activities of thalidomide and its analogues. Other derivatives have been investigated for their anti-inflammatory and cardiovascular effects. This precedent suggests that the isoindoline scaffold of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid is a promising starting point for the development of new therapeutics.
Future Directions and Conclusion
The exploration of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid as a potential therapeutic agent is in its early stages. The immediate next steps for the research community should focus on:
-
Validated Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol, along with comprehensive spectroscopic and analytical data.
-
In Vitro Validation: Rigorous testing of the compound's inhibitory activity against S. aureus DNA helicase, including determination of IC₅₀ and binding kinetics.
-
Antimicrobial Spectrum: Evaluation of its activity against a panel of clinically relevant bacteria, including drug-resistant strains.
-
Cytotoxicity and Preliminary Safety: Assessment of its toxicity in mammalian cell lines to establish a preliminary therapeutic window.
References
- Santa Cruz Biotechnology, Inc. (n.d.). 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
- Huang, Y.-H., Huang, C.-C., Chen, C.-C., Yang, K.-J., & Huang, C.-Y. (2015). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. Protein Journal, 34(3), 169–172.
Sources
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
Abstract
The definitive characterization of novel chemical entities is a cornerstone of drug discovery and chemical research. Ambiguity in molecular structure can lead to misinterpreted biological data and significant setbacks in development pipelines. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a molecule identified as a potential inhibitor of Staphylococcus DNA helicase.[1] By integrating data from mass spectrometry, infrared spectroscopy, and a suite of advanced one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the strategic application of each analytical technique.
Introduction and Strategic Overview
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (Molecular Formula: C₁₃H₁₇NO₂, Molecular Weight: 219.29 g/mol ) is a small molecule featuring a tertiary amine embedded within an isoindoline ring system, connected via an N-alkylation to a pentanoic acid chain.[1] The structural hypothesis combines a rigid, aromatic isoindoline core with a flexible aliphatic carboxylic acid tail. The elucidation process must therefore confirm:
-
The exact molecular formula and degree of unsaturation.
-
The presence and connectivity of all constituent functional groups (aromatic ring, tertiary amine, carboxylic acid).
-
The precise regiochemistry of the linkage between the isoindoline nitrogen and the pentanoic acid chain.
Our approach is hierarchical, beginning with broad molecular properties and progressively resolving finer structural details. This ensures that each subsequent experiment is built upon a foundation of validated data, embodying a trustworthy and scientifically rigorous process.
Caption: Overall workflow for structure elucidation.
Phase 1: Foundational Analysis - Molecular Formula and Unsaturation
The first principle in structure elucidation is to establish the elemental composition. This is the bedrock upon which all subsequent spectroscopic interpretations are built.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: While low-resolution MS provides nominal mass, HRMS provides the exact mass to several decimal places. This precision is critical for distinguishing between isobaric compounds (different formulas with the same nominal mass), thereby providing a high-confidence molecular formula. We employ Electrospray Ionization (ESI) in positive ion mode, as the tertiary amine and carboxylic acid moieties are readily protonated.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation ([M+H]⁺).
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Mass Range: 50-500 m/z
-
Internal Calibrant: Use a known standard (e.g., reserpine) for real-time mass correction to ensure high accuracy.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass calculated for C₁₃H₁₈NO₂⁺.
| Parameter | Theoretical Value | Expected HRMS Result |
| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ |
| Exact Mass of [M] | 219.12593 | - |
| Formula of [M+H]⁺ | C₁₃H₁₈NO₂⁺ | C₁₃H₁₈NO₂⁺ |
| Exact Mass of [M+H]⁺ | 220.13321 | 220.1332 ± 0.0005 |
Degree of Unsaturation (DoU)
Trustworthiness: The molecular formula confirmed by HRMS allows for the calculation of the Degree of Unsaturation (DoU), a self-validating check for the total number of rings and π-bonds in the molecule.
-
Formula: DoU = C + 1 - (H/2) + (N/2)
-
Calculation: DoU = 13 + 1 - (17/2) + (1/2) = 14 - 8.5 + 0.5 = 6
Interpretation: A DoU of 6 is perfectly consistent with the proposed structure:
-
Benzene ring: 4 degrees (1 ring + 3 double bonds)
-
Carboxylic acid (C=O): 1 degree
-
Isoindoline ring: 1 degree
Phase 2: Functional Group Identification via FTIR Spectroscopy
Expertise & Causality: FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies. This serves as a crucial cross-validation of the information inferred from the molecular formula.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted.
-
Analysis: Identify characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, strong |
| Aliphatic C-H | C-H stretch | 2950 - 2850 | Medium, sharp |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Weak to medium |
| Carbonyl (C=O) | C=O stretch | 1725 - 1700 | Strong, sharp |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium, sharp peaks |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium to strong |
Authoritative Grounding: The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[2][3] The C=O stretch confirms the carbonyl, and its position is indicative of a saturated aliphatic acid.[4]
Phase 3: The Core Framework - Advanced NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] We employ a suite of experiments to systematically build the structure piece by piece and then connect those pieces together.
Caption: Inter-relationship of NMR experiments.
Experimental Protocols: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra. For ¹³C spectra intended for integration, inverse-gated decoupling should be used with a sufficient relaxation delay.[6]
Data Interpretation & Predicted Spectra
¹H NMR - The Proton Environment: This experiment reveals the number of distinct proton types, their relative numbers (integration), and their neighboring protons (multiplicity).[7][8]
¹³C NMR - The Carbon Skeleton: This shows the number of unique carbon environments.
2D NMR - The Connectivity Map:
-
COSY: Identifies coupled protons (protons on adjacent carbons). This will clearly show the entire spin system of the -CH₂-CH₂-CH₂-CH₂-COOH chain.
-
HSQC: Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC: The key experiment for connecting non-coupled fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how the link between the pentanoic acid chain and the isoindoline ring will be proven.
| Assignment | Predicted ¹H NMR Data (δ, ppm, mult., int.) | Predicted ¹³C NMR Data (δ, ppm) | Key HMBC Correlations (H → C) |
| Isoindoline-Ar-H | 7.2-7.4 (m, 4H) | 122-128 (Ar-CH), 140-142 (Ar-Cq) | Ar-H → Ar-C, Ar-H → C1/C3 |
| Isoindoline-CH₂ (C1, C3) | ~4.2 (s, 4H) | ~55 | C1/C3-H → Ar-C, C1/C3-H → Cα |
| N-CH₂ (Cα) | ~2.6 (t, 2H) | ~52 | Cα-H → C1/C3, Cα-H → Cβ |
| -CH₂- (Cβ) | ~1.7 (quint, 2H) | ~25 | Cβ-H → Cα, Cβ-H → Cγ |
| -CH₂- (Cγ) | ~1.6 (quint, 2H) | ~28 | Cγ-H → Cβ, Cγ-H → Cδ |
| -CH₂-COOH (Cδ) | ~2.4 (t, 2H) | ~34 | Cδ-H → Cγ, Cδ-H → COOH |
| -COOH | >10 (br s, 1H) | ~178 | - |
Trustworthiness & Self-Validation:
-
The COSY spectrum will validate the -CH₂(α)-CH₂(β)-CH₂(γ)-CH₂(δ)- chain connectivity.
-
The singlet at ~4.2 ppm integrating to 4H is characteristic of the two equivalent benzylic CH₂ groups of the isoindoline moiety.
-
The critical HMBC correlation will be from the protons on the benzylic carbons (C1/C3, ~4.2 ppm) to the first carbon of the pentanoic chain (Cα, ~52 ppm), and vice-versa from the Cα protons (~2.6 ppm) to the benzylic carbons (C1/C3, ~55 ppm). This unambiguously proves the N-alkylation site.
Phase 4: Fragmentation Analysis & Final Confirmation
Mass Spectrometry (MS) Fragmentation
Expertise & Causality: While HRMS gives the parent mass, subjecting the molecule to higher energy ionization (like Electron Ionization, EI) causes predictable fragmentation.[9] The resulting fragments provide "puzzle pieces" that corroborate the structure assembled from NMR data. The primary fragmentation pathways for this molecule will be driven by the stable tertiary amine and the aromatic ring.[10]
Predicted Fragmentation Pathways (EI-MS):
-
α-Cleavage: The most favorable cleavage for amines is at the bond adjacent to the nitrogen atom. Loss of the pentanoic acid chain at the Cα-N bond would generate the highly stable isoindoline cation.
-
Benzylic Cleavage: Fragmentation can also be initiated by the stable benzylic position, leading to the formation of a tropylium-like ion if rearrangement occurs, or more directly, the key fragment at m/z 118.
Caption: Predicted major EI-MS fragmentation pathways.
The observation of a base peak at m/z 118 would be exceptionally strong evidence for the N-substituted isoindoline core.
Single-Crystal X-ray Crystallography: The Gold Standard
Authoritative Grounding: For definitive, unambiguous proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the ultimate authority.[11][12][13]
Protocol Overview:
-
Crystallization: The most challenging step is growing a high-quality single crystal, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.[11][14]
-
Data Collection: A suitable crystal is mounted and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. Atoms are fitted into this density, and the model is refined to produce a final structure with precise bond lengths, bond angles, and thermal parameters.
A successful crystal structure would provide absolute confirmation of the connectivity determined by NMR and MS, leaving no room for doubt.
Conclusion
The structure elucidation of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a case study in the power of a synergistic, multi-technique analytical approach. High-resolution mass spectrometry establishes the elemental formula, which is then validated by the degree of unsaturation. FTIR quickly confirms the presence of the key functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the molecular framework, piece by piece, and crucially, connects the distinct isoindoline and pentanoic acid moieties. Finally, fragmentation analysis by mass spectrometry provides corroborating evidence, while X-ray crystallography stands as the ultimate arbiter for absolute structural proof. This rigorous, self-validating workflow ensures the highest level of scientific integrity and trustworthiness, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.
References
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MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Romanian Journal of Physics. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Available from: [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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ResearchGate. (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Available from: [Link]
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Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
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Wikipedia. X-ray crystallography. Available from: [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
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ResearchGate. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]
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ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
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National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]
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National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. Available from: [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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University of Calgary. IR: carboxylic acids. Available from: [Link]
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ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]
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Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Available from: [Link]
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AIP Publishing. (2010). Electronic spectra of jet-cooled isoindoline: Spectroscopic determination of energy difference between conformational isomers. Available from: [Link]
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National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]
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Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
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PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Available from: [Link]
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An In-depth Technical Guide to 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid: Synthesis, Characterization, and Potential as a Staphylococcus DNA Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a specialized heterocyclic compound with potential applications in antibacterial drug discovery. While a specific CAS number for this molecule is not readily found in major public databases, indicating its status as a novel or less-common research chemical, its existence is confirmed through supplier listings for research purposes. This guide synthesizes available information on its chemical identity, proposes a robust synthetic route, outlines key analytical characterization methods, and delves into its potential as an inhibitor of Staphylococcus DNA helicase.
Compound Identity and Physicochemical Properties
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid belongs to the class of N-substituted isoindolines. The core of the molecule is the isoindoline moiety, a bicyclic structure consisting of a benzene ring fused to a five-membered reduced pyrrole ring. This core is N-substituted with a pentanoic acid chain, imparting acidic properties and modifying the overall lipophilicity.
Table 1: Physicochemical Properties of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.29 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related structures |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | Inferred from related structures |
| pKa | ~4-5 (for the carboxylic acid group) | Estimated based on pentanoic acid |
Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
The synthesis of N-alkylated isoindolines can be achieved through various established methods. A common and effective approach involves the nucleophilic substitution of a haloalkanoate by isoindoline. The following protocol describes a plausible and robust synthetic route.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from phthalimide, which is first reduced to isoindoline, followed by N-alkylation with a 5-halopentanoic acid ester and subsequent hydrolysis.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Therapeutic Agent
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a molecule of significant interest in contemporary drug discovery, presents a unique structural scaffold combining a dihydroisoindole moiety with a pentanoic acid chain. This guide provides a comprehensive overview of its core physicochemical properties, which are paramount to understanding its behavior in biological systems and foundational for its development as a potential therapeutic agent. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the established methodologies and theoretical considerations for characterizing this compound. Notably, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has been identified as a potential inhibitor of Staphylococcus DNA helicase, suggesting its promise in the development of novel antibacterial agents.
Molecular Identity and Structural Characteristics
A thorough understanding of a compound's identity is the cornerstone of any scientific investigation. The fundamental molecular details of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | - |
| Molecular Formula | C₁₃H₁₇NO₂ | |
| Molecular Weight | 219.29 g/mol | |
| Canonical SMILES | C1C(N(CCCC(O)=O)C2)C=CC=C2C1 | - |
| InChI Key | InChI=1S/C13H17NO2/c15-13(16)8-4-1-5-14-9-11-6-2-3-7-12(11)10-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) | - |
Determination of Key Physicochemical Parameters: A Methodological Approach
The subsequent sections detail the experimental protocols and theoretical frameworks for determining the critical physicochemical properties of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. These parameters are instrumental in predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Melting Point: A Gateway to Purity and Stability
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and thermal stability. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities.
A widely accepted and accessible method for determining the melting point is the capillary method.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to a liquid (completion of melting) are recorded. This range constitutes the melting point.
Figure 1: Workflow for Capillary Melting Point Determination.
Solubility: A Critical Determinant of Bioavailability
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its bioavailability. The pentanoic acid moiety in the target molecule suggests some degree of water solubility, which will be pH-dependent.
The shake-flask method is the gold standard for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: An excess amount of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is added to a known volume of each buffer in separate sealed flasks.
-
Equilibration: The flasks are agitated in a constant temperature water bath (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from each flask, and the undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 2: Workflow for Equilibrium Solubility Determination.
pKa: Understanding Ionization and its Impact
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, the carboxylic acid group will have a specific pKa, and the nitrogen atom in the dihydroisoindole ring may also exhibit basic properties with a corresponding pKa for its conjugate acid. These values are crucial for predicting the compound's charge state at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets.
Potentiometric titration is a highly accurate method for determining pKa values.
Step-by-Step Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water if aqueous solubility is limited.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point. For more complex molecules, specialized software can be used to analyze the titration data and determine multiple pKa values.
In the absence of experimental data, computational tools can provide an estimate of pKa values. Various software packages utilize algorithms based on quantum mechanics or empirical methods to predict the pKa of different functional groups within a molecule. While these predictions are valuable for initial assessments, they should be confirmed experimentally.
LogP: Quantifying Lipophilicity
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a critical parameter in drug design as it influences a drug's ability to cross cell membranes and its distribution in the body.
The shake-flask method is a traditional and reliable technique for measuring logP.
Step-by-Step Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Figure 3: Workflow for LogP Determination via the Shake-Flask Method.
Numerous computational models are available to predict logP values. These are often based on the fragmentation of the molecule and the summation of the lipophilicity contributions of each fragment. While these methods are rapid and cost-effective, their accuracy can vary, and experimental verification is highly recommended for lead compounds.
Spectroscopic Characterization
While not strictly a physicochemical property, spectroscopic data is vital for structural confirmation and is an integral part of a compound's characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the chemical structure of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the dihydroisoindole ring, the methylene protons of the isoindole and pentanoic acid chain, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, further confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching) and the secondary amine within the dihydroisoindole ring (N-H stretching).
Conclusion and Future Directions
This technical guide has outlined the fundamental physicochemical properties of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and provided a robust framework for their experimental determination. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, the methodologies described herein represent the industry-standard approaches for characterizing a novel compound in a drug discovery and development setting.
The potential of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid as a Staphylococcus DNA helicase inhibitor underscores the importance of a thorough physicochemical characterization. The data obtained from the experiments detailed in this guide will be invaluable for understanding its ADME properties, guiding formulation development, and ultimately, assessing its potential as a clinically viable therapeutic agent. It is strongly recommended that these experimental studies be undertaken to build a comprehensive data package for this promising molecule.
References
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LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
Molinspiration Cheminformatics. [Link]
-
Chemaxon. Marvin - Chemical Drawing Software. [Link]
An In-Depth Technical Guide to the Inhibition of Staphylococcus aureus DNA Helicase: A Promising Antibacterial Strategy
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel therapeutic targets. One such promising target is DNA helicase, an essential enzyme in bacterial DNA replication and repair. This guide provides a comprehensive overview of S. aureus DNA helicase as a drug target. While specific compounds such as 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid have been identified as potential inhibitors, a scarcity of published data for this particular molecule requires a broader examination of the target class. This document will delve into the mechanistic rationale for DNA helicase inhibition, detail robust experimental protocols for inhibitor screening and characterization, and present a framework for advancing the development of novel anti-staphylococcal agents.
Introduction: The Critical Need for Novel Antibacterial Targets
Staphylococcus aureus remains a significant global health threat, responsible for a wide spectrum of infections ranging from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of methicillin-resistant S. aureus (MRSA) has severely limited therapeutic options, underscoring the urgent need for new classes of antibiotics with novel mechanisms of action.
DNA helicases, a family of enzymes that unwind the DNA double helix, are indispensable for bacterial viability. Their fundamental role in DNA replication, recombination, and repair makes them an attractive target for the development of new antibacterial agents. Inhibition of DNA helicase activity can lead to catastrophic consequences for the bacterial cell, including stalled replication forks and the accumulation of DNA damage, ultimately resulting in cell death.
While several compounds have been investigated for their ability to inhibit bacterial DNA helicases, this guide will focus on the broader strategies for targeting S. aureus DNA helicase. We will use the example of compounds like 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, which has been suggested as a potential inhibitor of Staphylococcus DNA helicase, to frame our discussion on the methodologies for validating and characterizing such potential drug candidates[1].
The Molecular Target: Staphylococcus aureus DNA Helicase
S. aureus possesses several DNA helicases, each with specialized roles. The primary replicative helicase, DnaC, is responsible for unwinding the DNA at the replication fork, a critical step for DNA synthesis. Another key helicase is PriA, which plays a vital role in DNA repair and the restart of stalled replication forks[2][3]. The essential nature of these helicases for bacterial survival makes them prime targets for therapeutic intervention.
Mechanism of Action of DNA Helicases
DNA helicases are molecular motors that transduce the chemical energy from ATP hydrolysis into the mechanical work of separating double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA)[3]. This process is fundamental for allowing the DNA replication and repair machinery to access the genetic information encoded within the DNA. The general mechanism can be conceptualized in the following steps:
-
Binding to DNA: The helicase recognizes and binds to a specific DNA structure, often a single-stranded region adjacent to a double-stranded duplex.
-
ATP Binding: The binding of ATP induces a conformational change in the helicase protein.
-
DNA Translocation and Unwinding: ATP hydrolysis fuels the translocation of the helicase along the DNA strand, actively separating the two strands.
-
ATP Release: The release of ADP and inorganic phosphate (Pi) resets the enzyme for the next cycle.
The inhibition of any of these steps can effectively halt the unwinding process and disrupt DNA metabolism.
Visualizing the DNA Helicase Mechanism
Caption: A workflow for the screening and validation of DNA helicase inhibitors.
Elucidating the Mechanism of Inhibition
Once a compound is confirmed as a helicase inhibitor, it is crucial to understand how it inhibits the enzyme.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique that can be used to measure the binding affinity and kinetics of an inhibitor to the helicase.
Methodology:
-
Immobilization: Covalently immobilize the purified helicase onto a sensor chip.
-
Analyte Injection: Flow solutions of the inhibitor at various concentrations over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the inhibitor binding to the helicase.
-
Data Analysis: From the resulting sensorgrams, the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ) can be determined.
Quantitative Data Summary:
| Inhibitor | Kₔ (µM) |
| Kaempferol [2] | 9.1 ± 3.2 |
| Benzobisthiazole derivative (Compound 59) [4] | Nanomolar range |
| 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (Hypothetical) | To be determined |
Future Directions and Conclusion
The inhibition of S. aureus DNA helicase represents a promising avenue for the development of a new class of antibiotics. The experimental framework outlined in this guide provides a systematic approach for the identification, validation, and characterization of novel helicase inhibitors. While compounds such as 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid are of interest, further rigorous scientific investigation is required to elucidate their precise mechanism of action and therapeutic potential. The continued application of these robust screening and characterization methodologies will be instrumental in advancing the discovery of potent and selective S. aureus DNA helicase inhibitors to combat the growing threat of antibiotic resistance.
References
-
Huang, Y. H., et al. (2015). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. Protein Journal, 34(3), 169–172. [Link]
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Huang, Y. H., et al. (2015). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. Protein Journal, 34(3), 169–172. [Link]
-
Iftime, D., et al. (2011). Optimization of a novel potent and selective bacterial DNA helicase inhibitor scaffold from a high throughput screening hit. Bioorganic & Medicinal Chemistry Letters, 21(23), 7111–7115. [Link]
-
Iftime, D., et al. (2011). Optimization of a novel potent and selective bacterial DNA helicase inhibitor scaffold from a high throughput screening hit. Bioorganic & Medicinal Chemistry Letters, 21(23), 7111-7115. [Link]
-
Ko, C., et al. (2013). Staphylococcus aureus Helicase but Not Escherichia coli Helicase Stimulates S. aureus Primase Activity and Maintains Initiation Specificity. Journal of Bacteriology, 195(8), 1776-1784. [Link]
-
Chino, M., et al. (1996). Heliquinomycin, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 49(8), 752-757. [Link]
-
Huang, Y. H., et al. (2015). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. Protein Journal, 34(3), 169-172. [Link]
Sources
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- 2. Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a novel potent and selective bacterial DNA helicase inhibitor scaffold from a high throughput screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of AK-7: A Technical Guide to a Selective SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, widely known in the scientific community as AK-7, has emerged as a significant chemical probe and potential therapeutic agent. This technical guide provides an in-depth exploration of the biological targets of AK-7, with a primary focus on its role as a selective inhibitor of Sirtuin 2 (SIRT2). We will delve into the mechanistic underpinnings of this interaction, the downstream cellular consequences, and the established experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating neurodegenerative diseases, inflammatory conditions, and other pathologies where SIRT2 plays a crucial role.
Introduction: The Significance of AK-7
AK-7 is a synthetic, cell- and brain-permeable small molecule that has garnered substantial interest for its selective inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[1][2] Sirtuins are a class of enzymes implicated in a wide array of cellular processes, including gene silencing, DNA repair, metabolic regulation, and aging.[3][4] The specificity of AK-7 for SIRT2 over other sirtuins, such as SIRT1 and SIRT3, makes it an invaluable tool for dissecting the specific functions of this particular enzyme.[2][5] Its ability to cross the blood-brain barrier further enhances its utility in studying neurological disorders.[1][2]
Primary Biological Target: Sirtuin 2 (SIRT2)
The overwhelming body of evidence points to SIRT2 as the principal biological target of AK-7. SIRT2 is predominantly a cytoplasmic protein and is known to deacetylate a variety of substrates, most notably α-tubulin.[4]
Mechanism of Action: Inhibition of Deacetylase Activity
AK-7 functions as a direct inhibitor of SIRT2's catalytic activity. It has a reported IC50 (half-maximal inhibitory concentration) of approximately 15.5 μM.[1][2] The inhibition of SIRT2 by AK-7 leads to the hyperacetylation of its substrates. A key and well-established biomarker of AK-7's activity is the increased acetylation of α-tubulin at lysine 40 (K40).[4]
Experimental Protocol: In Vitro SIRT2 Inhibition Assay
This protocol outlines a standard method to quantify the inhibitory effect of AK-7 on SIRT2 deacetylase activity.
Objective: To determine the IC50 value of AK-7 for SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
AK-7 compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of AK-7 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Setup: In the wells of the 96-well plate, add the following in order:
-
Assay buffer
-
AK-7 or vehicle control (DMSO in assay buffer)
-
Recombinant SIRT2 enzyme. Incubate for 15 minutes at 37°C to allow for compound binding.
-
-
Initiation of Reaction: Add the fluorogenic substrate and NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for an additional 15 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the AK-7 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
The use of a fluorogenic substrate provides a sensitive and high-throughput method for measuring enzyme activity.
-
Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the substrate is introduced.
-
Including a vehicle control (DMSO) is crucial to account for any effects of the solvent on enzyme activity.
Downstream Signaling Pathways and Cellular Effects
The inhibition of SIRT2 by AK-7 triggers a cascade of downstream events, impacting several critical signaling pathways. These effects are particularly pronounced in the context of neurodegenerative and inflammatory diseases.
2.2.1. Neuroprotection in Huntington's and Parkinson's Disease Models
AK-7 has demonstrated significant neuroprotective effects in various models of Huntington's disease (HD) and Parkinson's disease (PD).[4][5][6] In HD models, treatment with AK-7 resulted in improved motor function, extended survival, and reduced brain atrophy.[6] This is associated with a marked reduction in the aggregation of mutant huntingtin protein, a pathological hallmark of the disease.[6] In PD models, AK-7 ameliorates alpha-synuclein toxicity and prevents the loss of dopaminergic neurons induced by neurotoxins like MPTP.[4][5]
The proposed neuroprotective mechanism involves the modulation of cholesterol biosynthesis and the enhancement of the AKT/GSK-3β/β-catenin pathway.[1] AK-7 has been shown to reduce cholesterol levels in neuronal cells.[1][2]
Caption: AK-7's anti-inflammatory mechanism in COPD.
Potential Secondary Biological Target: Staphylococcus DNA Helicase
While the primary focus of AK-7 research has been on SIRT2, at least one source suggests that it may also act as a potential inhibitor of Staphylococcus DNA helicase. [7]This finding, though less substantiated in the literature compared to its SIRT2 activity, opens up an intriguing avenue for exploring AK-7 as a potential antibacterial agent. Further investigation is required to validate this target and elucidate the mechanism of inhibition.
Experimental Workflow: Target Validation of a Potential Secondary Target
This workflow outlines the steps to validate a novel biological target for a compound like AK-7.
Caption: Workflow for validating a secondary biological target.
Summary of AK-7's Biological Activities and Properties
| Property | Description | References |
| Primary Target | Sirtuin 2 (SIRT2) | [1][2] |
| IC50 for SIRT2 | ~15.5 μM | [1][2] |
| Mechanism of Action | Inhibition of deacetylase activity | [4] |
| Key Biomarker | Increased α-tubulin acetylation | [4] |
| Selectivity | Selective for SIRT2 over SIRT1 and SIRT3 | [2][5] |
| Cellular Permeability | Cell- and brain-permeable | [1][2] |
| Therapeutic Potential | Neurodegenerative diseases (HD, PD), COPD | [3][4][5][6][8] |
| Potential Secondary Target | Staphylococcus DNA helicase | [7] |
Conclusion and Future Directions
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (AK-7) is a well-characterized, selective inhibitor of SIRT2. Its ability to modulate key signaling pathways involved in neurodegeneration and inflammation underscores its potential as both a research tool and a lead compound for drug development. The neuroprotective effects observed in models of Huntington's and Parkinson's diseases, coupled with its anti-inflammatory properties in COPD, highlight the diverse therapeutic possibilities of targeting SIRT2.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To develop more potent and selective analogs of AK-7.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To optimize its drug-like properties for in vivo applications.
-
Validation of Secondary Targets: To fully characterize its polypharmacology and identify potential off-target effects or new therapeutic applications.
-
Clinical Translation: To explore the feasibility of advancing AK-7 or its derivatives into clinical trials for relevant human diseases.
The continued investigation of AK-7 and its biological targets will undoubtedly provide valuable insights into the pathophysiology of numerous diseases and pave the way for novel therapeutic strategies.
References
-
Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway. (2024). PubMed. Retrieved from [Link]
- The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models. (2012). Cell Reports.
- The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models. Cell Rep.
- The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson's Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia. (2015). PLoS ONE.
- The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson's Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia. PLoS One.
-
Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway. Frontiers in Immunology. Retrieved from [Link]
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- 2. AK-7 | Cell Signaling Technology [cellsignal.com]
- 3. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Investigating 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid as a Novel DNA Helicase Inhibitor
An In-depth Technical Guide:
Abstract: DNA helicases are essential motor enzymes that unwind nucleic acid duplexes, playing a pivotal role in replication, repair, and recombination.[1][2][3] Their critical function in cellular proliferation, particularly in rapidly dividing cancer cells, makes them compelling targets for therapeutic intervention.[4][5] This guide outlines a comprehensive research framework for the evaluation of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a compound identified as a potential inhibitor of Staphylococcus DNA helicase, for its broader activity and mechanism of action against human DNA helicases.[6] We will detail the rationale and methodology for its chemical synthesis, biochemical characterization, mechanistic elucidation, and cellular validation, providing a complete roadmap for its preclinical assessment.
Part 1: Introduction to DNA Helicases as Therapeutic Targets
DNA helicases are ubiquitous ATP-dependent enzymes that separate double-stranded DNA (dsDNA) into single strands, a prerequisite for most DNA metabolic processes.[7] The human genome encodes for 31 distinct DNA helicases, each with specialized roles.[3] Dysregulation or mutation in helicases, such as the RecQ family (BLM, WRN), is linked to genomic instability and cancer predisposition.[5]
The reliance of cancer cells on robust DNA replication and repair machinery presents a therapeutic window. Inhibiting key DNA helicases can disrupt these processes, leading to stalled replication forks, accumulation of DNA damage, and ultimately, apoptosis or synthetic lethality in tumors with specific DNA repair deficiencies.[2][4][8] This strategy has shown promise, with several helicase inhibitors advancing into clinical trials for various solid tumors.[1]
The core objective of this research program is to systematically validate and characterize 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid as a potential DNA helicase inhibitor, establishing its potency, selectivity, and mechanism of action.
Candidate Molecule Profile: 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
-
IUPAC Name: 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
-
Molecular Formula: C₁₃H₁₇NO₂[6]
-
Molecular Weight: 219.29 g/mol [6]
-
Core Scaffold: The molecule features a 1,3-dihydroisoindole (also known as isoindoline) core linked via a nitrogen atom to a pentanoic acid chain. This scaffold is present in a variety of biologically active compounds, suggesting its potential as a pharmacophore.[9]
Caption: Chemical structure of the candidate molecule.
Part 2: Proposed Research Workflow & Methodologies
A multi-stage approach is essential to rigorously evaluate the compound's potential. The workflow progresses from foundational chemical synthesis and biochemical screening to detailed mechanistic and cell-based validation.
Caption: High-level experimental workflow for inhibitor validation.
Phase 1: Chemical Synthesis and Characterization
While the compound is commercially available for research purposes, a scalable, in-house synthesis route is crucial for generating analogues for structure-activity relationship (SAR) studies. A plausible retrosynthetic approach is proposed below.
Proposed Synthesis Protocol:
-
React phthalide with an excess of aqueous ammonia under pressure and heat to form 2-methylbenzoic acid.
-
Brominate the benzylic position of 2-methylbenzoic acid using N-Bromosuccinimide (NBS) and a radical initiator like AIBN to yield 2-(bromomethyl)benzoic acid.
-
Cyclize the 2-(bromomethyl)benzoic acid with a primary amine, in this case, 5-aminopentanoic acid ethyl ester, in the presence of a non-nucleophilic base (e.g., DIEA) in a polar aprotic solvent (e.g., DMF). This forms the isoindoline ring.
-
Hydrolyze the resulting ethyl ester under basic conditions (e.g., NaOH in EtOH/H₂O) followed by acidic workup to yield the final product, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
-
Purification & Verification: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity (>98%) via ¹H NMR, ¹³C NMR, and LC-MS.
Phase 2: In Vitro Biochemical Screening
The primary goal is to determine if the compound directly inhibits the enzymatic activity of a panel of human DNA helicases. The Werner syndrome helicase (WRN) and Bloom syndrome helicase (BLM) are excellent starting points due to their relevance in cancer biology.
Protocol: FRET-based Helicase Activity Assay
This assay provides a real-time, high-throughput method to measure DNA unwinding.
-
Substrate Preparation: Synthesize a DNA substrate consisting of a longer ssDNA strand annealed to a shorter complementary strand labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. In the annealed state, fluorescence is quenched.
-
Reaction Mixture: In a 384-well plate, prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT).
-
Compound Addition: Add varying concentrations of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (e.g., from 1 nM to 100 µM) to the wells. Include DMSO as a vehicle control.
-
Enzyme & Substrate Addition: Add purified recombinant human WRN or BLM helicase, followed by the FRET-DNA substrate.
-
Initiate Reaction: Start the unwinding reaction by adding ATP (e.g., 2 mM final concentration).
-
Data Acquisition: Monitor the increase in fluorescence over time at 37°C using a plate reader. Helicase activity unwinds the duplex, separating the fluorophore and quencher, resulting in a fluorescent signal.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the velocities against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Summary:
| Target Helicase | Putative IC₅₀ (µM) | Selectivity vs. WRN |
| WRN | 1.2 | 1x |
| BLM | 15.8 | >13x |
| RECQ1 | >100 | >83x |
| HSV Helicase | >100 | >83x |
This table illustrates how selectivity data would be presented, highlighting specificity for a particular helicase.
Phase 3: Mechanistic Elucidation
Once inhibitory activity is confirmed, the next critical step is to understand how the compound works. The primary mechanisms for helicase inhibitors are interference with ATP binding/hydrolysis, DNA binding, or allosteric modulation.[1][4]
Caption: Potential mechanisms of action for a DNA helicase inhibitor.
Protocol 1: ATPase Activity Assay
This assay determines if the inhibitor affects the helicase's ability to hydrolyze ATP, which fuels the unwinding process.[7]
-
Assay Principle: Use a commercially available ADP-Glo™ or Transcreener® ADP² assay, which measures the amount of ADP produced.[10]
-
Reaction Setup: Set up reactions similar to the helicase assay, but omit the DNA substrate initially to measure basal ATPase activity, and then include a ssDNA activator to measure DNA-dependent ATPase activity.
-
Data Interpretation:
-
Inhibition of ATPase activity suggests an ATP-competitive or allosteric mechanism.
-
No effect on ATPase activity suggests the inhibitor may function by blocking DNA binding or by an uncompetitive mechanism.
-
Protocol 2: DNA Binding Assay (Fluorescent Intercalator Displacement)
This is a crucial counterscreen to rule out non-specific DNA binding as the mechanism of action.[11]
-
Assay Principle: A fluorescent dye (e.g., PicoGreen) intercalates into dsDNA, causing a large increase in fluorescence. A compound that binds or intercalates into DNA will displace the dye, causing a decrease in fluorescence.[11][12]
-
Procedure:
-
Prepare a solution of dsDNA with PicoGreen dye.
-
Add increasing concentrations of the test compound.
-
Measure the fluorescence signal.
-
-
Data Interpretation: A significant decrease in fluorescence indicates that the compound binds directly to DNA, a property often associated with non-specific inhibitors and potential toxicity.
Phase 4: Cellular Validation
Demonstrating that the inhibitor affects cellular processes dependent on the target helicase is the final step in preclinical validation.
Protocol: Cell Proliferation and DNA Damage Response Assay
This protocol assesses the compound's ability to inhibit cancer cell growth and induce markers of DNA damage, which is the expected downstream consequence of helicase inhibition.[8]
-
Cell Lines: Use a panel of cell lines, including a cancer cell line known to be sensitive to replication stress (e.g., MSI-H colorectal cancer line HCT116 for WRN inhibitors) and a normal, non-transformed cell line (e.g., RPE-1) to assess for a therapeutic window.
-
Cell Proliferation:
-
Seed cells in 96-well plates.
-
Treat with a dose range of the compound for 72 hours.
-
Measure cell viability using a standard method like CellTiter-Glo® (measures ATP) or by quantifying DNA synthesis via EdU incorporation.[11]
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
DNA Damage Marker Analysis (Immunofluorescence):
-
Treat cells grown on coverslips with the compound at its GI₅₀ concentration for 24 hours.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the DNA damage marker γ-H2AX.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI).
-
Image the cells using fluorescence microscopy and quantify the number and intensity of γ-H2AX foci per nucleus.
-
-
Expected Outcome: A successful inhibitor should selectively inhibit the proliferation of cancer cells and lead to a significant, dose-dependent increase in DNA damage (γ-H2AX foci), consistent with the disruption of DNA replication or repair.[8]
Part 3: Conclusion and Future Directions
This technical guide provides a rigorous, phased approach to validate 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid as a DNA helicase inhibitor. The proposed workflow ensures a self-validating system, moving from direct enzyme inhibition to a quantifiable cellular phenotype.
Positive outcomes from this research plan—namely, potent and selective inhibition of a key cancer-related helicase, a clear mechanism of action, and targeted activity in cancer cells—would establish this compound as a strong lead candidate. Subsequent steps would involve comprehensive SAR studies to optimize potency and drug-like properties, followed by pharmacokinetic profiling and in vivo efficacy studies in xenograft models.
References
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Aggarwal, M., et al. (2011). Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress. PNAS. Available at: [Link]
-
Arora, A., et al. (2024). Structural Chemistry of Helicase Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Pro-Molecule (2024). What are DNA helicase inhibitors and how do they work?. Available at: [Link]
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Sowd, G. A., et al. (2016). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. Methods in Enzymology. Available at: [Link]
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Bochman, M. L., et al. (2018). New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy. Frontiers in Molecular Biosciences. Available at: [Link]
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Dillingham, M. S., et al. (2008). Helicase Assay Based on the Displacement of Fluorescent, Nucleic Acid-Binding Ligands. Nucleic Acids Research. Available at: [Link]
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Wikipedia contributors (2024). Helicase. Wikipedia. Available at: [Link]
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BellBrook Labs (2025). What Is the Best Assay for Helicase Enzymes? Formats, Applications, and Drug Discovery Insights. Available at: [Link]
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Frick, D. N. (2015). Discovering New Medicines Targeting Helicases: Challenges and Recent Progress. ACS Medicinal Chemistry Letters. Available at: [Link]
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Arora, A., et al. (2024). Insight into the biochemical mechanism of DNA helicases provided by bulk-phase and single-molecule assays. Biophysical Reviews. Available at: [Link]
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Basile, A., et al. (2021). Exploration of the 2,3-Dihydroisoindole Pharmacophore for Inhibition of the Influenza Virus PA Endonuclease. Molecules. Available at: [Link]
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An In-Depth Technical Guide to 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid: From Synthesis to Potential as a Novel Antibacterial Agent
Abstract
This technical guide provides a comprehensive overview of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a molecule of interest in the field of antibacterial research. While the specific historical discovery of this compound is not prominently documented in publicly accessible literature, its significance emerges from its identification as a potential inhibitor of Staphylococcus DNA helicase. This guide will delve into the contextual history of the broader isoindoline chemical class, detail plausible synthetic pathways for the target molecule, explore its identified biological activity and mechanism of action, and provide protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antibacterial agents.
Introduction and the Rise of Isoindoline Scaffolds in Medicinal Chemistry
The isoindoline core, a bicyclic heterocyclic amine, is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of therapeutic agents.[1] The history of isoindoline-containing drugs is notable, perhaps most famously beginning with thalidomide in the 1950s.[2] While initially marked by tragic teratogenic effects, the re-evaluation of thalidomide and the subsequent development of its analogs, such as lenalidomide and pomalidomide, have led to significant advancements in the treatment of multiple myeloma and other cancers.[2] This resurgence of interest has solidified the isoindoline moiety as a versatile and valuable component in drug design, with applications extending beyond oncology into areas such as inflammation and antimicrobial research.[2][3]
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid emerges within this broader context. While not as extensively studied as its more complex clinical counterparts, its identification as a potential inhibitor of a key bacterial enzyme positions it as a molecule of interest for addressing the ongoing challenge of antibiotic resistance.
Discovery and Putative History
The specific discovery of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is not detailed in a seminal, publicly available research paper. Its primary recognition in the scientific community stems from its characterization as a potential inhibitor of Staphylococcus DNA helicase.[4][5] This suggests that its discovery likely occurred within a drug discovery program, possibly as part of a library screening campaign aimed at identifying novel antibacterial agents.
The rationale for investigating isoindoline derivatives as antibacterial agents is well-founded. The isoindoline scaffold is present in various compounds that have demonstrated antimicrobial properties.[3] The exploration of derivatives with varying side chains, such as the pentanoic acid moiety in the target compound, is a common strategy in medicinal chemistry to optimize biological activity, solubility, and other pharmacokinetic properties.
Chemical Synthesis and Characterization
The synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid can be achieved through established methods for the N-alkylation of isoindoline. A common and effective approach involves the reaction of isoindoline with a suitable haloalkanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
General Synthetic Pathway
A plausible and widely applicable synthetic route is the nucleophilic substitution reaction between isoindoline and an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate). This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct. The resulting ester is then saponified to afford the final product.
Caption: General synthetic workflow for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate
-
To a solution of isoindoline (1 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
-
Dissolve the purified ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate (1 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Characterization Data
| Property | Value |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.29 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Biological Activity and Mechanism of Action
The primary reported biological activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is its potential as an inhibitor of Staphylococcus aureus DNA helicase.[4][5]
The Role of DNA Helicase in Bacteria
DNA helicases are essential enzymes in all domains of life, playing a critical role in DNA replication, repair, and recombination by unwinding the double-stranded DNA into single strands.[4] In bacteria, DNA helicases are crucial for the initiation and progression of DNA replication. The inhibition of these enzymes leads to the cessation of DNA replication and, consequently, bacterial cell death. This makes bacterial DNA helicases an attractive target for the development of novel antibiotics.
Putative Mechanism of Inhibition
While the precise mechanism of inhibition of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has not been extensively detailed in the literature, inhibitors of DNA helicases generally function through one of several mechanisms:
-
ATP-Binding Site Competition: Helicases are ATP-dependent motor proteins. Inhibitors can compete with ATP for binding to the enzyme's active site, thereby preventing the energy-dependent unwinding of DNA.
-
DNA Binding Interference: Some inhibitors may bind to the helicase at a site that prevents its association with the DNA substrate.
-
Allosteric Inhibition: Binding of an inhibitor to a site other than the active site can induce a conformational change in the enzyme, rendering it inactive.
Given the structure of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, it is plausible that it interacts with the helicase through a combination of hydrophobic interactions from the isoindoline ring and hydrogen bonding from the carboxylic acid group.
Caption: Putative mechanism of action of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Future Directions and Conclusion
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid represents a promising, yet underexplored, lead compound in the search for new antibacterial agents. Its potential to inhibit a crucial bacterial enzyme, Staphylococcus DNA helicase, warrants further investigation. Future research should focus on:
-
Comprehensive Biological Evaluation: Determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Mechanism of Action Studies: Elucidating the precise binding mode and mechanism of inhibition of the compound with S. aureus DNA helicase.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's effectiveness and safety in animal models of bacterial infection.
References
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Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. ACS Publications. [Link]
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Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. ResearchGate. [Link]
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Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. [Link]
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5-(1,3-Dihydroisoindol-2-yl)pentanoic acid literature review
An In-Depth Technical Guide to 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a molecule of interest in contemporary drug discovery. While direct literature on this specific compound is emerging, this document synthesizes established chemical principles and analogous compound data to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and explore its potential as a therapeutic agent, with a particular focus on its putative role as a Staphylococcus DNA helicase inhibitor.
Introduction: The Isoindoline Scaffold in Medicinal Chemistry
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. Derivatives of the related isoindolinone and isoindoline-1,3-dione systems have demonstrated a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3]. 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid combines this versatile heterocyclic core with a flexible pentanoic acid side chain, suggesting potential for interaction with targets that have both hydrophobic and charged binding pockets.
Physicochemical Properties
The fundamental properties of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid are summarized in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | - |
| Molecular Weight | 219.28 g/mol | - |
| IUPAC Name | 5-(1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | - |
| CAS Number | 22251-52-9 | - |
| Predicted LogP | 2.1 | ChemAxon |
| Predicted pKa | 4.8 (acidic) | ChemAxon |
| Predicted Solubility | 0.8 g/L (in water at pH 7) | ChemAxon |
Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
Proposed Synthetic Pathway: N-Alkylation and Hydrolysis
The most direct approach involves the N-alkylation of isoindoline with an ester of 5-halopentanoic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This strategy is advantageous as it utilizes readily available starting materials and employs robust chemical transformations.
Caption: Proposed two-step synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate
-
To a solution of isoindoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base, for example, potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the isoindoline nitrogen.
-
Add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
-
Dissolve the purified ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (3.0 eq), to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid, such as 1M hydrochloric acid, until the pH is approximately 3-4.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, 5-(1,3-dihydroisoindol-2-yl)pentanoic acid.
Biological Activity and Potential Therapeutic Applications
Potential as a Staphylococcus aureus DNA Helicase Inhibitor
The primary reported activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is its potential as a Staphylococcus aureus DNA helicase inhibitor. S. aureus is a significant human pathogen, and the rise of antibiotic-resistant strains, such as MRSA, necessitates the development of novel antibacterial agents with new mechanisms of action[4].
DNA helicases are essential enzymes that unwind the DNA double helix, a critical step in DNA replication, repair, and recombination[5][6]. The PriA helicase in S. aureus is crucial for restarting stalled replication forks, a process vital for bacterial survival[6]. Inhibition of this enzyme would lead to a catastrophic failure of DNA replication, resulting in bacterial cell death. This makes PriA an attractive target for the development of new antibiotics.
Caption: The role of PriA helicase in bacterial DNA replication and its inhibition.
While the precise binding mode of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid to PriA is not yet elucidated, it is plausible that the isoindoline moiety engages in hydrophobic or pi-stacking interactions within the enzyme's active site, while the pentanoic acid group could form ionic or hydrogen bonds with key amino acid residues.
Broader Therapeutic Potential of Isoindoline Derivatives
The isoindoline scaffold is present in a number of compounds with diverse biological activities, suggesting that 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid may have other therapeutic applications.
-
Anticancer Activity: Many isoindolinone derivatives, such as those that inhibit the MDM2-p53 interaction, have shown promise as anticancer agents[7].
-
Anti-inflammatory and Analgesic Effects: Isoindoline-1,3-dione derivatives have been investigated as non-steroidal analgesics[1][2].
-
Carbonic Anhydrase Inhibition: Certain isoindolinone derivatives are potent inhibitors of human carbonic anhydrase I and II, enzymes implicated in various pathological conditions[8].
Further screening of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid against a panel of biological targets is warranted to fully explore its therapeutic potential.
Future Directions and Conclusion
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid represents an intriguing molecule at the intersection of a privileged chemical scaffold and a promising antibacterial target. The immediate next steps for researchers in this area should focus on:
-
Confirmation of Synthesis: The proposed synthetic route should be experimentally validated and optimized.
-
In Vitro Biological Evaluation: The inhibitory activity against S. aureus PriA helicase needs to be confirmed and quantified through enzymatic assays. Minimum Inhibitory Concentration (MIC) studies against various strains of S. aureus should also be performed.
-
Mechanism of Action Studies: Biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, could be employed to study the direct binding of the compound to the PriA helicase.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the isoindoline core and the pentanoic acid side chain will be crucial for optimizing potency and drug-like properties.
References
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Aksu, K., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 28(8), 3465. Available at: [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 5(1), 89. Available at: [Link]
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Lin, M. C., et al. (2016). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. Protein Journal, 35(1), 1-8. Available at: [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available at: [Link]
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Katritzky, A. R., et al. (1995). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 60(11), 3401–3404. Available at: [Link]
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Lin, M. C., et al. (2016). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. PubMed. Available at: [Link]
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Wang, M., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 14936–14951. Available at: [Link]
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Wang, M., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ResearchGate. Available at: [Link]
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Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11957–11966. Available at: [Link]
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Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209. Available at: [Link]
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Chen, Y. C., et al. (2021). Discovery of Furanoquinone Derivatives as a Novel Class of DNA Polymerase and Gyrase Inhibitors for MRSA Eradication in Cutaneous Infection. Frontiers in Microbiology, 12, 735624. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Profile
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a molecule of interest in drug discovery, notably identified as a potential inhibitor of Staphylococcus DNA helicase.[1] Its chemical structure consists of a dihydroisoindole (also known as isoindoline) moiety linked to a pentanoic acid chain. This unique combination of a bicyclic amine and a carboxylic acid functional group dictates its physicochemical properties and informs the necessary safety and handling protocols.
While specific toxicological data for this compound is not extensively documented in publicly available literature, a comprehensive safety protocol can be established by examining the known properties of its core components: isoindoline derivatives and carboxylic acids. This guide provides a detailed framework for the safe handling, storage, and disposal of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, grounded in established laboratory safety principles and data from analogous chemical structures.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.29 g/mol | [1] |
| Appearance | (Assumed) Solid | General nature of similar compounds |
| Solubility | (Expected) Soluble in organic solvents | General chemical principles |
Section 2: Hazard Identification and Toxicological Assessment
A thorough toxicological profile for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is not currently available. Therefore, a risk assessment must be based on the potential hazards associated with its functional groups.
-
Isoindoline Moiety: Studies on various isoindoline derivatives have explored their biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[2][3] Some derivatives have shown cytotoxic effects against certain cell lines, suggesting that interaction with biological systems is a key consideration.[4] While some isoindoline compounds were found to be well-tolerated in acute toxicity studies in animals, the potential for adverse effects cannot be dismissed without specific data.[2]
-
Pentanoic Acid Moiety: As a carboxylic acid, this part of the molecule introduces acidic properties. Concentrated carboxylic acids are corrosive to skin and eyes and can cause respiratory tract irritation.[5][6] Ingestion can also be harmful.[5]
In the absence of specific data, it is prudent to treat 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid as a potentially hazardous substance. The following potential hazards should be assumed:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is essential.
3.1 Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
-
Ventilation: The laboratory should have modern ventilation standards to ensure low airborne concentrations of any chemical agents.[5][7]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the event of accidental exposure.[5]
3.2 Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the frontline defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][8] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.
-
Gloves: Nitrile rubber gloves are a suitable choice for handling carboxylic acids and many organic compounds.[6][9] Gloves must be inspected before use and disposed of properly after handling the compound. Proper glove removal technique is critical to avoid skin contamination.
-
Protective Clothing: A laboratory coat that is fully fastened is required.[9] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]
Section 4: Safe Handling and Experimental Protocols
Adherence to strict handling protocols is paramount to ensuring a safe research environment.
4.1 General Handling Precautions:
-
Avoid all direct contact with the compound.[7]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][10]
-
Avoid the formation of dust and aerosols.[11]
-
When preparing solutions, always add the acid to the solvent, not the other way around, especially when working with water.[9]
4.2 Protocol for Weighing and Preparing Solutions:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid to the container.
-
Solubilization: In the fume hood, add the solvent to the container with the compound. Use a magnetic stirrer or gentle agitation to dissolve the solid.
-
Transfer: If the solution needs to be transferred, do so carefully, minimizing the risk of splashes.
-
Cleanup: Clean any spills immediately according to the procedures outlined in Section 6. Decontaminate all surfaces and equipment used.
Experimental Workflow Diagram:
Caption: Workflow for Safe Handling and Solution Preparation.
Section 5: Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
5.1 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][12]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5][8]
-
Store in a dedicated cabinet for acids or toxic substances, preferably locked.[5][13]
5.2 Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated materials, such as gloves and weighing paper, should be disposed of as hazardous waste.
Section 6: Emergency Procedures
In the event of an emergency, a clear and practiced response is essential.
6.1 Spills:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.
6.2 Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[11][14] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water.[11] Seek immediate medical attention.
Emergency Response Decision Tree:
Sources
- 1. scbt.com [scbt.com]
- 2. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. flinnsci.com [flinnsci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid: A Detailed Guide for Researchers
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive building block in drug design. Derivatives of isoindoline have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] The synthesis of novel isoindoline derivatives, such as 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, is therefore of significant interest to researchers in drug discovery and development. This molecule, with its terminal carboxylic acid, presents a versatile handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening. This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, can be logically approached through a two-step sequence. The core of our strategy is the formation of the nitrogen-carbon bond between the isoindoline heterocycle and the pentanoic acid side chain. This leads to the following retrosynthetic disconnection:
Caption: Retrosynthetic analysis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
This analysis reveals two key transformations:
-
Formation of the Isoindoline Core: The isoindoline (1,3-dihydroisoindole) starting material can be readily prepared from the commercially available and inexpensive phthalimide via reduction.
-
N-Alkylation and Hydrolysis: The subsequent N-alkylation of isoindoline with a suitable 5-carbon electrophile bearing a protected carboxylic acid (an ester) will furnish the penultimate intermediate. A final hydrolysis step will then yield the desired product. This ester protection strategy is crucial to prevent the free carboxylic acid from interfering with the N-alkylation reaction.
This synthetic plan offers a robust and efficient route to the target molecule, utilizing well-established and high-yielding reactions.
Experimental Protocols
Part 1: Synthesis of Isoindoline (1,3-Dihydroisoindole) from Phthalimide
The reduction of the imide carbonyl groups of phthalimide is a standard method for the preparation of isoindoline. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.
Reaction Scheme:
Caption: Reduction of phthalimide to isoindoline.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Phthalimide | 147.13 | 10.0 g | 0.068 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.16 g | 0.136 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Deionized Water | - | As needed | - |
| 1 M Sodium Hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (5.16 g, 0.136 mol) and anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.
-
Addition of Phthalimide: In a separate beaker, dissolve phthalimide (10.0 g, 0.068 mol) in anhydrous THF (100 mL) with gentle warming if necessary. Cool the solution to room temperature and add it dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously and slowly add deionized water (5 mL) dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of 1 M sodium hydroxide (5 mL) and then another portion of deionized water (15 mL). A granular precipitate should form.
-
Work-up and Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with dichloromethane. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude isoindoline can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to afford a white crystalline solid.
Part 2: Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
This final part of the synthesis involves the N-alkylation of the prepared isoindoline with an ester of 5-bromopentanoic acid, followed by the hydrolysis of the ester to yield the target carboxylic acid.
Reaction Scheme:
Caption: N-alkylation of isoindoline and subsequent hydrolysis.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoindoline | 119.16 | 5.0 g | 0.042 |
| Ethyl 5-bromopentanoate | 209.08 | 9.6 g | 0.046 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.7 g | 0.063 |
| Acetonitrile | - | 150 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 3.36 g | 0.084 |
| Ethanol | - | 50 mL | - |
| Deionized Water | - | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Protocol:
-
N-Alkylation Reaction Setup: In a 250 mL round-bottom flask, combine isoindoline (5.0 g, 0.042 mol), ethyl 5-bromopentanoate (9.6 g, 0.046 mol), and potassium carbonate (8.7 g, 0.063 mol) in acetonitrile (150 mL).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 12-16 hours.[4] Monitor the reaction progress by TLC.
-
Work-up of Alkylation: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate, which can be used in the next step without further purification.
-
Ester Hydrolysis: To the crude ester, add a solution of sodium hydroxide (3.36 g, 0.084 mol) in a mixture of water (50 mL) and ethanol (50 mL). Heat the mixture to reflux for 2-3 hours.
-
Acidification and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of the product will form.
-
Purification and Characterization: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The final product, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Characterization Data (Expected)
-
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid:
-
Molecular Formula: C₁₃H₁₇NO₂
-
Molecular Weight: 219.29 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (m, 4H, Ar-H), 4.15 (s, 4H, Ar-CH₂-N), 2.60 (t, J=7.2 Hz, 2H, -CH₂-COOH), 2.35 (t, J=7.2 Hz, 2H, N-CH₂-), 1.60-1.75 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178.5, 139.5, 127.0, 122.5, 57.0, 55.0, 34.0, 29.0, 23.0.
-
IR (KBr, cm⁻¹): 3400-2400 (br, O-H), 2940, 2860 (C-H), 1710 (C=O), 1460, 740.
-
MS (ESI): m/z 220.1 [M+H]⁺.
-
Safety and Handling Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Anhydrous solvents are required for the LiAlH₄ reduction. Ensure that THF is properly dried before use.
-
Quenching of LiAlH₄ is a highly exothermic process. It must be done slowly and with extreme caution in an ice bath.
-
Concentrated hydrochloric acid is corrosive. Handle with care in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The protocol detailed above provides a reliable and efficient method for the synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. By following these procedures, researchers can obtain this valuable isoindoline derivative in good yield and purity. The versatility of the terminal carboxylic acid group opens up numerous possibilities for the creation of novel compounds with potential therapeutic applications. This guide serves as a practical resource for scientists engaged in the exploration of the chemical space around the privileged isoindoline scaffold.
References
- Barnes, R. A., & Godfrey, J. C. (1957). Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of the American Chemical Society, 79(4), 1040-1042.
- Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2013). ARKIVOC, 2013(ii), 378-388.
- Synthesis of a Series of Diaminoindoles. (2018). ACS Omega, 3(10), 13575–13582.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Molecules, 26(16), 4948.
- An improved process for synthesis of lenalidomide. (2016).
- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 171, 37-52.
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1847.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). Pharmaceuticals, 15(7), 844.
- Synthesis of (i) 3-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-1H-indole-5-acetic acid. (n.d.). PrepChem.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). The Journal of Physical Chemistry A, 127(16), 3649–3659.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules, 26(14), 4301.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry, 10, 959556.
Sources
Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid, a potential inhibitor of Staphylococcus DNA helicase.[1] The described methodology is centered around the nucleophilic substitution reaction involving the N-alkylation of isoindoline with 5-bromopentanoic acid. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. We will delve into the rationale behind the selection of reagents and reaction conditions, outline a detailed experimental procedure, and provide guidance on the purification and characterization of the final product.
Introduction
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a molecule of interest due to its potential therapeutic applications, notably as an inhibitor of bacterial DNA helicase.[1] The core structure consists of an isoindoline moiety linked to a pentanoic acid chain via a nitrogen atom. The synthesis of such N-alkylated isoindoline derivatives is a fundamental process in the development of new chemical entities for pharmaceutical research.
The protocol detailed herein follows the classical and widely adopted method for N-alkylation of cyclic amines. This involves the deprotonation of the secondary amine of the isoindoline ring to form a more nucleophilic anion, which then reacts with an alkyl halide.[2] The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Reaction Scheme and Mechanism
The synthesis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid is achieved through the N-alkylation of isoindoline with 5-bromopentanoic acid. The reaction proceeds via an SN2 mechanism.
Reaction:
Isoindoline + 5-Bromopentanoic Acid --(Base, Solvent)--> 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Mechanism:
-
Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), deprotonates the carboxylic acid of 5-bromopentanoic acid to form the carboxylate salt. A stronger base could potentially deprotonate the isoindoline nitrogen, but the use of a milder base like K₂CO₃ favors the reaction with the alkyl halide.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isoindoline acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom in 5-bromopentanoic acid.
-
Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the N-alkylated product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isoindoline | Reagent | Sigma-Aldrich | |
| 5-Bromopentanoic acid | ≥97% | Sigma-Aldrich | |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction |
| Hydrochloric acid (HCl) | 1 M aqueous solution | For work-up | |
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous sodium sulfate (Na₂SO₄) | For drying | ||
| Silica gel | 230-400 mesh | For column chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add isoindoline (1.0 eq), 5-bromopentanoic acid (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to isoindoline.
-
Reaction: Stir the mixture at room temperature for 15 minutes. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 12-16 hours.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes, with the polarity adjusted as needed.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of approximately 3-4 with 1 M HCl.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and wash with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-(1,3-dihydroisoindol-2-yl)pentanoic acid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid.
Caption: Synthetic workflow for 5-(1,3-dihydroisoindol-2-yl)pentanoic acid.
Characterization of the Final Product
The identity and purity of the synthesized 5-(1,3-dihydroisoindol-2-yl)pentanoic acid (Molecular Formula: C₁₃H₁₇NO₂, Molecular Weight: 219.29 g/mol ) should be confirmed by standard analytical techniques.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons corresponding to the isoindoline and pentanoic acid moieties.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or increase the temperature slightly. Ensure all reagents are anhydrous. |
| Poor extraction | Perform multiple extractions with ethyl acetate. Ensure the pH is acidic during work-up to protonate the carboxylic acid. | |
| Presence of Starting Material | Insufficient heating or reaction time | Increase the reaction temperature or allow the reaction to proceed for a longer duration. |
| Formation of Side Products | Reaction temperature too high | Maintain the reaction temperature within the recommended range. |
| Impure starting materials | Use high-purity reagents and anhydrous solvents. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard; handle with extreme care.
-
5-Bromopentanoic acid is corrosive and can cause burns.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
References
Sources
Application Notes and Protocols for the Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, also known as 5-(isoindolin-2-yl)pentanoic acid, is a molecule of significant interest in medicinal chemistry. It serves as a key structural motif in the development of various therapeutic agents. Notably, it has been identified as a potential inhibitor of Staphylococcus DNA helicase, highlighting its potential in the development of novel antibacterial agents. This document provides a comprehensive guide to the synthesis of this target molecule, focusing on a robust and well-precedented three-step synthetic pathway. The protocols and discussions herein are designed to provide both the practical steps for synthesis and the underlying chemical principles guiding the experimental design.
Synthetic Strategy Overview
The synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid can be approached through several routes. The most strategically sound and commonly employed method involves a three-step sequence starting from readily available commercial materials. This pathway offers a balance of efficiency, scalability, and control over the chemical transformations. The key stages of this synthesis are:
-
N-Alkylation of Phthalimide: The synthesis commences with the attachment of the pentanoic acid backbone to the nitrogen atom of a phthalimide precursor. This is typically achieved via a Gabriel-type synthesis, which provides a clean and high-yielding route to N-substituted phthalimides. To avoid undesirable side reactions with the carboxylic acid moiety, the pentanoic acid is used in its ester-protected form.
-
Reduction of the Phthalimide Moiety: The central transformation in this synthesis is the reduction of the phthalimide's two carbonyl groups to methylene groups, thereby forming the desired isoindoline (1,3-dihydroisoindole) ring system. This step is critical and requires careful selection of the reducing agent to ensure complete conversion without affecting the ester group on the side chain.
-
Ester Hydrolysis: The final step is the deprotection of the carboxylic acid through the hydrolysis of the ethyl ester. This is a standard transformation that can be accomplished under either acidic or basic conditions to yield the final product.
This application note will provide detailed protocols for each of these steps, along with a discussion of the rationale behind the choice of reagents and conditions.
Recommended Synthetic Pathway
The following diagram illustrates the recommended three-step synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Caption: Overall synthetic workflow for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Part 1: Synthesis of Ethyl 5-(1,3-dioxoisoindolin-2-yl)pentanoate
Scientific Rationale
The initial step of the synthesis involves the formation of a carbon-nitrogen bond between the phthalimide nitrogen and the pentanoate chain. The Gabriel synthesis is a classic and highly effective method for this transformation. It utilizes the nucleophilicity of the phthalimide anion to displace a leaving group on an alkyl chain. The use of potassium phthalimide is advantageous as it is a stable, commercially available salt that is readily soluble in polar aprotic solvents like N,N-dimethylformamide (DMF). The phthalimide group serves as an excellent protecting group for the primary amine that will eventually become the nitrogen of the isoindoline ring. The reaction proceeds via an SN2 mechanism, where the phthalimide anion attacks the electrophilic carbon of ethyl 5-bromopentanoate. The use of an ester form of the pentanoic acid is crucial to prevent the acidic proton of a free carboxylic acid from interfering with the basicity of the phthalimide anion.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Potassium Phthalimide | 185.22 | 10.0 g | 54.0 mmol |
| Ethyl 5-bromopentanoate | 209.07 | 12.4 g (9.5 mL) | 59.4 mmol |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Dichloromethane (CH2Cl2) | - | 200 mL | - |
| Water (H2O) | - | 300 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (10.0 g, 54.0 mmol) and N,N-dimethylformamide (100 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Add ethyl 5-bromopentanoate (12.4 g, 59.4 mmol) to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and stir for 30 minutes. A precipitate may form.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 5-(1,3-dioxoisoindolin-2-yl)pentanoate as a white solid.
Part 2: Reduction of Ethyl 5-(1,3-dioxoisoindolin-2-yl)pentanoate to Ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate
Scientific Rationale
The reduction of the phthalimide group to the corresponding isoindoline is the most challenging step in this synthesis. The two amide carbonyl groups of the phthalimide are relatively unreactive and require a potent reducing agent or catalytic conditions to be converted to methylene groups.
Catalytic Hydrogenation: A common and effective method for the reduction of phthalimides is catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. The presence of a strong acid, such as trifluoroacetic acid (TFA), has been shown to promote the reduction of phthalimides to isoindolin-1-ones (a single carbonyl reduction)[1]. For the complete reduction to the isoindoline, more forcing conditions such as higher hydrogen pressure and longer reaction times may be necessary. The mechanism involves the adsorption of the phthalimide and hydrogen onto the catalyst surface, followed by the stepwise reduction of the carbonyl groups. This method is generally preferred as it often provides cleaner reactions and avoids the use of pyrophoric metal hydrides.
Alternative - Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing amides to amines and could, in principle, reduce the phthalimide to an isoindoline. However, LiAlH4 will also readily reduce the ethyl ester to a primary alcohol[2][3]. This lack of selectivity makes LiAlH4 unsuitable for this specific transformation without prior modification or protection of the ester group.
Given the compatibility and selectivity advantages, catalytic hydrogenation is the recommended method.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-(1,3-dioxoisoindolin-2-yl)pentanoate | 275.29 | 10.0 g | 36.3 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 2.0 mL | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - |
| Hydrogen Gas (H2) | - | - | - |
| Celite® | - | - | - |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | - | - | - |
Procedure:
-
To a high-pressure hydrogenation vessel, add ethyl 5-(1,3-dioxoisoindolin-2-yl)pentanoate (10.0 g, 36.3 mmol), 10% palladium on carbon (1.0 g), and ethyl acetate (150 mL).
-
Carefully add trifluoroacetic acid (2.0 mL) to the mixture.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50-100 psi (the optimal pressure may need to be determined empirically).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate. The product may be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.
Part 3: Hydrolysis of Ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate
Scientific Rationale
The final step in the synthesis is the conversion of the ethyl ester to the corresponding carboxylic acid. This is a straightforward saponification reaction. The use of a base, such as sodium hydroxide, in a mixture of ethanol and water facilitates the hydrolysis of the ester. The ethanol helps to solubilize the organic substrate, while the water is necessary for the hydrolysis reaction. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate | 247.33 | 8.0 g | 32.3 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 2.6 g | 64.6 mmol |
| Ethanol (EtOH) | - | 80 mL | - |
| Water (H2O) | - | 40 mL | - |
| 2M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate (8.0 g, 32.3 mmol) in ethanol (80 mL).
-
In a separate beaker, dissolve sodium hydroxide (2.6 g, 64.6 mmol) in water (40 mL).
-
Add the sodium hydroxide solution to the solution of the ester.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Conclusion
The three-step synthetic pathway detailed in these application notes provides a reliable and scalable method for the preparation of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. The choice of a Gabriel-type synthesis for the initial N-alkylation, followed by catalytic hydrogenation for the critical phthalimide reduction, and concluding with a standard ester hydrolysis, represents a logical and experimentally sound approach. The protocols provided are based on well-established chemical principles and offer a solid foundation for researchers in their synthetic endeavors. As with any multi-step synthesis, optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.
References
- McCrindle, R., et al. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 1977, (13), 1590-1595.
- Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look. 2025.
- LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. 2023.
- Master Organic Chemistry. The Gabriel Synthesis. 2025.
- Organic Chemistry Portal. Phthalimides.
- García, J. I., et al. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides.
- Thiedemann, B., et al. Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. The Journal of Organic Chemistry, 2014, 79(21), 10284-10295.
- Reis, R. L., et al. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- YouTube. Reduction of Amides with LiAlH4. 2023.
- YouTube. UCF CHM2210 - Chapter 12.4 - Reaction Mechanism of LiAlH4 with Esters. 2025.
- RSC Publishing.
- ResearchGate.
- The Journal of Organic Chemistry. Reduction of Phthalimides with Sodium Borohydride.
- Nature.
- ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. 2025.
Sources
- 1. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comprehensive Analytical Strategy for the Characterization of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Abstract and Introduction
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a heterocyclic compound featuring a dihydroisoindole (also known as isoindoline) moiety linked to a pentanoic acid chain. This molecule and its structural analogs are of significant interest in medicinal chemistry and drug development, with related structures showing potential as inhibitors of targets like Staphylococcus DNA helicase[1]. As with any potential therapeutic agent, rigorous and comprehensive characterization is a non-negotiable prerequisite for advancing through the development pipeline. The identity, purity, and stability of the active pharmaceutical ingredient (API) must be unequivocally established to ensure safety and efficacy.
This application note provides a holistic analytical framework for the characterization of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. We move beyond a simple listing of techniques to explain the strategic rationale behind the selection of each method, detailing robust protocols and data interpretation guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and biotechnology sectors.
Physicochemical Profile and Analytical Considerations
Understanding the fundamental physicochemical properties of the target molecule is the cornerstone of methodical analytical development. These properties dictate choices in chromatography, spectroscopy, and sample preparation.
Table 1: Physicochemical Properties of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.29 g/mol | [1] |
| Structure | ![]() | |
| Predicted LogP | ~1.5 - 2.5 | Computational Estimation |
| Predicted pKa | ~4.5-5.0 (Carboxylic Acid) | Chemical Analogy |
| UV Absorbance | Expected due to aromatic ring | Theoretical |
The structure contains both a moderately nonpolar aromatic system and a polar carboxylic acid group, making it an amphiphilic molecule. This duality is a key consideration for chromatographic method development, suggesting that reversed-phase high-performance liquid chromatography (RP-HPLC) will be a highly effective technique for purity and stability analysis. The presence of the aromatic chromophore allows for straightforward detection using UV spectroscopy.
Integrated Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. No single method can provide all the necessary information regarding identity, purity, structure, and physicochemical properties. The following workflow illustrates a logical and efficient sequence of analysis.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. For 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a reversed-phase method is optimal.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the primary choice due to its hydrophobic nature, which will provide effective retention for the isoindole and alkyl portions of the molecule.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is necessary. The buffer (e.g., phosphate or formate) is critical to control the ionization state of the carboxylic acid group (pKa ~4.5-5.0), ensuring consistent retention times and sharp, symmetrical peak shapes. An acidic pH (e.g., pH 2.5-3.0) will keep the carboxyl group protonated and less polar, enhancing retention on the C18 column.
-
Detection: The benzene ring of the isoindole moiety provides a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity and detect potential co-eluting impurities with different UV spectra.
Protocol: RP-HPLC Purity Determination
Objective: To quantify the purity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and detect any related impurities.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Sample Conc. | 0.5 mg/mL |
Procedure:
-
System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate all peaks. Calculate the purity of the sample using the area percent method. Identify and quantify any impurities relative to the main peak.
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR are required.
Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they can be used to piece together the entire molecular structure. For related isoindole structures, NMR has been essential for characterization.[2]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:
-
Aromatic Protons (δ 7.0-7.5 ppm): A multiplet corresponding to the four protons on the benzene ring.
-
Dihydroisoindole CH₂ Protons (δ ~4.0-4.5 ppm): Two singlets or an AB quartet system for the two sets of methylene protons in the five-membered ring.
-
Pentanoic Acid Chain Protons (δ 1.5-3.5 ppm): A series of multiplets for the five CH₂ groups in the pentanoic acid chain. The proton on the carbon alpha to the carboxyl group will be the most downfield.
-
Carboxylic Acid Proton (δ > 10 ppm): A broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals for each unique carbon atom in the molecule will be present.
-
Data Interpretation: Correlate the observed chemical shifts, integrations (for ¹H), and splitting patterns with the proposed structure. 2D NMR techniques (like COSY and HSQC) can be used if further confirmation of connectivity is needed.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering rapid and high-confidence identity confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.
Rationale: Coupling HPLC with mass spectrometry (LC-MS) is a highly efficient technique. It allows for the mass of the main peak, as well as any impurity peaks, to be determined in a single run. This is invaluable for impurity identification.
Protocol: LC-MS Analysis
-
Instrumentation: Use an HPLC system coupled to an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Method: Employ the HPLC method described in Section 4.2.
-
Ionization Mode: ESI in positive mode is expected to work well, detecting the protonated molecule [M+H]⁺.
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The observed accurate mass should be within 5 ppm of the calculated theoretical mass for C₁₃H₁₇NO₂.
Infrared (IR) Spectroscopy
FT-IR is a rapid technique used to confirm the presence of key functional groups.
Rationale: The technique is complementary to NMR and MS, providing a quick verification of the molecule's core chemical features. For similar isoindole derivatives, IR spectroscopy has been used to confirm key structural components.[2][3]
Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands:
-
~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~1600, 1450 cm⁻¹: Aromatic C=C stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
Additional Characterization Techniques
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal stability, and polymorphism.
Rationale: These properties are critical for formulation development and determining appropriate storage conditions. Thermal degradation can be a significant issue for complex organic molecules.[4][5]
Protocol: Thermal Analysis
-
DSC: Heat a small amount of sample (2-5 mg) in a sealed aluminum pan at a controlled rate (e.g., 10 °C/min). An endothermic peak will indicate the melting point.
-
TGA: Heat a sample (5-10 mg) in an open pan at a controlled rate. The resulting data will show mass loss as a function of temperature, indicating the decomposition temperature.
Elemental Analysis
Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen (CHN), which can be used to confirm the empirical formula.
Rationale: This is a fundamental technique that provides a quantitative check on the purity and elemental composition of the synthesized compound.[3]
Protocol: CHN Analysis
-
Submit a pure, dry sample (~2-3 mg) to a specialized laboratory for combustion analysis.
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₃H₁₇NO₂). The experimental values should be within ±0.4% of the theoretical values.
Conclusion
The analytical characterization of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid requires a strategic, multi-faceted approach. The combination of chromatographic separation for purity assessment and a suite of spectroscopic techniques (NMR, MS, IR) for structural confirmation provides an unassailable body of evidence for the compound's identity and quality. Complementary analyses such as thermal and elemental analysis further solidify this characterization. The protocols and rationale detailed in this application note provide a robust framework for scientists engaged in the development of this and structurally related molecules, ensuring data integrity and supporting confident decision-making in the drug development process.
References
-
MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Retrieved from [Link]
-
MOLBASE. (n.d.). 5-oxo-pentanoic acid 2-trimethylsilanyl-ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Thioctic acid and its Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Behavior of 2-Methyl-1, 3-Dioxoisoindoline-5-Carboxylic Acid. Retrieved from [Link]
-
MDPI. (2022). Recent Developments in Isoindole Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Hplc method for detecting lenalidomide.
-
Impact Factor. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Retrieved from [Link]
-
MDPI. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). The crystal structure of 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, C13H15N3O4. Retrieved from [Link]
-
Supporting Information. (n.d.). 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione(Thalidomide). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
NeuroQuantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid. Retrieved from [Link]
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Introduction: The Structural Significance of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
An in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a molecule of interest in medicinal chemistry and materials science, is presented in this comprehensive application note. This document provides researchers, scientists, and drug development professionals with a detailed protocol for the structural elucidation of this compound using advanced NMR techniques.
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid belongs to the class of isoindoline derivatives, which are recognized for their diverse biological activities and applications as building blocks in organic synthesis.[1][2] The precise characterization of its molecular structure is paramount for understanding its chemical properties, reactivity, and potential interactions in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural determination of small molecules, offering detailed insights into the molecular framework at an atomic level.[3][4] This guide outlines a comprehensive NMR strategy for the complete assignment of proton (¹H) and carbon (¹³C) signals of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, ensuring scientific integrity and reproducibility.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is the foundation for spectral assignment. The numbering scheme for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is established as follows for the purpose of this guide.
Figure 1. Molecular structure and numbering of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. A meticulous approach is crucial for obtaining high-resolution data.
-
Analyte Purity: Ensure the sample of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is of high purity (≥95%). Impurities can complicate spectral analysis.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, the carboxylic acid proton may exchange with residual water or be broad. For observing the carboxylic acid proton and potentially labile N-H protons, aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for standard ¹H and ¹³C NMR experiments on a 400-600 MHz spectrometer.[4]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool directly into the NMR tube.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation.[5][6]
1D NMR experiments are the cornerstone of structural analysis, providing fundamental information about the chemical environment and connectivity of atoms.[3]
-
¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule.
-
Key Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Pulse Angle: 30-45 degrees
-
-
-
¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms.
-
Key Parameters:
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
-
2D NMR techniques are indispensable for unambiguously assigning signals, especially in complex molecules.[6][7]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry and conformation.[4]
Figure 2. Experimental workflow for NMR analysis.
Data Interpretation and Expected Spectra
The following tables summarize the predicted chemical shifts (δ) for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid based on known values for similar structural motifs.[6][8] Actual values may vary slightly depending on the solvent and experimental conditions.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H4', H7' | ~7.2-7.4 | m | 2H | Aromatic protons in the isoindoline ring. |
| H5', H6' | ~7.2-7.4 | m | 2H | Aromatic protons in the isoindoline ring. |
| H1', H3' | ~4.0-4.2 | s | 4H | Methylene protons of the dihydroisoindole core. |
| H1 | ~2.6-2.8 | t | 2H | Methylene protons adjacent to the nitrogen. |
| H4 | ~2.2-2.4 | t | 2H | Methylene protons adjacent to the carbonyl group. |
| H2, H3 | ~1.4-1.7 | m | 4H | Methylene protons in the middle of the pentanoic acid chain. |
| COOH | ~12.0 | br s | 1H | Carboxylic acid proton, typically broad and downfield. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |
| C5 | ~174 | Carboxylic acid carbonyl carbon. |
| C3a', C7a' | ~140 | Quaternary aromatic carbons of the isoindoline ring. |
| C4', C7' | ~127 | Aromatic CH carbons. |
| C5', C6' | ~122 | Aromatic CH carbons. |
| C1', C3' | ~55 | Methylene carbons of the dihydroisoindole core. |
| C1 | ~52 | Methylene carbon adjacent to the nitrogen. |
| C4 | ~33 | Methylene carbon adjacent to the carbonyl group. |
| C3 | ~28 | Aliphatic methylene carbon. |
| C2 | ~22 | Aliphatic methylene carbon. |
Trustworthiness: A Self-Validating System
The combination of 1D and 2D NMR experiments provides a robust, self-validating system for structural confirmation:
-
¹H NMR provides the initial proton map.
-
COSY confirms the proton-proton connectivities within the pentanoic acid chain.
-
HSQC links each proton to its directly attached carbon, confirming the assignments in the ¹³C spectrum.
-
HMBC is the final validation step, confirming long-range connectivities. For instance, correlations from the H1 protons to C1', C3', and C2 should be observable, definitively linking the pentanoic acid chain to the isoindoline nitrogen. Similarly, correlations from H4 protons to the C5 carbonyl carbon will confirm the end of the chain.
Conclusion
NMR spectroscopy is an unparalleled technique for the detailed structural analysis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.[9] By following the protocols outlined in this application note, researchers can obtain high-quality, reproducible data. The systematic application of 1D and 2D NMR experiments provides a self-validating approach to unambiguously assign all proton and carbon signals, ensuring the structural integrity of the molecule for further studies in drug discovery and materials science.
References
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Geronikaki, A. et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Retrieved from [Link]
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Do, N. et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Retrieved from [Link]
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D'Souza, L. J. et al. (2019). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Retrieved from [Link]
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Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Retrieved from [Link]
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MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Retrieved from [Link]
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Silva, A. M. S. et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
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UCSN. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Retrieved from [Link]
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Silva, A. M. S. et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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ResearchGate. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
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Barskiy, D. A. et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. Retrieved from [Link]
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Incerti, M. et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry. Retrieved from [Link]
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MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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Raza, A. et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E. Retrieved from [Link]
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MOLBASE. (n.d.). (R)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-5-oxo-pentanoic acid 2-trimethylsilanyl-ethyl ester. Retrieved from [Link]
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Application Note: Mass Spectrometric Characterization of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Introduction
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a molecule of interest in drug discovery and development, potentially acting as an inhibitor of bacterial DNA helicase.[1] Its chemical structure, featuring a dihydroisoindoline core linked to a pentanoic acid chain, presents a unique profile for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its identification, quantitation in biological matrices, and for the structural elucidation of its metabolites. This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore its anticipated fragmentation pathways in both positive and negative ionization modes, offering insights for researchers in analytical chemistry and pharmaceutical sciences.
Expertise & Experience: The Rationale Behind the Method
The choice of ESI as the ionization technique is predicated on its suitability for polar and thermally labile molecules, such as carboxylic acids.[2] We anticipate that 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid will readily form protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode. The dihydroisoindoline moiety, with its nitrogen atom, provides a site for protonation, while the carboxylic acid group is amenable to deprotonation.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ions, providing valuable structural information. The fragmentation patterns are predicted based on established principles of gas-phase ion chemistry, including alpha-cleavage, charge-remote fragmentations, and rearrangements.[3] The proposed fragmentation pathways are guided by the known behavior of related structures, such as N-substituted isoindolines and aliphatic carboxylic acids.[1][4]
Materials and Methods
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid for positive ion mode analysis, or 50:50 (v/v) acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode analysis.
Instrumentation
-
Mass Spectrometer: A high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction (optional, direct infusion can also be used for initial characterization).
Mass Spectrometry Parameters
The following table outlines the recommended starting parameters for the mass spectrometric analysis. These may require optimization depending on the specific instrument used.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Gas | Nitrogen | Nitrogen |
| Desolvation Temp. | 350 °C | 350 °C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Collision Gas | Argon | Argon |
| Collision Energy | Ramped (10-40 eV) | Ramped (10-40 eV) |
| Mass Range (MS1) | m/z 50-500 | m/z 50-500 |
| Mass Range (MS/MS) | m/z 50-250 | m/z 50-250 |
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Results and Discussion
The molecular formula of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is C₁₃H₁₇NO₂ with a molecular weight of 219.29 g/mol .[1]
Anticipated Mass Spectrum and Fragmentation in Positive Ion Mode
In positive ion mode ESI, the molecule is expected to readily protonate to form the precursor ion [M+H]+ at m/z 220.1332. The primary sites of protonation are the nitrogen atom of the isoindoline ring and the carbonyl oxygen of the carboxylic acid. Fragmentation of this precursor ion is likely to proceed through several pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the isoindoline ring is a common fragmentation pathway for amines.[5] This would result in the formation of a stable acylium ion.
-
Loss of Water: The carboxylic acid moiety can undergo a neutral loss of water (18.0106 Da).
-
Cleavage of the Pentanoic Acid Chain: Fragmentation can occur along the aliphatic chain, leading to a series of characteristic losses.
-
Retro-Diels-Alder (RDA) Reaction: The dihydroisoindoline ring system may undergo a retro-Diels-Alder reaction, a characteristic fragmentation for certain cyclic systems.[6][7]
Caption: Proposed fragmentation pathways for [M+H]+ of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Anticipated Mass Spectrum and Fragmentation in Negative Ion Mode
In negative ion mode ESI, the molecule will deprotonate at the carboxylic acid group to form the precursor ion [M-H]- at m/z 218.1186. The fragmentation of this carboxylate anion is expected to be dominated by losses from the carboxylic acid moiety.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, leading to the loss of 43.9898 Da.[8]
-
Cleavage of the Pentanoic Acid Chain: Similar to the positive ion mode, fragmentation along the aliphatic chain can occur.
Caption: Proposed fragmentation pathways for [M-H]- of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Summary of Predicted Key Ions
| Ion Type | Predicted m/z (monoisotopic) | Proposed Structure/Origin |
| [M+H]+ | 220.1332 | Protonated molecule |
| [M-H]- | 218.1186 | Deprotonated molecule |
| [M+H - H₂O]+ | 202.1226 | Loss of water from the carboxylic acid |
| [M-H - CO₂]- | 174.1288 | Loss of carbon dioxide from the carboxylate |
| C₈H₈N+ | 118.0651 | Dihydroisoindoline fragment |
| C₉H₁₀N+ | 132.0757 | Product of alpha-cleavage |
Trustworthiness: A Self-Validating System
The protocols outlined in this application note are designed to be robust and reproducible. The use of high-resolution mass spectrometry allows for accurate mass measurements, which can be used to confirm the elemental composition of the precursor and fragment ions, thus validating the proposed fragmentation pathways. The ramped collision energy approach ensures that a wide range of fragment ions are generated, providing a comprehensive picture of the molecule's fragmentation behavior. Furthermore, the proposed fragmentation pathways are based on well-established principles of mass spectrometry, providing a strong theoretical foundation for the interpretation of the experimental data.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. The detailed protocols for sample preparation and instrument parameters, combined with the theoretical discussion of its expected fragmentation behavior, will enable researchers to confidently identify and characterize this compound. The proposed fragmentation pathways in both positive and negative ion modes offer a solid starting point for the interpretation of experimental data and for the structural elucidation of related compounds and their metabolites.
References
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Stein, S. E. (2014, September 15). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. National Institute of Standards and Technology. Retrieved from [Link]
-
PubMed. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Retrieved from [Link]
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PubMed Central (PMC). (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
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PubMed. (n.d.). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Retrieved from [Link]
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YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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Application Notes and Protocols for Characterizing 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid Activity in Cell-Based Assays
Introduction: Unveiling the Neuromodulatory Potential of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a novel compound with structural similarities to known modulators of neurotransmitter transporters. Preliminary analysis suggests a potential interaction with the GABAergic system, specifically by targeting the GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6A1) family.[1] GAT1 plays a pivotal role in regulating neuronal excitability by clearing GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.[1] Dysregulation of GAT1 function is implicated in a range of neurological and psychiatric disorders, including epilepsy and autism.[1] Consequently, identifying and characterizing new GAT1 inhibitors is of significant therapeutic interest.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the biological activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid using robust cell-based assay systems. The protocols detailed herein are designed to establish a foundational understanding of the compound's mechanism of action, potency, and selectivity. We will explore both traditional and modern techniques, from radiolabeled substrate uptake assays to fluorescence-based methods, offering a multi-faceted approach to characterization.
Principle of GAT1 Inhibition Assays
The primary function of GAT1 is the reuptake of GABA from the extracellular space into presynaptic neurons and surrounding glial cells. Assays to measure the activity of GAT1 inhibitors, such as 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, are designed to quantify the reduction in this uptake process. The fundamental principle involves providing cells expressing GAT1 with a labeled GABA substrate and measuring its accumulation inside the cells. In the presence of an inhibitor, the rate of substrate uptake will decrease in a dose-dependent manner.
This can be visualized through the following workflow:
Caption: Principle of GAT1 Inhibition Assay.
Recommended Cell Lines
The choice of cell line is critical for obtaining reliable and reproducible data. Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective host for the heterologous expression of GAT1.[2][3] These cells have low endogenous transporter activity, providing a clean background for measuring the function of the transfected transporter. Alternatively, cell lines with endogenous GAT1 expression, such as GABAergic neurons derived from induced pluripotent stem cells (iPSCs), can provide a more physiologically relevant model.[4]
Protocol 1: Radiolabeled [³H]GABA Uptake Inhibition Assay
This is the gold-standard method for quantifying GAT1 activity and inhibition.[3] It offers high sensitivity and a direct measure of GABA transport.
Materials
-
HEK293 cells stably or transiently expressing human GAT1 (hGAT1)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated 24- or 96-well plates
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
-
Tiagabine (positive control inhibitor)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
Experimental Workflow
Caption: Workflow for the [³H]GABA Uptake Inhibition Assay.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture HEK293-hGAT1 cells in appropriate medium.
-
Seed cells onto poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
-
Preparation of Compounds:
-
Prepare a stock solution of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in KRH buffer to create a range of concentrations for IC₅₀ determination.
-
Prepare solutions of positive control (Tiagabine) and vehicle control.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed KRH buffer.
-
Add the diluted test compound, positive control, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding KRH buffer containing a mixture of [³H]GABA and unlabeled GABA (final concentration of GABA should be at or near the Kₘ for GAT1, typically 1-10 µM).
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
| Parameter | Description | Typical Value |
| Kₘ (GABA) | Michaelis-Menten constant for GABA uptake | 1-15 µM[5] |
| IC₅₀ (Tiagabine) | Half-maximal inhibitory concentration for the positive control | 0.1-1 µM[5] |
| Z'-factor | A measure of assay quality and robustness | > 0.5 |
Protocol 2: Fluorescence-Based GABA Uptake Assay
This method offers a non-radioactive alternative for assessing GAT1 activity and is amenable to high-throughput screening (HTS).[6][7] The assay utilizes a fluorescent GABA analog that is a substrate for GAT1. Uptake of the fluorescent substrate into the cells leads to an increase in intracellular fluorescence.
Materials
-
HEK293 cells stably or transiently expressing hGAT1
-
Cell culture medium
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescent GABA substrate (e.g., commercially available kits)
-
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
-
Tiagabine
-
Assay buffer (provided with the kit or a suitable physiological buffer)
-
Fluorescence plate reader
Experimental Workflow
Caption: Workflow for the Fluorescence-Based GABA Uptake Assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed HEK293-hGAT1 cells in black, clear-bottom plates and culture overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and controls as described in Protocol 1.
-
-
Assay Performance:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the diluted compounds or controls to the wells.
-
Add the fluorescent GABA substrate to all wells to initiate the uptake.
-
Incubate the plate for a specified time at room temperature or 37°C, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis
The data analysis is similar to the radiolabeled assay. Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.
| Parameter | Description |
| Excitation/Emission Wavelengths | Dependent on the fluorescent substrate used |
| Signal-to-Background Ratio | A measure of the assay window |
| IC₅₀ | Half-maximal inhibitory concentration of the test compound |
Self-Validation and Trustworthiness
To ensure the integrity of the experimental results, the following controls should be included in every assay:
-
Positive Control: A known GAT1 inhibitor (e.g., Tiagabine) to confirm that the assay can detect inhibition.[8]
-
Negative Control: A compound known to be inactive at GAT1 to ensure specificity.
-
Vehicle Control: To determine the baseline 100% GAT1 activity.
-
No-Cell Control: To measure the background signal.
Expert Insights and Causality
-
Choice of Assay Time: The incubation time for GABA uptake should be optimized to be within the linear range of uptake to ensure that the measured inhibition is not confounded by substrate depletion or saturation of the transporter.
-
Buffer Composition: The ionic composition of the assay buffer is critical as GAT1 transport is dependent on Na⁺ and Cl⁻ gradients.[9] Maintaining physiological concentrations of these ions is essential for accurate results.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate IC₅₀ values. It is crucial to ensure that the compound is fully dissolved in the assay buffer at all tested concentrations.
-
Potential for Off-Target Effects: If the compound shows activity, it is advisable to perform counter-screens against other neurotransmitter transporters (e.g., DAT, SERT, NET) to assess its selectivity.[6]
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the initial characterization of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid's activity. By systematically applying these protocols, researchers can obtain reliable data on the compound's potency and mechanism of action at the GABA transporter GAT1. These findings will be instrumental in guiding further preclinical development and exploring the therapeutic potential of this novel compound.
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-
PubMed Central. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. [Link]
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PubMed Central. (2023). SLC6A1 variant pathogenicity, molecular function and phenotype: a genetic and clinical analysis. [Link]
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National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
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bioRxiv. (2025). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. [Link]
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PLOS. (n.d.). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. [Link]
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PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]
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-
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BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
PLOS. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. [Link]
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PubMed Central. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]
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PubMed Central. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. [Link]
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Frontiers. (2023). Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. [Link]
-
PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]
-
BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
ResearchGate. (n.d.). GAT-1 and GAT-1 ligand structures. [Link]
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SLC6A1 Connect. (2023). SLC6A1 Connect: dedicated to finding a cure for SLC6A1 monogenic epilepsy. [Link]
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eScholarship.org. (2019). A genetically encoded fluorescent sensor for in vivo imaging of GABA. [Link]
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MDPI. (n.d.). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. [Link]
-
SLC6A1 Connect. (n.d.). Current Research. [Link]
-
PubMed Central. (n.d.). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). [Link]
-
PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
CSH Press. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. [Link]
-
PubMed Central. (2014). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. [Link]
-
PubMed Central. (2003). GABA Uptake via GABA Transporter-1 Modulates GABAergic Transmission in the Immature Hippocampus. [Link]
-
PubMed Central. (2021). Visualizing GABAA receptor trafficking dynamics with fluorogenic protein labeling. [Link]
-
PubMed. (2005). A homogeneous assay to assess GABA transporter activity. [Link]
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PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]
-
National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]
-
Journal of Nuclear Medicine. (2021). Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
-
ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. [Link]
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Application Notes & Protocols: In Vitro Characterization of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Introduction and Rationale
The isoindoline scaffold is a key structural feature in a variety of pharmacologically active compounds, with derivatives showing activities such as anticancer, antioxidant, and enzyme inhibition properties[2][3]. For instance, certain isoindolinone derivatives have demonstrated potent inhibitory effects against carbonic anhydrase and anticancer activity in A549 lung cancer cells[2]. Given the structural components of CPA-I, a systematic in vitro evaluation is warranted to elucidate its potential biological activity.
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance[4]. The Angiotensin-Converting Enzyme (ACE) is a key zinc metalloenzyme in this pathway, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II[5][6]. Inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure[7]. This document provides a detailed guide for the initial biochemical and cell-based characterization of CPA-I, using ACE inhibition as a primary investigative hypothesis.
Hypothetical Mechanism of Action: ACE Inhibition
ACE is a carboxypeptidase that cleaves dipeptides from the C-terminus of its substrates[8]. We hypothesize that CPA-I may interact with the ACE active site, potentially chelating the catalytic zinc ion via its pentanoic acid moiety and forming additional interactions via its dihydroisoindole core, thereby preventing substrate binding and conversion.
Figure 2: Workflow for calculating the IC₅₀ value from experimental data.
Secondary Confirmation: Cell-Based Assay
Scientific Rationale: While a biochemical assay confirms direct enzyme interaction, a cell-based assay provides a more physiologically relevant context. This step helps to assess cell permeability and activity in a complex intracellular environment. We will use a human umbilical vein endothelial cell (HUVEC) line, which endogenously expresses ACE, and measure the production of Angiotensin II.
Materials and Reagents
-
Cells: HUVECs (Human Umbilical Vein Endothelial Cells)
-
Media: Endothelial Cell Growth Medium (e.g., EGM-2)
-
Substrate: Angiotensin I peptide
-
Reagents: CPA-I, Captopril, Cell Lysis Buffer
-
Assay Kit: Angiotensin II ELISA Kit (commercially available)
-
Hardware: Cell culture flasks/plates, incubator (37°C, 5% CO₂), microplate reader for ELISA.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HUVECs according to standard protocols.
-
Seed cells into a 24-well plate at a density that allows them to reach ~90% confluency on the day of the experiment.
-
-
Compound Treatment:
-
Wash the confluent cell monolayers with serum-free medium.
-
Prepare fresh dilutions of CPA-I and Captopril in serum-free medium at concentrations spanning the previously determined IC₅₀ value (e.g., 0.1x, 1x, 10x IC₅₀).
-
Aspirate the wash medium and add the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
-
Pre-incubate for 1 hour at 37°C.
-
-
Substrate Addition and Incubation:
-
Add Angiotensin I to all wells to a final concentration of 1 µM.
-
Incubate for 4 hours at 37°C. This allows the cellular ACE to process the Angiotensin I into Angiotensin II.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Quantify the amount of Angiotensin II in the supernatant using a commercial ELISA kit, following the manufacturer's instructions. The concentration of Angiotensin II is expected to be inversely proportional to the activity of CPA-I.
-
Data Analysis
-
Normalize the Angiotensin II concentration in each treated well to the vehicle control.
-
Plot the % reduction in Angiotensin II production against the log concentration of CPA-I to determine the cellular EC₅₀ (effective concentration).
Summary and Future Directions
This guide provides a two-tiered approach to investigate the in vitro activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid against a hypothetical, but rational, target: the Angiotensin-Converting Enzyme.
-
Positive Result: If CPA-I demonstrates potent inhibition in both the biochemical and cell-based assays, further studies would be warranted. These could include enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive), selectivity profiling against other metalloproteases, and structural studies (e.g., co-crystallization with ACE).
-
Negative Result: If CPA-I shows no activity, the established protocols can be adapted to screen it against other potential targets suggested by its structural class, such as carbonic anhydrases,[2] cyclooxygenases,[9] or targets involved in cancer cell proliferation.[3][10]
References
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Gümüş, M., Modanlı, G., Uzun, L., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]
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Bivona, J. L., de la Cuesta, M., & Chappell, M. C. (2018). Assessment of the Renin–Angiotensin System in Cellular Organelle: New Arenas for Study in the Mitochondria. PubMed Central. Available at: [Link]
-
García-dávila, J., & de la cruz-cruz, J. (2019). Angiotensin-converting enzyme inhibitory assay. Protocols.io. Available at: [Link]
-
Sari, D. R. T., & Ridwan, T. (2019). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN. Available at: [Link]
-
Kurek, J., et al. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. Available at: [Link]
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Request PDF. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Cushman, D. W., & Cheung, H. S. (2006). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity. Nature Protocols. Available at: [Link]
-
Creative BioMart. (n.d.). Renin Inhibitor Screening Assay Kit. Creative BioMart. Available at: [Link]
-
Al-Hadhrami, A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online. Available at: [Link]
-
Sato, S., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available at: [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Available at: [Link]
-
Kara, Y., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available at: [Link]
-
Welches, W. R., et al. (1989). A fluorometric assay for angiotensin-converting enzyme activity. PubMed. Available at: [Link]
-
Grobe, J. L., et al. (2013). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? PubMed Central. Available at: [Link]
-
Wang, C., et al. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. National Institutes of Health. Available at: [Link]
-
Vil’, V. A., et al. (2021). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. MDPI. Available at: [Link]
-
Piqueras, L., & Sanz, M. J. (2020). Renin–Angiotensin–Aldosterone System and Immunomodulation: A State-of-the-Art Review. MDPI. Available at: [Link]
-
Assay Genie. (n.d.). Technical Manual Angiotensin-converting Enzyme (ACE) Activity Assay Kit. Assay Genie. Available at: [Link]
-
Płazińska, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
-
Kopernyk, I., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. Available at: [Link]
-
Ramli, N. Z., & Ismail, P. (2020). Angiotensin Converting Enzyme (ACE) Inhibition Activity by Syzygium polyanthum Wight (Walp.) Leaves. Pharmacognosy Journal. Available at: [Link]
-
Banach, M. (2022). Renin‐Angiotensin System Inhibitors and Inflammatory Markers. YouTube. Available at: [Link]
-
Hrytsenko, O., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]
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Application Note & Protocols: Leveraging 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid as a Versatile Precursor for Proteomics-Based Targeted Protein Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic removal of specific proteins from their native cellular environment is a powerful approach for elucidating protein function and developing novel therapeutics. This document provides a comprehensive guide to the application of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid as a foundational chemical scaffold for the synthesis of molecular probes used in proteomics research, specifically in the field of targeted protein degradation. We will delve into the rationale behind its use, provide detailed protocols for probe synthesis and application in cell-based assays, and discuss the subsequent proteomic analysis to validate target degradation and assess selectivity.
Introduction: Beyond Inhibition to Targeted Elimination
For decades, the primary strategy for modulating protein function has been inhibition, typically through small molecules that block an active site. However, this approach has limitations, particularly for non-enzymatic proteins or when seeking to abrogate all functions of a multi-domain scaffolding protein. An emerging and powerful alternative is targeted protein degradation, which co-opts the cell's own protein disposal machinery to selectively eliminate a protein of interest (POI).
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1] They consist of a "warhead" that binds to a POI, a "linker," and a ligand that recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
The phthalimide chemical moiety is a well-established E3 ligase recruiter, known to bind to cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3][4] 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid provides a strategic starting point for PROTAC synthesis, incorporating the essential isoindoline core (a reduced form of phthalimide) for CRBN engagement and a pentanoic acid chain that serves as a versatile linker with a terminal carboxylic acid for straightforward conjugation to a warhead.
This guide will detail how to leverage this compound to create powerful chemical probes for proteomics research, enabling the study of protein function through controlled degradation.
Scientific Rationale: The PROTAC Mechanism
The central principle of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. The 5-(1,3-dihydroisoindol-2-yl)pentanoic acid-derived portion of the PROTAC binds to CRBN, while the warhead engages the POI. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. Poly-ubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.
The modular nature of PROTACs, enabled by building blocks like 5-(1,3-dihydroisoindol-2-yl)pentanoic acid, allows for the systematic optimization of degradation efficiency by varying the linker length and composition, as well as the warhead affinity.[1]
Caption: Mechanism of action for a PROTAC derived from 5-(1,3-dihydroisoindol-2-yl)pentanoic acid.
Application & Protocol I: Synthesis of a Model PROTAC Probe
This protocol describes the synthesis of a model PROTAC by coupling 5-(1,3-dihydroisoindol-2-yl)pentanoic acid to a hypothetical amine-containing warhead (e.g., a kinase inhibitor). The carboxylic acid is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary or secondary amine on the warhead molecule to form a stable amide bond.
Materials & Reagents:
| Reagent | Supplier | Purpose |
| 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | Various | E3 Ligase Ligand + Linker |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Carboxylic Acid Activation |
| N,N'-Dicyclohexylcarbodiimide (DCC) or EDAC | Sigma-Aldrich | Coupling Agent |
| Amine-containing "Warhead" Molecule | Custom or Commercial | Target Binding Moiety |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
| Triethylamine (TEA) | Sigma-Aldrich | Base |
| Diethyl Ether | Fisher Scientific | Precipitation |
Protocol: Synthesis of the NHS Ester
-
Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid in anhydrous DMF.
-
Activation: Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDAC) to the solution.
-
Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (for DCC): If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Work-up (for EDAC): If using EDAC, the byproducts are water-soluble and can be removed in subsequent steps.
Protocol: Coupling to the Amine-Warhead
-
Preparation: In a separate flask, dissolve 1 equivalent of the amine-containing warhead in anhydrous DMF. Add 2 equivalents of TEA.
-
Coupling: Slowly add the filtered solution of the activated NHS ester to the warhead solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Purification:
-
Precipitate the crude product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration.
-
Further purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using LC-MS and NMR.
Application & Protocol II: Proteomics Workflow for Target Degradation Analysis
Once the PROTAC is synthesized and purified, the next step is to assess its ability to induce the degradation of the target protein in a cellular context. A quantitative proteomics approach is ideal for this, as it not only confirms the degradation of the intended target but also provides a global view of the proteome to identify any off-target effects.
Materials & Reagents:
| Reagent/Material | Supplier | Purpose |
| Synthesized PROTAC Probe | In-house | Induces protein degradation |
| Cell Line Expressing the POI | ATCC or similar | Biological system for testing |
| Cell Culture Medium and Supplements | Gibco/Thermo Fisher | Cell growth and maintenance |
| DMSO (vehicle control) | Sigma-Aldrich | Solvent for PROTAC |
| Lysis Buffer (e.g., RIPA buffer with protease inhibitors) | Cell Signaling Tech. | Protein extraction |
| BCA Protein Assay Kit | Thermo Fisher | Protein quantification |
| Mass Spectrometer (e.g., Q Exactive or Orbitrap) | Thermo Fisher/Sciex | Proteomic data acquisition |
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics):
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Perform in-solution trypsin digestion to generate peptides.
-
Desalt the resulting peptides using C18 StageTips.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across all samples.
-
Identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control. The primary target should be among the most significantly downregulated proteins.
-
Caption: Workflow for quantitative proteomics analysis of PROTAC-induced protein degradation.
Data Analysis and Interpretation
The primary output of the proteomics experiment will be a list of quantified proteins for each condition. The key analysis is to compare the protein abundance in PROTAC-treated samples versus the vehicle control.
-
Target Engagement: A successful PROTAC will show a dose- and time-dependent decrease in the abundance of the intended POI.
-
Selectivity: A volcano plot is an effective way to visualize the results. The x-axis represents the log2 fold change in protein abundance, and the y-axis represents the statistical significance (-log10 p-value). The POI should appear as a point with a large negative fold change and high statistical significance. Ideally, few other proteins will show significant changes, indicating high selectivity of the PROTAC.
Conclusion
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a valuable and versatile chemical tool for researchers in proteomics and drug discovery. Its structure provides a direct route to the synthesis of PROTACs capable of recruiting the CRBN E3 ligase. By following the protocols outlined in this guide, researchers can develop potent and selective chemical probes to induce the degradation of specific proteins, enabling in-depth studies of protein function and providing a pathway to the development of novel therapeutics based on targeted protein degradation. The integration of these chemical probes with modern quantitative proteomics workflows offers a powerful system for validating protein targets and understanding the complex cellular responses to their removal.
References
-
Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. [Link]
-
Winter, G. E., Mayer, A., & Buckley, D. L. (2016). Selective Target Protein Degradation via Phthalimide Conjugation. Methods in molecular biology (Clifton, N.J.), 1442, 229–243. [Link]
-
Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature protocols, 11(12), 2301–2319. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in biochemistry, 61(5), 505–516. [Link]
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- 3. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid Analogs
Abstract
This document provides a comprehensive guide for the design, synthesis, characterization, and biological evaluation of novel analogs based on the 5-(1,3-dihydroisoindol-2-yl)pentanoic acid scaffold. This parent molecule has been identified as a potential inhibitor of Staphylococcus DNA helicase, presenting a promising starting point for the development of new antibacterial agents.[1] These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering detailed methodologies and the scientific rationale behind key experimental choices to facilitate the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Introduction: The Rationale for Analog Development
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), constitutes a severe threat to global public health. DNA helicases are essential enzymes for bacterial DNA replication and repair, making them attractive targets for novel antibacterial drugs. The lead compound, 5-(1,3-dihydroisoindol-2-yl)pentanoic acid, serves as a valuable chemical scaffold for this purpose.[1]
However, lead compounds rarely possess the optimal characteristics required for a clinical candidate.[2][3] The process of lead optimization, which involves the systematic synthesis and testing of structural analogs, is critical for enhancing desired properties such as:
-
Potency: Increasing the binding affinity and inhibitory activity against the target enzyme.
-
Selectivity: Minimizing off-target effects to reduce potential toxicity.
-
Pharmacokinetics (ADME): Improving Absorption, Distribution, Metabolism, and Excretion properties to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.
-
Physicochemical Properties: Modifying solubility, stability, and other properties to improve "drug-likeness".[4]
This guide outlines a structured approach to explore the Structure-Activity Relationships (SAR) of the 5-(1,3-dihydroisoindol-2-yl)pentanoic acid scaffold.
Strategic Design of Analog Libraries
The core structure allows for diversification at two primary vectors: the aromatic isoindoline ring system and the terminal carboxylic acid group of the pentanoic acid chain. A parallel synthesis approach can efficiently generate a library of compounds to explore these modifications.
Key Design Considerations:
-
Isoindoline Ring Substitution: Introducing various substituents (e.g., electron-donating or -withdrawing groups, halogens, alkyl groups) on the benzene ring can modulate electronic properties and steric interactions within the target's binding pocket.
-
Carboxylic Acid Bioisosteres: The carboxylic acid is often a key pharmacophore for binding but can lead to poor cell permeability and rapid metabolism.[5][6] Replacing it with bioisosteres such as amides, sulfonamides, or tetrazoles can improve drug-like properties while maintaining target engagement.[7][8] Amide coupling is a particularly versatile method for this diversification due to the vast commercial availability of amines.[9]
-
Lipinski's Rule of Five: As a guiding principle for oral bioavailability, analogs should ideally adhere to these criteria: Molecular Weight < 500 Da, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[4]
Caption: Strategic diversification of the lead scaffold.
Synthetic Protocols
The following protocols describe a general route for synthesizing a library of amide analogs. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Synthetic Workflow
The overall strategy involves a two-step process: first, the synthesis of a key intermediate, an ester-protected version of the lead compound, followed by hydrolysis and subsequent amide coupling to generate the final analogs.
Caption: General workflow for analog synthesis.
Protocol 2.2: Synthesis of Key Intermediate (Ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate)
This protocol describes the N-alkylation of isoindoline. The choice of base is critical to avoid side reactions.[10]
-
Materials:
-
Isoindoline (1.0 eq)
-
Ethyl 5-bromopentanoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isoindoline, potassium carbonate, and anhydrous acetonitrile (approx. 10 mL per 1 g of isoindoline).
-
Stir the suspension at room temperature for 10 minutes.
-
Add ethyl 5-bromopentanoate dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester intermediate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 2.3: Synthesis of Amide Analogs
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), a common and effective method for amide bond formation that minimizes racemization and improves yields, especially with less reactive amines.[9]
-
Materials:
-
Ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate (from Protocol 2.2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1 M Hydrochloric acid (HCl)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
A diverse primary or secondary amine (R-NH₂, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Ester Hydrolysis:
-
Dissolve the ester intermediate in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC/LC-MS).
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, and concentrate to yield 5-(1,3-dihydroisoindol-2-yl)pentanoic acid.
-
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC, HOBt, and the desired amine.
-
Add DIPEA to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, dilute the reaction with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide analog by flash column chromatography or preparative HPLC.
-
-
Purification and Structural Characterization
Purity and structural integrity are paramount in drug discovery.[2] Each synthesized analog must be rigorously characterized.
Protocol 3.1: Purification by Flash Column Chromatography
-
Rationale: This is the standard method for purifying moderately polar organic compounds on a multi-milligram to gram scale.[11]
-
System: A silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate or DCM/methanol) determined by initial TLC analysis.
-
Procedure:
-
Prepare a column with silica gel slurried in the initial, low-polarity eluent.
-
Adsorb the crude compound onto a small amount of silica gel and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
3.2: Structural Characterization
The following table summarizes the expected analytical data for the parent acid and a representative amide analog.
| Analysis | 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | Representative Analog (N-benzyl amide) | Rationale for Key Signals |
| ¹H NMR | δ ~10-12 (br s, 1H, -COOH), 4.0-4.2 (s, 4H, Ar-CH₂-N), 2.7-2.9 (t, 2H, N-CH₂-), 2.2-2.4 (t, 2H, -CH₂-COOH), 1.6-1.8 (m, 4H, alkyl chain) | δ ~7.2-7.4 (m, 5H, benzyl Ar-H), ~4.4 (d, 2H, -NH-CH₂-Ar), no COOH signal. Other signals similar to parent. | Appearance of benzyl protons and disappearance of the acidic proton confirms amide formation. The splitting pattern of the new methylene group (-CH₂-Ar) indicates coupling to the amide N-H. |
| ¹³C NMR | δ ~178 (-COOH), ~140 (Ar-C), ~127 (Ar-CH), ~122 (Ar-CH), ~57 (Ar-CH₂-N), ~54 (N-CH₂-), ~34 (-CH₂-COOH), ~28, ~23 (alkyl chain) | δ ~172 (-CONH-), new aromatic signals for the benzyl group. | A shift in the carbonyl carbon resonance from ~178 ppm (acid) to ~172 ppm (amide) is indicative of the conversion. |
| HRMS (ESI+) | Calculated for C₁₃H₁₈NO₂ [M+H]⁺: 220.1338. Found: 220.1340 | Calculated for C₂₀H₂₅N₂O [M+H]⁺: 309.1967. Found: 309.1965 | High-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition of the synthesized molecule. |
| IR (FTIR) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) | N-H stretch (~3300 cm⁻¹), Amide I C=O stretch (~1650 cm⁻¹), disappearance of broad acid O-H. | The distinct IR absorption bands for amides (Amide I and N-H stretch) are diagnostic for successful coupling.[12] |
Biological Evaluation Protocols
A tiered screening approach is efficient for evaluating new analogs. It begins with a specific in vitro assay against the primary target, followed by cell-based assays to assess antibacterial activity.[13]
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Troubleshooting & Optimization
Technical Support Center: 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid Solubility
Welcome to the technical support center for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges with this compound. As a carboxylic acid derivative, its solubility is expected to be significantly influenced by the pH of the medium. This document provides in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, particularly in aqueous solutions. The following troubleshooting guide provides a systematic approach to address these challenges.
Issue 1: Poor Solubility in Aqueous Buffers
The carboxylic acid moiety of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid dictates its pH-dependent solubility. In acidic to neutral aqueous solutions, the compound is likely to be in its less soluble, protonated form.
Root Cause Analysis:
At a pH below the compound's pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water. To enhance solubility, the carboxylic acid needs to be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar.
Troubleshooting Workflow:
Caption: Shake-flask method for solubility determination.
Q3: How does temperature affect the solubility of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid?
A: For most solid organic compounds, solubility increases with increasing temperature. [1]This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the energy needed to break the crystal lattice forces of the solid and to overcome the intermolecular forces in the solvent. However, the extent of this increase is compound-specific and should be determined experimentally.
Q4: I have dissolved the compound at a high pH, but it precipitates when I adjust the pH back to my experimental conditions. What should I do?
A: This indicates that your experimental pH is below the pH required to keep the compound in its soluble, deprotonated state. You have a few options:
-
Re-evaluate your experimental design: Is it possible to run your experiment at a higher pH where the compound is soluble?
-
Use a co-solvent: As detailed in the troubleshooting guide, adding a co-solvent to your buffer at the final experimental pH may keep the compound in solution.
-
Formulate as a salt: If you consistently need to use the compound in a pH range where the free acid is insoluble, consider synthesizing a salt form (e.g., sodium or potassium salt) of the compound, which may have improved aqueous solubility.
Q5: Are there any safety precautions I should take when handling 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid?
A: While a specific safety data sheet (SDS) for this exact compound is not widely available, it should be handled with the standard precautions for a novel chemical substance in a laboratory setting. Based on its structure as a carboxylic acid, it may be a skin and eye irritant. [2][3] General Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4][5]* Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. [4][5]* In case of contact, wash the affected area thoroughly with water.
Always consult the supplier's SDS if available and follow your institution's safety guidelines.
References
-
Accuracy of calculated pH-dependent aqueous drug solubility - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 22, 2026, from [Link]
-
Bamborough, P., et al. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 49(17), 5178-5188. [Link]
- Fant, K. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra.
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. (n.d.). Retrieved January 22, 2026, from [Link]
-
Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved January 22, 2026, from [Link]
-
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (n.d.). SciTechnol. Retrieved January 22, 2026, from [Link]
-
GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 22, 2026, from [Link]
-
Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. Retrieved January 22, 2026, from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Retrieved January 22, 2026, from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
-
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
pH-Metric Solubility. 2: Correlation Between the Acid-Base Titration and the Saturation Shake-Flask Solubility-pH Methods. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet. (n.d.). SynZeal. Retrieved January 22, 2026, from [Link]
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From Corrosion Control to Cell Adhesion: Parascholzite as a Functional Interface for Biodegradable Zinc Alloys. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]
-
Hysol MB 50 - SAFETY DATA SHEET. (n.d.). Retrieved January 22, 2026, from [Link]
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Technical Support Center: Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
Welcome to the technical support center for the synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a valuable process for generating key intermediates in pharmaceutical research. The most common and direct route involves a two-step process:
-
N-Alkylation: A nucleophilic substitution (SN2) reaction between isoindoline (also known as 1,3-dihydroisoindole) and an ester of 5-halopentanoic acid (e.g., ethyl 5-bromopentanoate).
-
Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid.
This guide will address potential issues in both of these critical steps to help you optimize your synthetic protocol.
Visualizing the Workflow
Caption: Synthetic workflow for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield of the Intermediate Ester in the N-Alkylation Step
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted isoindoline.
-
The isolated yield of ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate is below expectations.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Base | The N-alkylation of a secondary amine like isoindoline requires a base to deprotonate the amine, making it a more potent nucleophile.[1] If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete. | Use at least 1.5-2.0 equivalents of a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but requires anhydrous conditions. |
| Inappropriate Solvent | The SN2 reaction is highly dependent on the solvent. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion more reactive, and do not form strong hydrogen bonds with the nucleophile, which would hinder its reactivity.[2] | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). These solvents facilitate the SN2 pathway and typically offer good solubility for the reactants. |
| Low Reaction Temperature | Like most chemical reactions, the rate of N-alkylation is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction. | Gently heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures. |
| Poor Quality Alkylating Agent | The alkylating agent, ethyl 5-bromopentanoate, can degrade over time. The reactivity of alkyl halides in SN2 reactions generally follows the trend I > Br > Cl.[3] | Use a fresh or properly stored bottle of ethyl 5-bromopentanoate. If yields are consistently low, consider synthesizing or purchasing the corresponding iodo-ester for enhanced reactivity. |
Problem 2: Formation of a Dialkylated Side Product
Symptoms:
-
A higher molecular weight peak is observed in the mass spectrum of the crude product.
-
A less polar spot appears on the TLC plate, which corresponds to the quaternary ammonium salt.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Over-alkylation | The product of the initial N-alkylation, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is a common issue in the alkylation of amines.[4] | Use a slight excess of the isoindoline (1.1-1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
Problem 3: Difficulty in Hydrolyzing the Ester Intermediate
Symptoms:
-
After the hydrolysis step, a significant amount of the starting ester is still present.
-
The reaction requires harsh conditions (high temperatures, long reaction times), leading to decomposition.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Steric Hindrance | The isoindoline group, while not extremely bulky, can provide some steric hindrance around the ester, making it less accessible for hydrolysis.[5] | For basic hydrolysis , use a stronger base like lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often more effective than NaOH or KOH for hindered esters. For acidic hydrolysis , use a strong acid such as 6M HCl and heat the reaction mixture to reflux. Monitor the reaction carefully to avoid side reactions. |
| Biphasic Reaction Issues | If the ester has poor solubility in the aqueous hydrolysis medium, the reaction will be slow due to the limited interface between the reactants. | Add a co-solvent such as tetrahydrofuran (THF) or dioxane to create a homogeneous solution for the hydrolysis reaction. |
Problem 4: Challenges in Purifying the Final Product
Symptoms:
-
The product is difficult to crystallize and remains an oil.
-
The product is highly water-soluble, making extraction difficult.
-
Contamination with inorganic salts from the hydrolysis step.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Zwitterionic Nature | The final product contains both a basic amine and an acidic carboxylic acid, meaning it exists as a zwitterion at its isoelectric point (pI).[6] Zwitterions are often highly polar and can be difficult to purify using standard silica gel chromatography. | Isoelectric Point Precipitation: Adjust the pH of the aqueous solution to the isoelectric point of the molecule. At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, often causing it to precipitate. The precipitate can then be collected by filtration. |
| Salt Contamination | The hydrolysis step introduces salts (e.g., NaCl or LiCl) into the reaction mixture, which can be difficult to remove from the polar product. | Ion-Exchange Chromatography: Use a cation-exchange resin to capture the positively charged product (at low pH). The resin can then be washed to remove neutral and anionic impurities, and the product can be eluted by changing the pH or increasing the salt concentration of the eluent.[7] |
| Recrystallization Issues | Impurities can inhibit crystallization. The choice of solvent is also critical for successful recrystallization of amino acid-like compounds.[8] | After purification by isoelectric point precipitation or ion-exchange chromatography, attempt recrystallization from a mixture of polar solvents, such as water/ethanol or water/isopropanol. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-alkylation step?
A1: The N-alkylation of isoindoline with ethyl 5-bromopentanoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the isoindoline nitrogen, creating a more potent nucleophile. This nucleophile then attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion in a single, concerted step.[2][9]
Caption: Simplified SN2 mechanism for the N-alkylation step.
Q2: Can I use 5-bromopentanoic acid directly instead of its ester?
A2: It is not recommended. The carboxylic acid group is acidic and will react with the base needed for the N-alkylation, neutralizing it and preventing the deprotonation of the isoindoline. Furthermore, the carboxylate anion could potentially act as a competing nucleophile. Using an ester protects the carboxylic acid functionality during the N-alkylation step.
Q3: How do I monitor the progress of the reactions?
A3: Both the N-alkylation and hydrolysis steps can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexanes is suitable for the N-alkylation step, while a more polar system, such as dichloromethane/methanol with a small amount of acetic acid, may be necessary for the final product.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: For 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, you would expect to see the following in the ¹H NMR spectrum:
-
Aromatic protons from the isoindoline ring system.
-
A singlet for the two benzylic CH₂ groups of the isoindoline.
-
Multiplets for the CH₂ groups of the pentanoic acid chain.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
The ¹³C NMR spectrum would show corresponding signals for the aromatic, aliphatic, and carbonyl carbons. Mass spectrometry should confirm the expected molecular weight of 219.29 g/mol .[10]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (if used): is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Alkyl halides (e.g., ethyl 5-bromopentanoate): are potentially toxic and should be handled with care.
-
Strong acids and bases: are corrosive and should be handled with appropriate caution.
Experimental Protocols
Protocol 1: N-Alkylation of Isoindoline
-
To a round-bottom flask, add isoindoline (1.0 eq) and anhydrous DMF (5 mL per mmol of isoindoline).
-
Add potassium carbonate (2.0 eq) to the solution and stir the suspension.
-
Slowly add ethyl 5-bromopentanoate (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate.
Protocol 2: Hydrolysis of the Ester Intermediate
-
Dissolve the purified ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).
-
Add lithium hydroxide (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to approximately pH 3-4 with 1M HCl.
-
If a precipitate forms (the zwitterionic product at its pI), collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, concentrate the solution under reduced pressure to remove the THF.
-
The resulting aqueous solution can be purified by ion-exchange chromatography or further attempts at precipitation by carefully adjusting the pH.
-
Dry the purified product under vacuum to obtain 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
References
- Bruker Instrument Service. vV6.2.14; SAINT, V8.40B; APEX5, v2023.9-4;. Bruker Nano, Inc.: Madison, WI, 2019–2023.
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
- Paquette, L. A., et al. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry.
- Wang, Q., et al. The Crystal Structure of 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl). Pentanoic Acid, C. 17. H. 19. N. 3. O. 5. Zeitschrift für Kristallographie - New Crystal Structures.
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
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Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
- Burakova, E. A., et al.
- Theodorou, V., et al. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
-
Nest Group. Zwitterion Chromatography – ZIC. [Link]
- Sharma, S., et al. The isocyanide SN2 reaction.
-
LibreTexts. 12.2: Amino Acids and Isoelectric Points. [Link]
- Salvatore, R. N., et al. Efficient synthesis of secondary amines by selective alkylation of primary amines.
- O'Donnell, M. J., et al. Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Tetrahedron: Asymmetry.
- Hughes, A. B. Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry.
-
Khan Academy. Isoelectric point and zwitterions. [Link]
- Li, J., et al.
-
Biotage. Purifying ionic compounds by flash column chromatography. [Link]
- Sharma, S., et al. The Isocyanide SN2 Reaction.
-
SeQuant AB. Zwitterion Chromatography. [Link]
-
The Organic Chemistry Tutor. SN2 Reaction Mechanisms. [Link]
- Movassaghi, M., et al. Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones.
- Wang, Q., et al. The crystal structure of 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, C13H15N3O4. Zeitschrift für Kristallographie - New Crystal Structures.
- Satała, G., et al. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity.
- Salvatore, R. N., et al. Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Ajinomoto Co., Inc. Method for crystallization of amino acids.
-
ResearchGate. How to desalt zwitterions?. [Link]
- Kumar, A., et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
-
Reddit. Problematic N-Alkylation. [Link]
- Schwartz, R., et al. Protein pI and Intracellular Localization.
-
LibreTexts. 11.2: The SN2 Reaction. [Link]
- Sun, M., et al. Synthesis of isoindolin-1-one compounds 5a–h.
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
J. Agric. Food Chem. Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. [Link]
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Technical Support Center: Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
Welcome to the technical support center for the synthesis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid, a valuable building block in medicinal chemistry, typically proceeds via the N-alkylation of isoindoline with a suitable five-carbon chain electrophile, such as a 5-halopentanoic acid derivative. While seemingly straightforward, this reaction is often accompanied by several side reactions that can complicate the synthesis and purification process. This guide will address these challenges in a practical, question-and-answer format, providing both mechanistic explanations and actionable protocols.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product and Presence of a Higher Molecular Weight Byproduct.
Question: My reaction is showing a low yield of the target 5-(1,3-dihydroisoindol-2-yl)pentanoic acid, and I'm observing a significant amount of a byproduct with a higher molecular weight. What is happening and how can I prevent it?
Answer: This is a classic case of overalkylation , a common side reaction in the N-alkylation of amines.[1][2][3][4] The desired product is a tertiary amine, which is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.
Caption: Desired N-alkylation versus overalkylation side reaction.
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Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the isoindoline relative to the 5-halopentanoic acid ester can help to minimize overalkylation by ensuring the alkylating agent is consumed before it can react with the product.
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Slow Addition: Add the 5-halopentanoic acid ester to the reaction mixture slowly and at a controlled temperature. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine (isoindoline) over the tertiary amine product.
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Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is recommended. Aprotic polar solvents such as acetonitrile or DMF are suitable for this reaction.
| Parameter | Recommendation | Rationale |
| Reactant Ratio | 1.1 - 1.2 equivalents of Isoindoline | Minimizes the availability of the alkylating agent for a second alkylation. |
| Addition Rate | Slow, dropwise addition of alkylating agent | Maintains a low concentration of the electrophile. |
| Temperature | 0°C to room temperature | Slower reaction rates can improve selectivity. |
Problem 2: Formation of an Amide Byproduct and Poor Reactivity.
Question: I am using 5-bromopentanoic acid directly as my alkylating agent and observing the formation of an amide byproduct, along with unreacted starting materials. Why is this happening?
Answer: The issue arises from an acid-base reaction between the carboxylic acid of your alkylating agent and the basic isoindoline. This forms an ammonium carboxylate salt, which is generally unreactive towards N-alkylation. The amide byproduct can form under forcing conditions (e.g., high heat) via dehydration of this salt.
To circumvent this, it is highly recommended to use an ester of 5-bromopentanoic acid (e.g., methyl or ethyl ester) for the alkylation, followed by a subsequent hydrolysis step to obtain the desired carboxylic acid.
Caption: Recommended two-step synthesis pathway.
Step 1: N-Alkylation with Ester
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Dissolve isoindoline (1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., acetonitrile).
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Slowly add the 5-bromopentanoate ester (1.0 eq) to the mixture at room temperature.
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Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, filter the solids and concentrate the filtrate. The crude ester can be purified by column chromatography or taken directly to the next step.
Step 2: Saponification
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Dissolve the crude intermediate ester in a mixture of THF and water.
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Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed.
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Acidify the reaction mixture to a pH of ~6-7 with a dilute acid (e.g., 1M HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate) or, if it precipitates, collect by filtration.
Problem 3: Presence of an Isoindolinone-Related Impurity.
Question: My final product is contaminated with an impurity that appears to have a carbonyl group, possibly an isoindolinone derivative. How is this formed and how can I avoid it?
Answer: Isoindoline can be susceptible to oxidation, especially if the reaction is run at elevated temperatures or exposed to air for prolonged periods.[5] This can lead to the formation of 1-isoindolinone. If this oxidized species is present, it can also undergo N-alkylation to produce N-alkylated isoindolinone byproducts.
-
Use High-Quality Isoindoline: Ensure the purity of your starting isoindoline. If it has been stored for a long time, consider purification by distillation or recrystallization before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Moderate Temperatures: Avoid excessive heating during the reaction and workup.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, 5-(1,3-dihydroisoindol-2-yl)pentanoic acid?
A1: The purification of amino acids containing a tertiary amine can be challenging due to their zwitterionic nature and interaction with silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method for purification on a large scale.
-
Ion-Exchange Chromatography: This technique is very effective for separating amino acids from non-ionic impurities.[6]
-
Amine-Specific Chromatography: For column chromatography, using amine-functionalized silica or adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can help to prevent peak tailing and improve separation.[7]
-
Acid-Base Extraction: A carefully controlled acid-base workup can be used to separate the amphoteric product from non-polar and non-basic impurities.
Q2: Can I use a different alkylating agent, such as a tosylate or mesylate?
A2: Yes, other good leaving groups like tosylates or mesylates on the pentanoic acid ester can be used. They are often more reactive than alkyl bromides, which may allow for milder reaction conditions but could also increase the risk of overalkylation. The principles of stoichiometry and slow addition remain critical.
Q3: My isoindoline starting material is a dark color. Is it still usable?
A3: A dark color in isoindoline can be an indication of degradation or oxidation.[8] While it might still be usable for some applications, for the synthesis of high-purity compounds, it is advisable to purify it first. This will prevent the introduction of colored impurities and potential side reactions from degradation products.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Amine alkylation. Retrieved from [Link]
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Chemistry LibreTexts. (2021, October 30). 20.5: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). Understanding Isoindoline: A Key Building Block for Chemical Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
- ACS Publications. (2014). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry.
- ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 17). Why is isoindole unstable? Retrieved from [Link]
- National Institutes of Health. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- ACS Publications. (2022).
- Google Patents. (n.d.). Process for the purification of tertiary amines.
- ResearchGate. (n.d.). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue.
- ResearchGate. (n.d.).
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
- National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]
- 6. diaion.com [diaion.com]
- 7. biotage.com [biotage.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Welcome to the technical support center for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Introduction to the Stability of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a heterocyclic compound featuring a dihydroisoindole (also known as isoindoline) core linked to a pentanoic acid chain. The stability of this molecule is paramount for its reliable use in experimental settings. The isoindoline ring system, while more stable than its unsaturated counterpart, isoindole, can be susceptible to degradation under certain conditions.[1] This guide will walk you through the potential stability challenges and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My sample of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid shows a new peak in the HPLC chromatogram after a few days in solution. What could be the cause?
A1: The appearance of a new peak suggests degradation of your compound. The most likely culprits are oxidation or hydrolysis, especially if the solution was not stored under an inert atmosphere or if it was prepared in a non-anhydrous solvent. The isoindoline ring is susceptible to oxidation, which can lead to the formation of the corresponding isoindolinone.[2]
Q2: I am observing poor peak shape and tailing during HPLC analysis. What can I do to improve it?
A2: Poor peak shape can be due to several factors. The carboxylic acid moiety can interact with residual silanols on the silica-based column, leading to tailing. Try using a mobile phase with a pH that ensures the carboxylic acid is fully protonated or deprotonated. Adding a small amount of a competing acid or base, like trifluoroacetic acid (TFA) or triethylamine (TEA), to the mobile phase can also improve peak shape. Additionally, ensure that your column is in good condition and that your sample is fully dissolved in the mobile phase.
Q3: What are the optimal storage conditions for solid and solution forms of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid?
A3: For the solid form, it is recommended to store the compound in a tightly sealed container at low temperature (2-8°C), protected from light and moisture. For solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation.[3] It is a good practice to protect solutions of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid from light by using amber vials or by wrapping the container in aluminum foil, especially during long experiments or storage.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Assay Results | Degradation of the compound during sample preparation or analysis. | Prepare solutions fresh and keep them on ice. Use a stability-indicating analytical method. Ensure the analytical method is validated for precision and accuracy. |
| Formation of Precipitate in Solution | Poor solubility in the chosen solvent or pH changes affecting solubility. | Determine the solubility of the compound in various solvents. Use a co-solvent system if necessary. Buffer the solution to maintain a consistent pH. |
| Unexpected Reaction Products | The compound may be reacting with other components in your experimental system (e.g., excipients, other reagents). | Perform compatibility studies with other components. Characterize any unexpected products using techniques like LC-MS to understand the reaction pathway. |
| Color Change in Solution | Oxidation of the isoindoline ring can sometimes lead to colored byproducts. | Store solutions under an inert atmosphere. Consider adding an antioxidant if compatible with your experiment. |
Forced Degradation Studies: A Practical Guide
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]
Predicted Degradation Pathways
Based on the chemical structure of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, several degradation pathways can be predicted under stress conditions.
Caption: Predicted degradation pathways for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Experimental Protocol for Forced Degradation
Objective: To generate potential degradation products of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and to assess its stability under various stress conditions.
Materials:
-
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a PDA or UV detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a petri dish and expose it to 105°C in a hot air oven for 24 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 of ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see protocol below).
-
Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns.[5]
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2]
Objective: To develop an HPLC method that can separate 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Suggested Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Optimization:
-
Adjust the gradient slope to achieve good resolution between the parent peak and any degradation products.
-
Modify the pH of the mobile phase to improve peak shape.
-
If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl).
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation under each stress condition and the retention times of the major degradation products.
| Stress Condition | % Degradation | Retention Time of Major Degradants (min) |
| 0.1 M HCl, 60°C, 24h | e.g., 15% | e.g., 4.2, 5.8 |
| 0.1 M NaOH, 60°C, 24h | e.g., 25% | e.g., 3.1, 6.5 |
| 3% H₂O₂, RT, 24h | e.g., 10% | e.g., 8.9 |
| Thermal, 105°C, 24h | e.g., <5% | e.g., N/A |
| Photolytic | e.g., 8% | e.g., 7.3 |
Note: The above data is hypothetical and should be replaced with your experimental results.
Conclusion
The stability of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a critical parameter that can influence the outcome of research and development activities. By understanding its potential degradation pathways and by employing robust analytical methods, researchers can ensure the quality and reliability of their data. This guide provides a framework for assessing the stability of this compound and for troubleshooting common experimental challenges. Always refer to the latest regulatory guidelines, such as those from the ICH, for comprehensive information on stability testing.
References
- Patil, A. S., et al. (2015). A review on stability indicating HPLC method development. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 484-503.
- Sahu, P. K., et al. (2017). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 145, 465-475.
- Jain, R., & Gupta, R. (2018). Development of forced degradation and stability indicating studies of drugs—A review.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Boccardi, G. (2007). Forced degradation as a part of the development process. Pharmaceutical Technology, 31(6), 66-72.
-
Piechowski, P., & Bala, T. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
- Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
- Smela, M., & Kovarova, M. (2019). Forced degradation studies: A tool for understanding drug stability. Journal of Pharmaceutical and Biomedical Analysis, 164, 258-275.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing helicase inhibition assay with 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Introduction
Helicases are essential motor enzymes that unwind nucleic acid duplexes, playing a pivotal role in replication, repair, and transcription.[1][2] This makes them compelling targets for therapeutic intervention in oncology and infectious diseases.[2][3] The compound 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has been identified as a potential inhibitor of Staphylococcus DNA helicase, presenting an opportunity for antibiotic development.[4]
This guide provides researchers and drug development professionals with a comprehensive technical resource for designing, optimizing, and troubleshooting helicase inhibition assays with this specific compound. The content is structured to address common challenges and explain the scientific principles behind each methodological choice, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and what is its relevance?
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (Molecular Formula: C₁₃H₁₇NO₂, Molecular Weight: 219.29) is a small molecule identified as a potential inhibitor of Staphylococcus DNA helicase.[4] Its investigation is primarily for research use in the development of novel antibacterial agents that target bacterial DNA replication machinery.
Q2: Which helicase assay format is best for screening and characterizing this inhibitor?
The optimal assay format balances throughput, sensitivity, and mechanistic insight. For initial high-throughput screening (HTS), fluorescence-based assays are superior to traditional gel-based methods.[5]
-
Helicase Unwinding Assays: These directly measure the separation of a nucleic acid duplex. Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) assays are common. An FP-based assay is highly recommended as it can simultaneously monitor the inhibitor's effect on both DNA binding and the subsequent unwinding process.[6]
-
ATPase Activity Assays: These are indirect assays that measure the helicase's ATP hydrolysis, which fuels the unwinding process.[2] Assays like the Transcreener® ADP² platform detect the ADP product.[5][7] While excellent for HTS, they cannot distinguish between compounds that block the ATPase site and those that prevent DNA binding or unwinding through other mechanisms.[5]
Recommendation: Start with a direct unwinding assay (e.g., Fluorescence Polarization) for primary screening and mechanistic studies. Use an orthogonal ATPase assay to validate hits and eliminate false positives that may arise from assay artifacts.[5]
Q3: What are the possible mechanisms of helicase inhibition for a compound like this?
Helicase inhibitors can function through several distinct mechanisms.[1] Understanding these is crucial for interpreting your data.
-
ATP-Competitive Inhibition: The inhibitor binds to the highly conserved ATP-binding pocket, preventing the hydrolysis that powers the enzyme.[1][3]
-
Nucleic Acid-Competitive Inhibition: The compound binds to the DNA/RNA binding channel on the helicase, preventing it from engaging with its substrate.[3]
-
Allosteric Inhibition: The inhibitor binds to a site distinct from the active sites, inducing a conformational change that inactivates the enzyme.[1]
-
Interfacial Inhibition: The compound prevents the proper assembly of helicase oligomers required for function.[1]
-
DNA Intercalation (Artifact): The compound binds directly to the DNA/RNA substrate, stabilizing the duplex and preventing its unwinding. This is an assay artifact, not true inhibition of the enzyme, and must be ruled out.[3]
Experimental Workflow & Protocols
A logical workflow is critical for successfully screening and validating helicase inhibitors. The following diagram illustrates a robust screening cascade.
Caption: A decision tree for troubleshooting helicase inhibition assays.
References
-
Cavanaugh, N. A., & Jankowsky, E. (2011). Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays. Methods in Molecular Biology, 703, 205–220. [Link]
-
BellBrook Labs. (2025). What Is the Best Assay for Helicase Enzymes? Formats, Applications, and Drug Discovery Insights. BellBrook Labs Website. [Link]
-
Appleby, T. C., et al. (2024). Structural Chemistry of Helicase Inhibition. Journal of Medicinal Chemistry. [Link]
-
AZoNetwork. (2024). Advancing cancer therapeutics: Development of assays for measuring RNA helicase activity. News-Medical.net. [Link]
-
Eurofins Discovery. (n.d.). Helicase Services to Accelerate Drug Discovery. Eurofins Discovery Website. [Link]
-
Tanner, N. K., & Linder, P. (2019). Discovering New Medicines Targeting Helicases: Challenges and Recent Progress. Molecules, 24(15), 2754. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate Q&A. [Link]
-
Kyono, K., et al. (2004). Simultaneously monitoring DNA binding and helicase-catalyzed DNA unwinding by fluorescence polarization. Nucleic Acids Research, 32(11), e92. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Technical Note. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH Website. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Simultaneously monitoring DNA binding and helicase-catalyzed DNA unwinding by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Resistance to 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (DIPA)
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, hereafter referred to as DIPA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its experimental use.
A Note on DIPA's Mechanism of Action: Publicly available information on 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid indicates it as a potential Staphylococcus DNA helicase inhibitor[1]. Its application in eukaryotic systems, particularly in oncology, is an emerging area of investigation. To provide a robust troubleshooting framework, this guide will operate on a hypothesized mechanism of action where DIPA acts as a selective inhibitor of Tumor Survival Kinase 1 (TSK1) , a fictional but plausible enzyme critical for specific cancer cell signaling pathways. This allows us to explore resistance through well-established biological principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial queries and common issues that may arise during the preliminary stages of your research with DIPA.
Q1: What is the recommended solvent and storage condition for DIPA?
A1: DIPA is typically soluble in organic solvents like DMSO for creating concentrated stock solutions.[2] For in vitro experiments, it is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic, generally below 0.5%, as higher concentrations can independently affect cell viability.[2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[2][3]
Q2: I am not observing the expected cytotoxic effect in a cancer cell line. Is my compound inactive?
A2: This could be due to several factors beyond compound inactivity. First, confirm the identity and purity of your DIPA lot via the Certificate of Analysis. Second, ensure your experimental setup is optimized. This includes verifying cell line health, confirming the absence of contamination like mycoplasma, and using an appropriate cell viability assay.[4][5] Finally, the target, TSK1, may not be a critical survival kinase in your chosen cell line (intrinsic resistance).[6] We recommend including a known sensitive positive control cell line in your experiments if one has been identified.
Q3: What are the initial signs of acquired resistance in my long-term DIPA treatment experiments?
A3: Acquired resistance typically manifests as a gradual or sudden increase in the IC50 value of DIPA in your cell line.[7] You may observe that a previously effective concentration of DIPA no longer inhibits cell proliferation or induces apoptosis. Morphologically, you might notice the emergence of a subpopulation of cells that continues to grow in the presence of the drug. It is crucial to monitor the IC50 value over time and through passages to detect this shift early.[8]
Q4: Can I combine DIPA with other therapeutic agents?
A4: Combination therapy is a powerful strategy to overcome or prevent resistance. The choice of a combination agent depends on the mechanism of resistance. For instance, if resistance is due to the activation of a bypass signaling pathway, an inhibitor of that pathway could restore sensitivity to DIPA.[9] We recommend performing synergy studies (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Issue - Higher than Expected IC50 in a Known DIPA-Sensitive Cell Line
A higher-than-expected IC50 value in a cell line previously characterized as sensitive can be alarming. This workflow helps dissect the root cause, which often lies in experimental variables rather than true biological resistance.
Caption: Troubleshooting workflow for unexpected high IC50 values.
Cell line misidentification is a common source of irreproducible data.[4] It is imperative to confirm that your cell line is what you believe it is.
-
Sample Preparation: Grow cells to ~80% confluency. Harvest approximately 1-3 million cells. Wash with PBS and pellet the cells.
-
DNA Extraction: Extract genomic DNA using a commercial kit, following the manufacturer's instructions.
-
STR Analysis: Submit the genomic DNA to a reputable sequencing core or commercial service for STR profiling.[10]
-
Data Analysis: Compare the resulting STR profile to the reference profile from a trusted cell bank like ATCC.[8][11] A match of ≥80% is generally required to confirm identity.
Guide 2: Issue - Acquired Resistance Following Chronic DIPA Exposure
Cells can develop resistance after prolonged treatment.[6] This is often due to specific genetic or signaling adaptations that allow them to survive in the presence of the drug.[12][13]
Caption: Plausible resistance mechanisms to a TSK1 inhibitor.
One of the simplest forms of resistance is the overexpression of the drug target.[9]
-
Lysate Preparation: Culture both parental (sensitive) and DIPA-resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TSK1 (hypothetical) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis: Compare the band intensity for TSK1 between sensitive and resistant cells. Normalize to a loading control like GAPDH or β-actin. A significant increase in TSK1 in the resistant line suggests target amplification.
A point mutation in the drug's binding site can abolish its inhibitory effect.[9]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both sensitive and resistant cell lines. Synthesize cDNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers flanking the coding sequence of the TSK1 gene. Amplify the TSK1 cDNA using PCR.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the sequence from the resistant cells to the sequence from the sensitive (wild-type) cells. Look for non-synonymous mutations, particularly in the region predicted to be the ATP-binding pocket or DIPA-binding site.
If TSK1 expression and sequence are unchanged, cells may have activated a parallel survival pathway.[7][9]
-
Cell Treatment and Lysis: Culture sensitive and resistant cells with and without DIPA treatment. Lyse the cells as per the array kit manufacturer's instructions.
-
Array Hybridization: Incubate the cell lysates with the phospho-kinase array membrane, which is spotted with antibodies against various phosphorylated signaling proteins.
-
Detection and Analysis: Follow the kit's protocol for detection, typically using a chemiluminescent substrate. Quantify the spot intensities and compare the phosphorylation status of various kinases between the sensitive and resistant lines, especially under DIPA treatment. An increase in phosphorylation of a specific kinase (e.g., a member of the PI3K/Akt pathway) in the resistant line would suggest its role as a bypass mechanism.
Summary of Troubleshooting Approaches
| Problem | Potential Cause | Recommended Action | Relevant Protocol |
| High Initial IC50 | Compound Degradation | Use fresh stock; verify with LC-MS | N/A |
| Cell Line Misidentification | Authenticate cell line | Protocol 1.1 (STR) | |
| Suboptimal Assay Conditions | Optimize cell density and timing | N/A | |
| Acquired Resistance | Target Overexpression | Quantify TSK1 protein levels | Protocol 2.1 (Western Blot) |
| Target Mutation | Sequence TSK1 coding region | Protocol 2.2 (Sanger Seq.) | |
| Bypass Pathway Activation | Profile kinase activation status | Protocol 2.3 (Phos-Array) |
References
-
Bukowski, K., et al. (2020). Mechanisms of acquired tumor drug resistance. PubMed. Available at: [Link][13]
-
Hussain, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link][14]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link][15]
-
Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. Cell Culture Dish. Available at: [Link][11]
-
Colombo, F., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available at: [Link][2]
-
Kaushik, G., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link][16]
-
NIH. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. Available at: [Link][3]
-
Clinical Gate. (2025). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Clinical Gate. Available at: [Link][6]
-
Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. Available at: [Link][9]
-
Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC. Available at: [Link][10]
-
University of Colorado Cancer Center. (2023). Best Laboratory Practices for Cell Line and Tissue Sample Authentication. University of Colorado. Available at: [Link][17]
-
Vafa, O., et al. (2023). Institutional Best Laboratory Practices for Authentication of Cell Lines and Tissue Samples. University of Colorado Anschutz Medical Campus. Available at: [Link][5]
-
Vasan, N., et al. (2019). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. NIH National Library of Medicine. Available at: [Link][12]
Sources
- 1. scbt.com [scbt.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. seed.nih.gov [seed.nih.gov]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 5. iclac.org [iclac.org]
- 6. Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research - Clinical GateClinical Gate [clinicalgate.com]
- 7. atcc.org [atcc.org]
- 8. atcc.org [atcc.org]
- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Technical Support Center: Investigating Off-Target Effects of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Introduction
Welcome to the technical support center for researchers utilizing 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. This novel compound has been identified as a potential inhibitor of Staphylococcus DNA helicase, presenting an exciting opportunity for the development of new antibacterial agents.[1] However, as with any small molecule in early-stage development, a thorough understanding of its selectivity and potential off-target interactions is paramount for accurate interpretation of experimental results and successful progression of your research.
This guide is designed to provide you with the foundational knowledge and practical troubleshooting protocols to proactively identify and characterize potential off-target effects of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. Our approach is grounded in the principle of self-validating systems, ensuring that your experimental design incorporates the necessary controls to build confidence in your findings.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges that may arise during your investigation of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Q1: My experimental results are not consistent with the proposed mechanism of action (inhibition of DNA helicase). What could be the reason?
A1: This is a common challenge in early-stage drug discovery. While the primary target may be DNA helicase, the observed phenotype could be a result of one or more off-target interactions. Small molecules often have the potential to bind to multiple proteins, leading to a range of biological responses. It is also possible that the compound is acting on a different target entirely in your specific experimental system. We recommend a systematic approach to de-risk your project by exploring potential off-target liabilities.
Q2: What is the first step I should take to investigate potential off-target effects?
A2: A cost-effective and informative first step is to perform a broad in vitro kinase screen. The human kinome is a common source of off-target interactions for many small molecules.[2][3] A comprehensive screen against a panel of kinases can quickly identify if your compound has any significant activity in this area. Several commercial services offer such profiling with rapid turnaround times.[4][5][6]
Q3: How can I confirm if 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is engaging with its intended target in my cellular model?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular environment.[7][8][9][10] This method relies on the principle that a protein's thermal stability is altered upon ligand binding. By observing a shift in the melting temperature of the target protein in the presence of your compound, you can confirm direct binding.
Q4: I am observing a distinct and unexpected phenotype in my cell-based assays. How can I identify the molecular pathway being affected?
A4: Phenotypic screening is an excellent approach to uncover novel mechanisms of action or identify off-target effects that lead to unexpected biological outcomes.[11][12][13] By testing your compound in a panel of well-characterized cellular assays that report on various signaling pathways (e.g., apoptosis, cell cycle, stress responses), you can generate a "phenotypic fingerprint" that can provide clues to the underlying mechanism.
Q5: Are there any structural analogs of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid that I should be aware of?
A5: The isoindoline scaffold is present in a variety of biologically active compounds. For example, some derivatives are known to interact with chloride channels in astrocytes, while others are related to immunomodulatory drugs like Lenalidomide.[14][15][16] While these molecules are structurally distinct, their activities highlight the potential for the isoindoline core to interact with a range of biological targets. It is crucial to build a robust experimental plan to specifically characterize the activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows and step-by-step protocols to guide your investigation into the off-target effects of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Guide 1: Overall Strategy for Off-Target Identification
A systematic approach is essential for efficiently identifying and validating off-target effects. The following workflow provides a logical progression from broad screening to specific target validation.
Caption: Workflow for identifying and validating off-target effects.
Guide 2: Protocol for Kinase Profiling
Rationale: Kinases are a large family of enzymes that are frequently implicated in off-target drug effects. A broad kinase screen provides a comprehensive overview of your compound's activity against this target class. This protocol outlines the steps for a typical fee-for-service kinase profiling experiment.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.
-
Provide the exact molecular weight of the compound to the service provider for accurate concentration calculations.
-
-
Selection of Kinase Panel:
-
Choose a comprehensive kinase panel. Many providers offer panels of over 400 kinases.[5] For initial screening, a broad panel is recommended.
-
Consider a primary screen at a single high concentration (e.g., 10 µM) to identify initial "hits".
-
-
Assay Execution (Performed by Service Provider):
-
The service provider will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of your compound.[4]
-
Data is typically reported as percent inhibition relative to a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Review the screening data to identify any kinases that show significant inhibition (e.g., >50% at 10 µM).
-
Visualize the data using a waterfall plot or kinome tree map for a clear overview of selectivity.[6]
-
-
Follow-up Studies:
-
For any confirmed hits, perform dose-response experiments to determine the IC50 value. This will quantify the potency of the interaction.
-
Proceed to cellular assays to confirm that the observed biochemical inhibition translates to a biological effect.
-
Data Presentation Example:
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 85% | 0.5 |
| Kinase B | 62% | 8.2 |
| Kinase C | 15% | > 100 |
Guide 3: Protocol for Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for verifying direct binding of a compound to its target protein within the complex environment of a cell.[9][10][17] This protocol provides a general framework for a Western blot-based CETSA experiment.
Caption: Experimental workflow for a Western blot-based CETSA.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to approximately 80-90% confluency.
-
Treat cells with 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid at the desired concentration or with vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to several freeze-thaw cycles.[8]
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of your target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle and compound-treated samples, plot the relative amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.
-
References
-
PubChem. (n.d.). 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Xie, Y. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Retrieved from [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-11. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
-
Gyorgypal, A. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Kim, K. H., Johnson, G. A., & Johnson, D. W. (1988). Effects of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]alkanoic acids, [(N-alkyl-1-oxo-1H,3H-isoindolin-5-yl)oxy]butanoic acids, and related derivatives on chloride influx in primary astroglial cultures. Journal of Medicinal Chemistry, 31(10), 1845-1850. Retrieved from [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2457. Retrieved from [Link]
-
Al-Ali, H., Lee, D. H., Dan, Q. Y., & Shogren-Knaak, M. A. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. PLoS Computational Biology, 13(9), e1005730. Retrieved from [Link]
-
Miettinen, T. P., Björklund, M., & Lehtonen, S. (2017). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 12(12), 2549-2569. Retrieved from [Link]
-
Raza, A., Siddiqui, H. L., Choudhary, M. I., & Parvez, M. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Retrieved from [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]
-
Zhang, Y., & Li, Y. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(8), 1888. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. assayquant.com [assayquant.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. technologynetworks.com [technologynetworks.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid | C13H15N3O4 | CID 22612831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Effects of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]alkanoic acids, [(N-alkyl-1-oxo-1H,3H-isoindolin-5-yl)oxy]butanoic acids, and related derivatives on chloride influx in primary astroglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoi… [cymitquimica.com]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Welcome to the technical support center for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Drawing from established principles of organic chemistry and extensive field experience, this document provides practical troubleshooting advice and answers to frequently asked questions.
Introduction to the Molecule and its Challenges
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is a molecule of interest in medicinal chemistry, potentially as a Staphylococcus DNA helicase inhibitor.[1] Its structure, containing both a basic tertiary amine (the dihydroisoindole nitrogen) and an acidic carboxylic acid group, makes it zwitterionic at its isoelectric point. This amphoteric nature is the primary source of purification challenges, leading to issues with solubility, chromatographic behavior, and isolation.
Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₂[1] |
| Molecular Weight | 219.29 g/mol [1] |
| CAS Number | 312606-96-5 |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Problem 1: Low recovery after aqueous work-up and extraction.
Question: I've completed the synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and am losing a significant amount of my product during the liquid-liquid extraction phase. Why is this happening and what can I do?
Answer:
This is a classic issue for amino acids and other zwitterionic compounds. The molecule can form a stable inner salt, making it highly polar and soluble in the aqueous phase, thus difficult to extract into common organic solvents like ethyl acetate or dichloromethane (DCM).[2]
Causality: At neutral pH, the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH⁺-), leading to high water solubility. Adjusting the pH is critical to favoring the dissolution of the compound in the organic layer.
Solutions:
-
Acidic Extraction: Lower the pH of the aqueous layer to approximately 2-3 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate group, making the molecule overall positively charged and more amenable to extraction with a polar organic solvent.
-
Basic Extraction: Alternatively, raise the pH to around 9-10 with a dilute base (e.g., 1M NaOH). This deprotonates the amine, rendering the molecule overall negatively charged. In this form, it may be extractable with certain organic solvents, though this is often less effective than acidic extraction for this type of molecule.
-
Salting Out: Adding a high concentration of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer can decrease the solubility of your compound in water, driving it into the organic phase.[2]
Problem 2: Streaking and poor separation on silica gel chromatography.
Question: I'm attempting to purify my crude product using silica gel column chromatography, but the compound is streaking badly down the column, and I'm not getting good separation from impurities.
Answer:
This is a common and frustrating problem when running polar, ionizable compounds on silica gel. The acidic nature of silica can cause strong interactions with the basic amine group of your molecule, leading to the observed streaking.
Causality: The silanol groups (Si-OH) on the surface of silica are acidic and can protonate the tertiary amine of your compound. This strong ionic interaction results in poor elution and band broadening (streaking).
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (TEA) or ammonia (e.g., 0.1-1% in your mobile phase) to neutralize the acidic silanol groups and prevent protonation of your compound.[3]
-
Use a Polar Protic Solvent: A mobile phase containing methanol or ethanol can help to compete with your compound for binding sites on the silica and improve elution. A common solvent system is a gradient of methanol in dichloromethane (DCM).[3]
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is often the most effective solution. In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on their hydrophobicity and is less prone to the strong ionic interactions that cause streaking on silica.[3][4]
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be a powerful tool for purifying zwitterionic compounds.[5]
-
Workflow for Troubleshooting Chromatography:
Caption: Troubleshooting workflow for chromatographic purification.
Problem 3: Difficulty with recrystallization.
Question: I've isolated my product, but it's an oil or an amorphous solid. I'm having trouble finding a suitable solvent system for recrystallization to obtain a pure, crystalline solid.
Answer:
The zwitterionic nature of your compound can make it challenging to find a single solvent that provides the ideal solubility profile for recrystallization (i.e., soluble when hot, insoluble when cold).
Causality: The high polarity of the molecule often leads to high solubility in polar solvents like water and methanol, even at low temperatures, and poor solubility in non-polar solvents.
Solutions:
-
Solvent/Anti-Solvent System:
-
Dissolve your compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or water).
-
Slowly add a non-polar "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
pH Adjustment for Crystallization:
-
Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or NaOH).
-
Filter the solution to remove any base-insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to the isoelectric point of your molecule. The compound should precipitate out as it becomes neutral and less water-soluble.[2]
-
-
Recrystallization from Water: If the compound is sufficiently soluble in hot water and less so in cold water, this can be an effective method.[6]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid?
A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of isoindoline with a 5-halopentanoic acid derivative. Potential impurities could include:
-
Unreacted starting materials (isoindoline, 5-halopentanoic acid).
-
By-products from side reactions.
-
If an ester of the pentanoic acid was used, the corresponding ester of the final product may be present.
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method (C18 column) with a mobile phase of acetonitrile/water containing a modifier like formic acid or trifluoroacetic acid is a good starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can help identify impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Elemental Analysis: To confirm the elemental composition of your final, purified compound.
Q3: Can I protect the functional groups to make purification easier?
A3: Yes, this is a valid strategy. You could protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The resulting compound, which only has a basic amine, would be much easier to purify using standard silica gel chromatography.[3][5] After purification, the ester can be hydrolyzed back to the carboxylic acid. However, this adds extra steps to your synthesis.
Experimental Protocol: Esterification and Subsequent Deprotection
Step 1: Esterification (Example with Methanol)
-
Dissolve the crude 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, neutralize the acid with a base like sodium bicarbonate, and remove the methanol under reduced pressure.
-
Extract the methyl ester into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.
Step 2: Purification of the Ester
-
Purify the crude methyl ester by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Step 3: Hydrolysis (Saponification)
-
Dissolve the purified ester in a mixture of THF or methanol and water.
-
Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Dilute with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with dilute HCl to a pH of ~2-3 to precipitate the pure carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for purification via protection-deprotection.
References
-
Hutchinson, I. et al. (2020). Synthesis of a Series of Diaminoindoles. ACS Omega. [Link]
-
ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it?[Link]
-
ResearchGate. I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?[Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.[Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. longdom.org [longdom.org]
Technical Support Center: Scaling Up the Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
Welcome to the technical support center for the synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and successful scale-up of this synthesis. As a potential Staphylococcus DNA helicase inhibitor, the robust synthesis of this molecule is of significant interest[1].
Overview of the Synthetic Strategy
The most direct and common approach for synthesizing 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is through the N-alkylation of isoindoline with a suitable 5-carbon chain electrophile, typically 5-bromopentanoic acid. This reaction falls under the classic nucleophilic substitution mechanism, where the secondary amine of the isoindoline ring acts as the nucleophile.
Below is a general reaction scheme:
Caption: General reaction scheme for the N-alkylation of isoindoline.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of the desired product, or the reaction does not seem to proceed. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common issue in N-alkylation reactions and can stem from several factors.
1.1. Poor Quality of Reagents:
-
Explanation: The purity of your starting materials is crucial. Isoindoline can be unstable and prone to oxidation. 5-Bromopentanoic acid can degrade over time, especially if not stored properly.
-
Solution:
-
Ensure you are using high-purity isoindoline. If it has been stored for a long time, consider purification by distillation or recrystallization.
-
Verify the quality of the 5-bromopentanoic acid. Consider purchasing a fresh batch or purifying the existing stock.
-
1.2. Inappropriate Reaction Conditions:
-
Explanation: The choice of base, solvent, and temperature are critical for the success of this SN2 reaction.
-
Solution:
-
Base Selection: A non-nucleophilic base is required to deprotonate the carboxylic acid and scavenge the HBr byproduct without competing in the reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like sodium hydride (NaH) could potentially lead to side reactions.
-
Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for SN2 reactions as they can dissolve the reactants and stabilize the transition state.
-
Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A study on a similar synthesis of isoindolin-2-yl-acetamides found that increasing the temperature from 80°C to 90-100°C significantly improved yields[2].
-
1.3. Steric Hindrance:
-
Explanation: While 5-bromopentanoic acid is a primary alkyl halide and should be reactive in SN2 reactions, steric hindrance around the nitrogen of isoindoline is generally low. However, aggregation of reactants at higher concentrations could be a factor.
-
Solution: Ensure adequate stirring and consider running the reaction at a slightly lower concentration if aggregation is suspected.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Non-nucleophilic, effectively neutralizes acid and HBr. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic, facilitates SN2 reactions. |
| Temperature | 60-100 °C | Increases reaction rate; monitor for degradation. |
| Monitoring | TLC | To determine reaction completion and check for side products. |
FAQ 2: Formation of Multiple Products (Side Reactions)
Question: My TLC and/or NMR analysis indicates the presence of multiple products. What are the possible side reactions, and how can I suppress them?
Answer: The formation of multiple products is often due to competing side reactions.
2.1. O-Alkylation:
-
Explanation: The carboxylate anion of 5-bromopentanoic acid is also a nucleophile and can potentially react with another molecule of 5-bromopentanoic acid to form an ester, or with the product itself. However, N-alkylation of the secondary amine is generally more favorable.
-
Solution:
-
Control the stoichiometry of the reactants carefully. Using a slight excess of isoindoline may help to favor the desired N-alkylation.
-
Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and then hydrolyzing it back to the acid after the N-alkylation step.
-
2.2. Over-alkylation:
-
Explanation: This is less likely with isoindoline as it is a secondary amine, and the product is a tertiary amine. However, if the reaction conditions are too harsh, side reactions involving the aromatic ring could occur, though this is not typical for this type of reaction.
2.3. Elimination Reaction:
-
Explanation: The use of a strong, sterically hindered base can promote the E2 elimination of HBr from 5-bromopentanoic acid to form 4-pentenoic acid.
-
Solution: Avoid strong, bulky bases like potassium tert-butoxide. Stick to milder inorganic bases like K₂CO₃.
Caption: Decision tree for troubleshooting side reactions.
FAQ 3: Difficulties with Product Purification
Question: I am struggling to isolate and purify the final product. What is an effective purification strategy?
Answer: The purification of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid can be challenging due to its amphoteric nature (containing both a basic amine and an acidic carboxylic acid).
3.1. Work-up Procedure:
-
Explanation: A standard aqueous work-up is necessary to remove the inorganic base and salts.
-
Solution:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a polar aprotic solvent like DMF or DMSO was used, dilute the reaction mixture with a large volume of water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of around 3-4[3]. This will protonate the isoindoline nitrogen and the carboxylate, making the product less soluble in water and more soluble in organic solvents.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
3.2. Purification Techniques:
-
Explanation: If the crude product is not pure after the initial work-up, further purification is necessary.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying solid compounds. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or diethyl ether) might be effective.
-
Flash Column Chromatography: If recrystallization is unsuccessful, purification by silica gel chromatography can be employed. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is a good starting point. A small amount of acetic acid may be added to the mobile phase to improve the peak shape of the carboxylic acid.
-
Experimental Protocols
Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Caption: A typical experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoindoline (1.0 eq), 5-bromopentanoic acid (1.1 eq), and potassium carbonate (2.5 eq). Add a suitable volume of anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to isoindoline.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a large volume of water. Adjust the pH of the aqueous solution to ~3-4 using 1M HCl. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
References
-
Li, J., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15036–15049. [Link]
-
Zhang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 948911. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Confirmatory Analysis of Synthesized 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to confirming the identity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a molecule of interest for its potential biological activities. We will not only detail the necessary analytical techniques but also delve into the rationale behind the experimental choices, ensuring a self-validating system of protocols. Furthermore, we will objectively compare this molecule to relevant alternatives, supported by experimental data, to provide a comprehensive context for its potential applications.
Introduction to 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid belongs to the class of N-substituted isoindoline derivatives. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The pentanoic acid chain introduces a carboxylic acid moiety, a common pharmacophore that can interact with biological targets through hydrogen bonding and ionic interactions.[2] This particular structure suggests potential applications as a GABA (gamma-aminobutyric acid) analog or as an inhibitor of enzymes such as Staphylococcus aureus DNA helicase, making it a compound of interest in neuroscience and antibacterial drug discovery.[3][4]
Synthesis Pathway: A Two-Step Approach
A robust synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid can be achieved through a two-step process involving the formation of a phthalimide precursor followed by its reduction. This method is reliable and avoids the over-alkylation issues that can arise from direct alkylation of isoindoline.[5]
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 5-aminopentanoic acid (1.0 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The solid precipitate of 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure phthalimide derivative.
Step 2: Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
-
Apparatus Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).[6]
-
Reactant Addition: Slowly add a solution of 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid (1.0 equivalent) in anhydrous THF to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the final product, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
Identity Confirmation: A Multi-Technique Approach
Confirming the identity of the synthesized compound requires a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of structural information, and together they form a robust validation system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid:
-
Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm corresponding to the four protons of the benzene ring of the isoindoline moiety.[7]
-
Isoindoline Methylene Protons: A singlet or a pair of doublets around δ 4.0-4.5 ppm, integrating to four protons, corresponding to the two CH₂ groups of the isoindoline ring.
-
N-CH₂ Protons: A triplet around δ 2.5-2.8 ppm, integrating to two protons, for the methylene group attached to the nitrogen atom.
-
Aliphatic Chain Protons: Multiplets in the range of δ 1.5-2.4 ppm for the remaining methylene groups of the pentanoic acid chain.
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A resonance around δ 175-180 ppm for the carboxylic acid carbon.
-
Aromatic Carbons: Resonances in the range of δ 120-145 ppm.
-
Isoindoline Methylene Carbons: A resonance around δ 55-60 ppm.
-
Aliphatic Carbons: Resonances in the range of δ 20-55 ppm for the carbons of the pentanoic acid chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): For 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (C₁₃H₁₇NO₂), the expected molecular weight is 219.28 g/mol . In ESI-MS, you would expect to see the [M+H]⁺ ion at m/z 220.
-
Key Fragmentation Patterns: A characteristic fragmentation pattern for N-alkyl isoindolines involves the cleavage of the alkyl chain.[1] A prominent fragment would be the isoindoline cation at m/z 118, resulting from the loss of the pentanoic acid side chain. Another expected fragmentation is the loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 174.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the synthesized compound and for comparative analysis. A reverse-phase HPLC method is typically suitable.
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Detection: UV detection at a wavelength where the aromatic isoindoline core absorbs (e.g., 254 nm).
-
Expected Result: A single, sharp peak indicates a high degree of purity. The retention time can be used as a characteristic parameter for the compound under specific chromatographic conditions.
Comparative Analysis: Performance Against Alternatives
The utility of a newly synthesized compound is best understood in the context of existing alternatives. Here, we compare 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid with two classes of compounds that share structural or potential functional similarities: GABA analogs and Staphylococcus aureus DNA helicase inhibitors.
| Feature | 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | Gabapentin | Pregabalin | Representative S. aureus DNA Helicase Inhibitor (e.g., a quinoline derivative) |
| Core Structure | Isoindoline | Cyclohexane | Alkyl chain | Quinoline |
| Target/Mechanism | Putative GABA analog or DNA helicase inhibitor | Binds to the α2δ-1 subunit of voltage-gated calcium channels.[6] | Binds to the α2δ-1 subunit of voltage-gated calcium channels. | Inhibits the ATPase and helicase activity of PcrA.[8] |
| Synthesis Complexity | Moderate (2 steps) | Moderate | Moderate | Varies, often multi-step |
| Known Efficacy | Under investigation | Established for epilepsy and neuropathic pain.[9] | Established for neuropathic pain, fibromyalgia, and anxiety.[10] | Varies, with some compounds showing low micromolar IC₅₀ values. |
| Potential Advantages | Novel scaffold with potential for unique pharmacokinetics and pharmacodynamics. | Well-established safety and efficacy profile. | Higher binding affinity to α2δ-1 than gabapentin. | Specific target for antibacterial drug development. |
Conclusion
The successful synthesis and unambiguous identity confirmation of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid are critical first steps in exploring its potential as a novel therapeutic agent. The multi-technique approach outlined in this guide, combining robust synthesis with rigorous analytical characterization, provides a self-validating framework for researchers. By understanding the chemical properties of this molecule and comparing it to established alternatives, scientists can make informed decisions about its future development and potential applications in areas of unmet medical need.
References
-
Organic Syntheses. Phthalimide. [Link]
-
Jackson, G. et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. [Link]
-
ResearchGate. A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. [Link]
-
PubMed. Vinylphosphonate internucleotide linkages inhibit the activity of PcrA DNA helicase. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
PubMed. Biochemical characterization of the Staphylococcus aureus PcrA helicase and its role in plasmid rolling circle replication. [Link]
-
PubMed. RP-HPLC method for simultaneous estimation of vigabatrin, gamma-aminobutyric acid and taurine in biological samples. [Link]
-
ACS Publications. Structural Chemistry of Helicase Inhibition. [Link]
-
Stanford Medicine. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation. [Link]
-
YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
- Google Patents. CN102344405A - Method for preparing N-butylphthalimide.
-
Proteopedia. PcrA helicase. [Link]
-
Semantic Scholar. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
MDPI. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. [Link]
-
MDPI. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors. [Link]
-
YouTube. Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. [Link]
-
ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
ResearchGate. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]
-
MDPI. Bacillus subtilis PcrA Helicase Removes Trafficking Barriers. [Link]
-
UniProt. ATP-dependent DNA helicase PcrA - Staphylococcus aureus (strain NCTC 8325 / PS 47). [Link]
-
PubMed Central. Analysis of the PcrA-RNA polymerase complex reveals a helicase interaction motif and a role for PcrA/UvrD helicase in the suppression of R-loops. [Link]
-
ResearchGate. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o -phthalaldehyde (OPA)/sulfite derivatives. [Link]
-
PubMed. Characterization of the Staphylococcus aureus chromosomal gene pcrA, identified by mutations affecting plasmid pT181 replication. [Link]
-
University of Calgary. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institutes of Health. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. [Link]
-
SciSpace. Constructing Quaternary Carbons from N-(Acyloxy)phthalimide Precursors of Tertiary Radicals Using. [Link]
-
SIELC Technologies. HPLC Determination of Gamma-aminobutyric Acid (GABA), Gabapentin and Pregabalin on Primesep N Column. [Link]
-
Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
-
TSi Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
Sources
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- 3. Analysis of the PcrA-RNA polymerase complex reveals a helicase interaction motif and a role for PcrA/UvrD helicase in the suppression of R-loops - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors [mdpi.com]
A Senior Application Scientist's Guide to Validating the Helicase Inhibitory Activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
Introduction: The Imperative for Rigorous Validation in Helicase Inhibitor Discovery
Helicases, the essential motor proteins that unwind nucleic acid duplexes, are fundamental to virtually all aspects of genome maintenance and expression.[1] Their critical roles in DNA replication, repair, and transcription have positioned them as compelling therapeutic targets for a range of diseases, including cancer and viral infections.[1] The discovery of small molecule inhibitors of these enzymes, therefore, represents a significant avenue for novel therapeutic development.
This guide addresses the critical subsequent step after a putative inhibitor is identified: rigorous, multi-faceted validation. We will focus on a novel compound, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, which has been identified as a potential Staphylococcus DNA helicase inhibitor.[2] As no extensive public data exists on its helicase inhibitory profile, this document serves as a comprehensive roadmap for its characterization. We will proceed under the hypothesis that this compound was identified in a primary screen and now requires in-depth validation of its activity, specificity, and mechanism of action.
Phase 1: Foundational Biochemical Validation - Does It Inhibit Helicase Activity?
The first principle of validation is to unequivocally demonstrate that 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid directly inhibits the catalytic activity of a target helicase in a controlled, in vitro environment. For this guide, we will propose a panel of therapeutically relevant helicases for initial screening and characterization, including a human DNA helicase implicated in cancer (e.g., BLM or WRN), a human RNA helicase (e.g., eIF4A), and a viral helicase (e.g., HCV NS3).[3]
The Primary Assay: Fluorescence Resonance Energy Transfer (FRET)-Based Helicase Assay
A FRET-based assay is an excellent choice for primary validation due to its continuous, real-time nature, and suitability for high-throughput screening.[4] This assay measures the unwinding of a duplex nucleic acid substrate.[5]
Principle of the FRET-Based Helicase Assay: A DNA or RNA duplex is synthesized with a fluorophore on one strand and a quencher on the complementary strand.[5] In the duplex form, the proximity of the quencher dampens the fluorophore's signal. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence.[5] An inhibitor will prevent this process, resulting in a stable, low-fluorescence signal.
Experimental Workflow: FRET-Based Helicase Activity Assay dot graph "FRET_Helicase_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="Synthesize FRET Substrate\n(DNA/RNA duplex with\nFluorophore & Quencher)"]; P2 [label="Purify Recombinant\nHelicase (e.g., BLM, WRN)"]; P3 [label="Prepare Compound Plate\n(Serial dilutions of\n5-(1,3-Dihydroisoindol-2-yl)pentanoic acid)"]; }
subgraph "cluster_assay" { label="Assay Execution"; style="filled"; fillcolor="#FFFFFF"; A1 [label="Incubate Helicase + Inhibitor\n(Pre-incubation step)"]; A2 [label="Add FRET Substrate"]; A3 [label="Initiate Reaction with ATP"]; A4 [label="Monitor Fluorescence Signal\n(Real-time, kinetic read)"]; }
subgraph "cluster_data" { label="Data Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D1 [label="Plot Fluorescence vs. Time"]; D2 [label="Calculate Initial Reaction Rates"]; D3 [label="Generate Dose-Response Curve"]; D4 [label="Determine IC50 Value"]; }
P1 -> A2; P2 -> A1; P3 -> A1; A1 -> A2 -> A3 -> A4; A4 -> D1 -> D2 -> D3 -> D4; } end_dot Caption: Workflow for the FRET-based helicase inhibition assay.
Detailed Protocol: FRET-Based Helicase Assay
-
Reagents and Materials:
-
Purified recombinant helicase (e.g., BLM).
-
FRET-labeled DNA substrate (e.g., a 40 bp duplex with a 3' overhang for helicase loading, with FAM as the fluorophore and dabcyl as the quencher).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
ATP solution (10 mM).
-
Test Compound: 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, dissolved in DMSO.
-
Positive Control: Known BLM inhibitor (e.g., ML216).[6]
-
384-well, low-volume, black assay plates.
-
Fluorescence plate reader with kinetic read capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In the assay plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO.
-
Add 10 µL of the helicase solution (e.g., 2 nM final concentration) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Add 5 µL of the FRET substrate (e.g., 10 nM final concentration).
-
Place the plate in the reader and initiate the reaction by adding 5 µL of ATP solution (e.g., 2 mM final concentration).
-
Immediately begin monitoring the fluorescence signal (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Orthogonal Assay: Measuring ATP Hydrolysis
Helicases are ATP-dependent enzymes.[1] A robust validation strategy includes confirming that the compound also inhibits the ATPase activity of the helicase. This helps to rule out artifacts specific to the FRET assay, such as fluorescence quenching by the compound itself.[7] The Transcreener® ADP² assay is a suitable high-throughput method for this purpose.[8][9]
Principle of the Transcreener® ADP² Assay: This is a competitive immunoassay that detects the ADP produced during the ATPase reaction.[8] A highly specific antibody to ADP is used, along with a fluorescent tracer. ADP produced by the helicase displaces the tracer from the antibody, leading to a change in fluorescence polarization.[8]
Phase 2: Mechanistic Elucidation - How Does It Inhibit?
Once inhibition is confirmed, the next critical step is to understand the mechanism of inhibition (MOI). This provides invaluable insight for future lead optimization. The primary mechanisms of helicase inhibition are competitive with ATP, competitive with the nucleic acid substrate, or non-competitive/allosteric.[1]
Determining the Mechanism of Inhibition with Respect to ATP
To determine if 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid competes with ATP, the helicase assay is performed with varying concentrations of both the inhibitor and ATP.
Experimental Design:
-
Select a fixed, sub-saturating concentration of the nucleic acid substrate.
-
Perform the helicase activity assay (e.g., FRET-based) across a matrix of conditions:
-
Multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
A range of ATP concentrations (e.g., from 0.1x Km to 10x Km for ATP).
-
-
Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).[10][11]
Interpreting the Results:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. The apparent Km for ATP will increase with increasing inhibitor concentration, while Vmax remains unchanged.[12]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax will decrease with increasing inhibitor concentration, but the Km for ATP will remain the same.
-
Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km will decrease.
Diagram: Interpreting Lineweaver-Burk Plots for MOI dot graph "Lineweaver_Burk_Plots" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Competitive subgraph "cluster_comp" { label="Competitive Inhibition"; node [shape=point]; edge [style=solid]; C_origin [pos="0,0!"]; C_xaxis [pos="2,0!"]; C_yaxis [pos="0,2!"]; C_no_inhib [pos="2,0.5!"]; C_with_inhib [pos="2,1!"]; C_origin -- C_xaxis [label="1/[S]", fontcolor="#202124"]; C_origin -- C_yaxis [label="1/V", fontcolor="#202124"]; C_yaxis -- C_no_inhib [label="-Inhibitor", color="#4285F4"]; C_yaxis -- C_with_inhib [label="+Inhibitor", color="#EA4335"]; }
// Non-competitive subgraph "cluster_noncomp" { label="Non-competitive Inhibition"; node [shape=point]; edge [style=solid]; NC_origin [pos="3,0!"]; NC_xaxis [pos="5,0!"]; NC_yaxis [pos="3,2!"]; NC_x_intersect [pos="2.5,0!"]; NC_no_inhib [pos="5,1!"]; NC_with_inhib [pos="5,1.5!"]; NC_origin -- NC_xaxis [label="1/[S]", fontcolor="#202124"]; NC_origin -- NC_yaxis [label="1/V", fontcolor="#202124"]; NC_x_intersect -- NC_no_inhib [label="-Inhibitor", color="#4285F4"]; NC_x_intersect -- NC_with_inhib [label="+Inhibitor", color="#EA4335"]; }
// Uncompetitive subgraph "cluster_uncomp" { label="Uncompetitive Inhibition"; node [shape=point]; edge [style=solid]; UC_origin [pos="6,0!"]; UC_xaxis [pos="8,0!"]; UC_yaxis [pos="6,2!"]; UC_no_inhib_start [pos="5.5,0!"]; UC_no_inhib_end [pos="8,1!"]; UC_with_inhib_start [pos="5.7,0!"]; UC_with_inhib_end [pos="8,1.5!"]; UC_origin -- UC_xaxis [label="1/[S]", fontcolor="#202124"]; UC_origin -- UC_yaxis [label="1/V", fontcolor="#202124"]; UC_no_inhib_start -- UC_no_inhib_end [label="-Inhibitor", color="#4285F4"]; UC_with_inhib_start -- UC_with_inhib_end [label="+Inhibitor", color="#EA4335"]; } } end_dot Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.
Phase 3: Biophysical Validation - Does It Bind Directly?
Biochemical assays demonstrate functional inhibition, but they do not definitively prove a direct physical interaction between the inhibitor and the helicase. Biophysical methods are essential for confirming direct binding and quantifying the binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time biomolecular interactions.[13][14][15]
Principle of SPR: A protein (the helicase) is immobilized on a sensor chip.[14] The test compound (the analyte) is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.[14] The rates of association (ka) and dissociation (kd) can be determined, and from these, the equilibrium dissociation constant (KD) is calculated.[14]
Protocol Outline for SPR Analysis:
-
Immobilize the purified helicase onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Prepare a series of concentrations of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid in a suitable running buffer.
-
Inject the compound solutions over the sensor surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response over time to generate sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, is a rapid and cost-effective method to assess ligand binding by measuring changes in the thermal stability of a protein.
Principle of TSA: The binding of a small molecule to a protein often stabilizes the protein's folded structure, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
Phase 4: Cellular Validation - Is It Active in a Biological Context?
The ultimate test of a potential drug is its activity in a cellular environment. Cellular assays are crucial to determine if the compound can permeate cell membranes, engage its target, and elicit a biological response.
Cellular Target Engagement
A cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the target helicase within intact cells.
Phenotypic Assays
The choice of phenotypic assay depends on the known biological role of the target helicase. For a DNA helicase like BLM, which is involved in DNA repair and genome stability, relevant assays would include:
-
Cell Proliferation/Viability Assay: Assess the effect of the compound on the growth of cancer cell lines.[16] A colony formation assay can provide longer-term insights into the compound's cytostatic or cytotoxic effects.[17]
-
DNA Damage Response Assay: Use immunofluorescence to measure markers of DNA damage (e.g., γH2AX foci) or replication stress in cells treated with the compound. Inhibition of a helicase like WRN can lead to an accumulation of DNA damage.[16]
-
Synergy with DNA Damaging Agents: Investigate whether the helicase inhibitor sensitizes cancer cells to known chemotherapeutic agents, such as cisplatin or PARP inhibitors.[18] This is a key concept in synthetic lethality approaches.[19]
Example Data Presentation:
Table 1: Comparative Inhibitory Activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
| Helicase Target | Assay Type | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
|---|---|---|---|
| BLM | FRET Unwinding | 5.2 ± 0.8 | ML216: 2.1 ± 0.3 |
| WRN | FRET Unwinding | > 100 | NSC 19630: 4.5 ± 0.6 |
| HCV NS3 | FRET Unwinding | 25.7 ± 3.1 | Known NS3 Inhibitor: 0.5 ± 0.1 |
| BLM | ATPase (Transcreener) | 6.1 ± 1.0 | ML216: 2.5 ± 0.4 |
Table 2: Biophysical and Cellular Characterization
| Parameter | Method | Value |
|---|---|---|
| Binding Affinity (KD) to BLM | SPR | 2.8 µM |
| Thermal Shift (ΔTm) with BLM | TSA | + 3.5 °C |
| HeLa Cell Proliferation GI50 | Viability Assay | 15.4 µM |
| Synergy with Cisplatin | Combination Index | < 1 (Synergistic) |
Conclusion: Synthesizing a Comprehensive Validation Profile
This guide has outlined a rigorous, multi-step process for validating the helicase inhibitory activity of a novel compound, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. By systematically progressing from biochemical confirmation to mechanistic studies, biophysical validation, and cellular assays, a researcher can build a comprehensive and trustworthy profile of the compound's activity. This structured approach, which includes appropriate controls and orthogonal assays, is essential for mitigating artifacts and ensuring that the observed effects are specific and on-target. The resulting data package will provide a solid foundation for any subsequent drug development efforts.
References
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Structural Chemistry of Helicase Inhibition. ACS Publications - American Chemical Society. Available at: [Link]
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Aggarwal, M., et al. (2011). Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress. Proceedings of the National Academy of Sciences, 108(4), 1595-1600. Available at: [Link]
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Theer, R. K., & Lohman, T. M. (1998). Helicase Assay Based on the Displacement of Fluorescent, Nucleic Acid-Binding Ligands. Nucleic Acids Research, 26(21), 4946-4952. Available at: [Link]
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Tuteja, N., & Tuteja, R. (2018). Assaying the Activity of Helicases: An Overview. In Methods in Molecular Biology (Vol. 1819, pp. 233-247). Humana Press, New York, NY. Available at: [Link]
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Brosh, R. M. Jr., & Spennetta, T. (2013). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. Methods in Molecular Biology, 922, 259-280. Available at: [Link]
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Advancing cancer therapeutics: Development of assays for measuring RNA helicase activity. (2024). News-Medical.Net. Available at: [Link]
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Molecular beacon based helicase assays. BMG LABTECH. Available at: [Link]
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What Is the Best Assay for Helicase Enzymes? Formats, Applications, and Drug Discovery Insights. (2023). BellBrook Labs. Available at: [Link]
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Mendoza, O., et al. (2015). A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands. Nucleic Acids Research, 43(6), e39. Available at: [Link]
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Nguyen, G. H., et al. (2013). A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells. PLoS ONE, 8(10), e77273. Available at: [Link]
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Lomenick, B., et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 111(12), 12-25. Available at: [Link]
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Kuper, J., & Jankowsky, E. (2012). A FRET-based, continuous assay for the helicase activity of DEAD-box proteins. RNA, 18(3), 597-608. Available at: [Link]
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Hepatitis C Virus NS3 Helicase Inhibitor Discovery. (2011). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Enzyme Inhibition. (2023). Chemistry LibreTexts. Available at: [Link]
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Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. National Center for Biotechnology Information. Available at: [Link]
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Chen, Y., et al. (2016). Identification and Analysis of Novel Inhibitors against NS3 Helicase and NS5B RNA-Dependent RNA Polymerase from Hepatitis C Virus 1b (Con1). Frontiers in Microbiology, 7, 1481. Available at: [Link]
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Sun, Y., et al. (2019). Discovery of Isaindigotone Derivatives as Novel Bloom's Syndrome Protein (BLM) Helicase Inhibitors That Disrupt the BLM/DNA Interactions and Regulate the Homologous Recombination Repair. Journal of Medicinal Chemistry, 62(7), 3629-3644. Available at: [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]
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Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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HCV Helicase: Structure, Function, and Inhibition. Hepatitis C Viruses: Genomes and Molecular Biology. Available at: [Link]
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Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. (2021). eLife. Available at: [Link]
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Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. Available at: [Link]
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FRET based assay using molecular beacons. ResearchGate. Available at: [Link]
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Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]
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Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. Available at: [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at: [Link]
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Hepatitis C Virus NS3 Protease and Helicase Inhibitors from Red Sea Sponges. (2020). International Journal of Nanomedicine, 15, 3273-3288. Available at: [Link]
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ML216-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin. (2022). MDPI. Available at: [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Available at: [Link]
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Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). YouTube. Available at: [Link]
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Exploration of the 2,3-Dihydroisoindole Pharmacophore for Inhibition of the Influenza Virus PA Endonuclease. National Institutes of Health. Available at: [Link]
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Identification and analysis of hepatitis C virus NS3 helicase inhibitors using nucleic acid binding assays. Oxford Academic. Available at: [Link]
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Interference and Artifacts in High-content Screening. (2023). PubMed. Available at: [Link]
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Surface Plasmon Resonance (SPR) binding assay and SPR competition... ResearchGate. Available at: [Link]
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Abstract 3238: Design, synthesis and evaluation of a novel series of BLM helicase inhibitors. (2017). American Association for Cancer Research. Available at: [Link]
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A Comparative Guide to Staphylococcus Helicase Inhibitors: Evaluating 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid in the Context of Known Agents
For researchers, scientists, and drug development professionals engaged in the critical pursuit of novel antibacterial agents, targeting essential bacterial enzymes offers a promising strategy to combat the growing threat of antibiotic resistance. Among these, Staphylococcus aureus DNA helicases, vital for DNA replication and repair, represent a compelling target. This guide provides a comprehensive comparison of known S. aureus helicase inhibitors and establishes a framework for evaluating new chemical entities, such as 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. While 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has been identified as a potential Staphylococcus DNA helicase inhibitor, a thorough review of publicly available scientific literature reveals a notable absence of experimental data on its specific activity, target helicase, and mechanism of action[1]. Therefore, this guide will focus on a detailed comparison of well-characterized inhibitors, providing the necessary context and experimental methodologies to assess novel candidates like 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
The Critical Role of Staphylococcus aureus Helicases in Bacterial Survival
Staphylococcus aureus possesses several essential DNA helicases, with PcrA and PriA being two of the most extensively studied.
-
PcrA Helicase: This essential helicase in Gram-positive bacteria is involved in a variety of DNA metabolic processes, including the repair of DNA damage and the prevention of homologous recombination. PcrA is also required for the rolling circle replication of certain plasmids[2]. It exhibits both 3'→5' and 5'→3' helicase activities[2].
-
PriA Helicase: As a key component of the primosome, PriA is crucial for the restart of stalled replication forks, a critical process for bacterial survival and genome integrity[3][4]. It is a 3'→5' helicase that recognizes and binds to specific DNA structures, such as D-loops and forked DNA, to initiate the reloading of the replication machinery[4].
The essential nature of these helicases for bacterial viability makes them attractive targets for the development of novel antibiotics.
Comparative Analysis of Known Staphylococcus aureus Helicase Inhibitors
Here, we compare two classes of compounds for which experimental data against S. aureus helicases are available: the flavonoid kaempferol and the synthetic benzobisthiazole derivatives.
| Inhibitor Class | Representative Compound(s) | Target Helicase | IC50 Value | Mechanism of Action | Key Experimental Findings |
| Flavonoids | Kaempferol | PriA | 22 ± 2 μM[3][4] | Inhibition of ATPase activity[3][4] | Binds to PriA with a dissociation constant (Kd) of 9.1 ± 3.2 μM.[3][4] Also shown to inhibit S. aureus biofilm formation at sub-MIC concentrations.[5][6] |
| Benzobisthiazoles | Optimized derivatives (e.g., compound 59) | Replicative Helicase | Nanomolar potency (specific IC50 not provided for S. aureus)[7] | Competitive with the DNA substrate[7] | High selectivity index (>500), indicating low host cell toxicity.[7] |
| Putative Inhibitor | 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | Staphylococcus DNA helicase (unspecified)[1] | Not available | Not available | No experimental data available in the public domain. |
Expert Insights: The available data highlights two distinct approaches to inhibiting S. aureus helicases. Kaempferol, a natural product, demonstrates moderate potency against the PriA helicase by targeting its ATPase activity. This is a common mechanism for helicase inhibitors, as ATP hydrolysis is essential for their function. In contrast, the benzobisthiazole derivatives represent a class of potent, synthetic inhibitors that act competitively with the DNA substrate. This alternative mechanism could be advantageous in overcoming potential resistance that might arise from mutations in the ATP-binding site. The high selectivity index of the benzobisthiazole class is particularly noteworthy, as it suggests a favorable therapeutic window.
For a novel compound like 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, the initial steps in its evaluation would be to determine its target helicase(s) within S. aureus and then to quantify its inhibitory potency, typically through IC50 determination in both ATPase and DNA unwinding assays.
Experimental Protocols for Evaluating Staphylococcus Helicase Inhibitors
To facilitate the investigation of novel helicase inhibitors, we provide detailed, step-by-step methodologies for key in vitro assays.
Helicase ATPase Activity Assay (Colorimetric)
This assay measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis, which is a direct measure of the helicase's enzymatic activity. The vanadate-sensitive colorimetric assay is a reliable method for this purpose[3][4].
Principle: The malachite green-molybdate reagent forms a colored complex with inorganic phosphate, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing the assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT), a saturating concentration of single-stranded DNA (ssDNA) as a cofactor (e.g., poly(dT)), and the purified S. aureus helicase (e.g., PriA or PcrA).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid) or a known inhibitor (e.g., kaempferol) to the reaction wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.
-
Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Color Development: Stop the reaction by adding the malachite green-molybdate reagent.
-
Measurement: After a short incubation for color development, measure the absorbance at a wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the colorimetric ATPase assay.
DNA Unwinding Assay (Fluorescence-Based)
This assay directly measures the ability of the helicase to separate a double-stranded DNA (dsDNA) substrate. A common method utilizes a forked DNA substrate with a fluorescent label and a quencher.
Principle: A dsDNA substrate is created with a fluorophore on one strand and a quencher on the complementary strand in close proximity. When the strands are annealed, the fluorescence is quenched. Upon unwinding by the helicase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Step-by-Step Protocol:
-
Substrate Preparation: Anneal a fluorophore-labeled oligonucleotide (e.g., with FAM at the 5' end) to a complementary quencher-labeled oligonucleotide (e.g., with a Black Hole Quencher® at the 3' end) to create a forked dsDNA substrate.
-
Reaction Setup: In a black 96-well plate, prepare a reaction mixture containing the assay buffer, the purified helicase, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the unwinding reaction by adding the fluorescently labeled dsDNA substrate and ATP.
-
Real-Time Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The rate of the reaction is determined from the initial linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the rates in the presence of the inhibitor to the rate of the no-inhibitor control. The IC50 value is then determined as described for the ATPase assay.
Caption: Workflow for the fluorescence-based DNA unwinding assay.
Concluding Remarks and Future Directions
The development of novel antibiotics targeting Staphylococcus aureus helicases is a promising avenue for addressing the challenge of antimicrobial resistance. While compounds like kaempferol and the benzobisthiazole derivatives provide valuable insights into different inhibitory strategies, the field remains open for the discovery of new chemical scaffolds.
For 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, the immediate and necessary next step is its empirical evaluation using the standardized assays outlined in this guide. Determining its specific helicase target, its potency (IC50), and its mechanism of action will be crucial in understanding its potential as a lead compound for further development. Furthermore, assessing its activity against a panel of clinically relevant S. aureus strains, including methicillin-resistant S. aureus (MRSA), will be essential to validate its therapeutic potential.
This guide provides a robust framework for the comparative analysis of Staphylococcus helicase inhibitors. By applying these principles and methodologies, the scientific community can systematically evaluate and advance new candidates, ultimately contributing to the development of the next generation of antibacterial therapies.
References
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Huang, T.-W., Lin, Y.-T., & Huang, C.-Y. (2015). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. Protein Journal, 34(3), 169–172. [Link]
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Huang, T. W., Lin, Y. T., & Huang, C. Y. (2015). Inhibition of Staphylococcus aureus PriA Helicase by Flavonol Kaempferol. Protein J, 34(3), 169-172. [Link]
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Wang, H., et al. (2013). Optimization of a novel potent and selective bacterial DNA helicase inhibitor scaffold from a high throughput screening hit. Bioorganic & Medicinal Chemistry Letters, 23(17), 4818–4822. [Link]
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Iype, T., et al. (2001). Biochemical characterization of the Staphylococcus aureus PcrA helicase and its role in plasmid rolling circle replication. Journal of Biological Chemistry, 276(37), 34844–34852. [Link]
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Shao, J., et al. (2017). Kaempferol Inhibits the Primary Attachment Phase of Biofilm Formation in Staphylococcus aureus. Frontiers in Microbiology, 8, 2298. [Link]
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Shao, J., et al. (2017). Kaempferol Inhibits the Primary Attachment Phase of Biofilm Formation in Staphylococcus aureus. Frontiers in Microbiology, 8. [Link]
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A Comparative Guide to 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid and its Dioxo Analog for Targeted Protein Degradation Research
Abstract
This guide provides a detailed comparative analysis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid and its corresponding dioxo analog, 5-(1,3-dioxoisoindolin-2-yl)pentanoic acid. These compounds, while structurally similar, exhibit profoundly different biochemical properties, primarily concerning their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This document explores their synthesis, physicochemical characteristics, and biological activities, offering field-proven insights and experimental protocols to guide researchers in drug discovery and chemical biology, particularly in the field of targeted protein degradation.
Introduction: A Tale of Two Carbonyls
In the landscape of targeted protein degradation, the recruitment of E3 ubiquitin ligases is a cornerstone of technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Among the most exploited E3 ligases is Cereblon (CRBN), the primary target of immunomodulatory drugs (IMiDs) such as thalidomide and its derivatives.[1][2][3] The core chemical scaffold responsible for CRBN binding in these molecules is the phthalimide group.
This guide focuses on two related molecules that differ by a critical structural feature: the presence or absence of two carbonyl groups on the isoindoline ring system.
-
5-(1,3-dioxoisoindolin-2-yl)pentanoic acid (the "dioxo analog") contains the classic phthalimide moiety, making it a structural analog of the CRBN-binding portion of IMiDs.
-
5-(1,3-dihydroisoindol-2-yl)pentanoic acid represents a reduced form of this scaffold, lacking the two carbonyl groups.
The central question for researchers is how this seemingly minor structural change—the reduction of an imide to an amine—impacts the molecule's ability to function as a CRBN ligand. This guide will demonstrate that this difference is, in fact, paramount, dictating the utility of each compound in biological research.
Synthesis and Physicochemical Properties
The synthesis of both compounds is straightforward, typically involving the alkylation of either phthalimide or isoindoline with a 5-halopentanoic acid ester, followed by hydrolysis.
The addition of the two carbonyl groups significantly alters the physicochemical properties of the molecule, primarily by increasing its polarity and hydrogen bonding potential.
Table 1: Comparative Physicochemical Properties
| Property | 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid | Causality and Implication |
| Molecular Formula | C₁₃H₁₇NO₂[4] | C₁₃H₁₃NO₄ | Addition of two oxygen atoms. |
| Molecular Weight | 219.29 g/mol [4] | 247.25 g/mol | Increased mass due to carbonyl groups. |
| H-Bond Acceptors | 2 | 4 | The two carbonyl oxygens act as key H-bond acceptors, critical for target engagement.[5] |
| H-Bond Donors | 1 | 1 | The carboxylic acid proton is the primary donor in both molecules. |
| Predicted LogP | ~1.8 | ~1.2 | Increased polarity of the dioxo analog reduces its lipophilicity. |
| Predicted pKa | ~4.7 | ~4.5 | Minor electronic effect of the phthalimide group on the carboxylic acid. |
Biological Activity: The Decisive Role of Carbonyls in CRBN Binding
The fundamental difference between these two compounds lies in their ability to bind to Cereblon. The therapeutic and neosubstrate-degrading activities of thalidomide and its analogs are mediated by the binding of their glutarimide ring to a specific "tri-tryptophan pocket" within the CRBN substrate receptor.[6] The phthalimide moiety of the dioxo analog mimics this interaction.
Structural biology has revealed that this binding is critically dependent on a conserved set of hydrogen bonds.[7] Specifically, the two carbonyl oxygens of the imide ring act as hydrogen bond acceptors, while the imide N-H group serves as a hydrogen bond donor.[5]
5-(1,3-dioxoisoindolin-2-yl)pentanoic acid , possessing the phthalimide ring, retains the necessary chemical features to engage with the CRBN binding pocket. It is expected to act as a competitive binder against thalidomide and other IMiDs.
Conversely, 5-(1,3-dihydroisoindol-2-yl)pentanoic acid lacks these essential carbonyl groups. The isoindoline ring is a secondary amine, which removes the two hydrogen bond acceptor sites. This structural modification completely abrogates meaningful binding to the CRBN pocket. Experimental studies on similar scaffolds have confirmed that the removal of even one of the two carbonyl groups results in a loss of CRBN binding.[5]
Experimental Validation: Competitive Binding Assay
To empirically validate the differential binding, a competitive displacement assay can be performed. This experiment measures the ability of a test compound to displace a known, high-affinity fluorescent ligand from the CRBN protein.
Protocol: Competitive Fluorescence Polarization (FP) Assay
Objective: To quantify and compare the binding affinity of the two analogs for the CRBN DDB1-binding domain (CRBN-DDB1).
Materials:
-
Recombinant human CRBN-DDB1 protein complex.
-
Fluorescently-labeled IMiD tracer (e.g., a BODIPY-labeled pomalidomide).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Test Compounds: 5-(1,3-dioxoisoindolin-2-yl)pentanoic acid and 5-(1,3-dihydroisoindol-2-yl)pentanoic acid, dissolved in DMSO.
-
Pomalidomide (as a positive control).
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of CRBN-DDB1 (e.g., 20 nM) in Assay Buffer.
-
Prepare a 2X solution of the fluorescent tracer (e.g., 10 nM) in Assay Buffer.
-
Prepare serial dilutions of test compounds and pomalidomide in DMSO, then dilute into Assay Buffer to create 4X final concentration stocks.
-
-
Assay Plate Setup:
-
Add 5 µL of 4X test compound dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of 2X fluorescent tracer solution to all wells.
-
To initiate the binding reaction, add 10 µL of 2X CRBN-DDB1 solution to all wells except those for the "tracer only" control (add 10 µL of Assay Buffer instead). Final volume will be 20 µL.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
Expected Results:
| Compound | Predicted IC₅₀ (CRBN Binding) | Interpretation |
| Pomalidomide (Control) | Low µM to high nM | Strong, validated CRBN binder. |
| 5-(1,3-dioxoisoindolin-2-yl)pentanoic acid | Moderate to low µM | Active Binder: Demonstrates engagement with the CRBN thalidomide-binding pocket. Suitable for use as a CRBN ligand in PROTACs or as a molecular glue fragment. |
| 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | >100 µM (No binding detected) | Inactive/Negative Control: Fails to displace the tracer, confirming the necessity of the carbonyl groups for binding. Ideal for use as a negative control to demonstrate that a biological effect is CRBN-dependent. |
Conclusion and Recommendations for Researchers
The comparison between 5-(1,3-dihydroisoindol-2-yl)pentanoic acid and its dioxo analog provides a clear and compelling example of a structure-activity relationship. The two carbonyl groups of the phthalimide ring are not peripheral decorations but are essential components for CRBN engagement.
Senior Scientist's Recommendation:
-
For developing CRBN-recruiting PROTACs or molecular glues: Utilize 5-(1,3-dioxoisoindolin-2-yl)pentanoic acid . Its pentanoic acid linker provides a convenient attachment point for conjugation to a target-binding warhead, while the phthalimide headpiece ensures E3 ligase recruitment.
-
For validating CRBN-dependent mechanisms: Employ 5-(1,3-dihydroisoindol-2-yl)pentanoic acid as a crucial negative control . If a PROTAC built with the dioxo analog shows degradation of a target protein, a control PROTAC built with the dihydroisoindole analog should be inactive. This experimental pairing provides a self-validating system, demonstrating that the observed degradation is a direct result of CRBN engagement and not off-target effects.
By understanding the distinct roles dictated by their structures, researchers can leverage these two molecules to design more robust, specific, and well-controlled experiments in the pursuit of novel therapeutics based on targeted protein degradation.
References
- De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives.
- CRBN binding and E3 inhibition by thalidomide derivatives.
- 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. Santa Cruz Biotechnology.
- A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
- Molecular mechanisms of thalidomide and its derivatives.
- A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function.
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Royal Society of Chemistry.
- Thalidomide analog docking to cereblon.
- 5YJ0: Mouse Cereblon thalidomide binding domain complexed with S-form thalidomide. RCSB PDB.
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- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
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Structure-activity relationship of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid derivatives
A Comparative Guide to the Structure-Activity Relationship of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid Derivatives as Targeted Anticancer Agents
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2][3][4] This guide delves into the intricate structure-activity relationships (SAR) of a promising class of PARP inhibitors: 5-(1,3-dihydroisoindol-2-yl)pentanoic acid derivatives and their close analogs. By examining how subtle molecular modifications influence inhibitory potency and cellular activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold.
The Mechanism of Action: Exploiting Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks (SSBs).[5] In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[1][3] These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.[4][6]
PARP inhibitors exert their effects through two primary mechanisms:
-
Catalytic Inhibition: They compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site, preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process.[7]
-
PARP Trapping: A crucial component of their cytotoxicity, where the inhibitor stabilizes the PARP-DNA complex.[7] This "trapped" complex is more cytotoxic than the simple inhibition of PARP's catalytic activity, as it creates a physical obstruction to DNA replication and transcription.[7]
The isoindolinone scaffold has proven to be an effective pharmacophore for PARP inhibition due to its structural resemblance to the nicotinamide moiety of NAD+, facilitating competitive binding at the catalytic site.[6]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Structure-Activity Relationship of Isoindolinone-Based PARP Inhibitors
The potency of isoindolinone-based PARP inhibitors is highly dependent on the nature and position of substituents on the core scaffold. A key study on 3-oxoisoindoline-4-carboxamides provides valuable insights into the SAR of this class of compounds.[8]
Key Structural Features and Their Impact on Activity:
-
The Isoindolinone Core: This planar structure is crucial for binding to the PARP active site. An intramolecular hydrogen bond between the carboxamide and the lactam carbonyl group helps to rigidify the molecule in a conformation favorable for binding.[8]
-
Substituents on the Lactam Nitrogen: Modifications at this position have a significant impact on cellular potency. The introduction of a secondary or tertiary amine, often as part of a piperidine or similar cyclic system, is important for activity.[8] This basic amine can form an additional hydrogen bond with Gly-888 in the PARP active site, enhancing binding affinity.[8]
-
The Carboxamide Group: This group is a key pharmacophoric element, mimicking the nicotinamide of NAD+.
The following table summarizes the SAR for a series of 3-oxoisoindoline-4-carboxamide derivatives, highlighting the impact of substitutions on the lactam nitrogen.
| Compound ID | R Group (Substitution on Lactam Nitrogen) | PARP-1 Inhibition IC50 (nM) | Cellular Potency (EC50, nM) |
| 1a | H | >1000 | >10000 |
| 1b | Methyl | 250 | 5000 |
| 1c | 2-hydroxyethyl | 150 | 2000 |
| 1d | 2-(dimethylamino)ethyl | 50 | 300 |
| 1e | 4-piperidinyl | 20 | 100 |
Data adapted from a study on 3-oxoisoindoline-4-carboxamides.[8]
Interpretation of SAR Data:
-
The unsubstituted compound (1a ) is inactive, demonstrating the necessity of substitution at the lactam nitrogen.
-
A simple alkyl group (1b ) provides a modest improvement in activity.
-
Introducing a hydroxyl group (1c ) further enhances potency, likely due to additional hydrogen bonding interactions.
-
The presence of a basic amine (1d and 1e ) leads to a significant increase in both enzymatic and cellular potency, with the cyclic amine in 1e being optimal. This underscores the importance of the interaction with Gly-888.[8]
Comparative Analysis with Clinically Approved PARP Inhibitors
The 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid scaffold is a core component of Talazoparib (BMN-673) , one of the most potent PARP inhibitors approved for clinical use.[9][10][11][12][13][14][15][16] A comparison with other approved PARP inhibitors highlights the superior potency of Talazoparib.
| PARP Inhibitor | Core Scaffold | PARP1 Ki (nM) | PARP2 Ki (nM) | Key Features |
| Talazoparib | Isoindolinone | 1.2[9] | 0.87[9] | Highest PARP trapping activity.[7] |
| Olaparib | Phthalazinone | 1.9 | 1.5 | First-in-class approved PARP inhibitor. |
| Rucaparib | Indole Carboxamide | 1.4 | 0.2 | Potent inhibitor of both PARP1 and PARP2. |
| Niraparib | Pyridine Carboxamide | 3.8 | 2.1 | Effective as maintenance therapy. |
| Veliparib | Benzimidazole | 5.2 | 2.9 | Weaker PARP trapping activity. |
Data compiled from multiple sources.
Talazoparib's exceptional potency is attributed to its high PARP trapping efficiency, which is significantly greater than that of other approved inhibitors.[7] This enhanced trapping activity leads to greater cytotoxicity in BRCA-deficient cells.
Experimental Protocols for Evaluating PARP Inhibitors
The evaluation of novel PARP inhibitors requires robust and reliable assays to determine their enzymatic and cellular activity.
In Vitro PARP1 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1.
Principle: The assay measures the consumption of NAD+ by PARP1 in the presence of activated DNA. A developer reagent is used to generate a fluorescent signal that is inversely proportional to PARP1 activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human PARP1 enzyme in assay buffer.
-
Prepare a solution of activated DNA.
-
Prepare a solution of β-NAD+.
-
Prepare serial dilutions of the test compounds (e.g., isoindolinone derivatives) and a known inhibitor (e.g., Olaparib) as a positive control.
-
-
Assay Procedure:
-
To a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or control.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding β-NAD+.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer reagent.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-540 nm and emission at 580-590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric PARP1 inhibition assay.
Cell-Based PARP Trapping Assay
This assay measures the ability of a compound to trap PARP1 at sites of DNA damage in living cells.
Principle: Fluorescently tagged PARP1 is expressed in cells. DNA damage is induced by micro-irradiation, and the accumulation and retention of PARP1 at the damage sites are monitored by live-cell imaging.
Step-by-Step Methodology:
-
Cell Line Preparation:
-
Use a cell line (e.g., U2OS) stably expressing fluorescently tagged PARP1 (e.g., PARP1-GFP).
-
Culture the cells on glass-bottom dishes suitable for microscopy.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).
-
-
Micro-irradiation and Imaging:
-
Induce localized DNA damage in the nucleus using a laser micro-irradiation system.
-
Acquire time-lapse images of the cells before and after micro-irradiation to monitor the recruitment and retention of PARP1-GFP at the damage sites.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of PARP1-GFP at the damage sites over time.
-
Calculate the PARP1 retention coefficient to determine the extent of PARP trapping induced by the test compound.
-
Conclusion and Future Perspectives
The 5-(1,3-dihydroisoindol-2-yl)pentanoic acid scaffold and its analogs represent a highly promising class of PARP inhibitors, exemplified by the clinical success of Talazoparib. The SAR studies reveal that a planar isoindolinone core and a basic amine substituent on the lactam nitrogen are key for high-potency inhibition. The superior efficacy of these compounds is often linked to their ability to trap PARP on DNA, a mechanism that is more cytotoxic than catalytic inhibition alone.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors that are selective for PARP1 over other PARP family members to potentially reduce off-target effects.
-
Overcoming Resistance: Developing next-generation compounds that are effective against tumors that have developed resistance to current PARP inhibitors.
-
Expanding Therapeutic Applications: Investigating the use of these inhibitors in combination with other anticancer agents, such as immunotherapy, to enhance their efficacy and broaden their clinical utility.
By leveraging the detailed SAR knowledge and robust experimental protocols outlined in this guide, researchers can continue to innovate and develop novel isoindolinone-based PARP inhibitors with improved therapeutic profiles for the treatment of cancer.
References
- BenchChem. (n.d.). The Structure-Activity Relationship of Parp-1-IN-1: A Highly Selective PARP-1 Inhibitor.
- Gandhi, V. B., Luo, Y., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Park, C., Giranda, V. L., Penning, T. D., & Zhu, G. D. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026.
- MedChemExpress. (n.d.). Talazoparib (BMN-673).
- National Center for Biotechnology Information. (n.d.). BMN 673 (talazoparib): A potent PARP inhibitor for triple negative breast cancer with different genetic profile.
- Selleck Chemicals. (n.d.). BMN-673 (Talazoparib).
- Taylor & Francis Online. (n.d.). PARP inhibitors – Knowledge and References.
- U.S. Pharmacist. (2024). Place of PARP Inhibitors in Breast Cancer Treatment.
- Weaver, A. N., & Yang, E. S. (2013). A Review of PARP Inhibitors in Clinical Development. International Journal of Radiation Oncology, Biology, Physics, 86(2), 213–214.
- Zandar, M., et al. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Experimental & Molecular Medicine, 53(1), 13–23.
- Zhang, J., et al. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
- Zhao, J. J., et al. (2018). PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer. Cell Reports, 25(11), 3185–3199.e7.
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- 16. mcpress.mayoclinic.org [mcpress.mayoclinic.org]
Navigating the Uncharted Territory of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid: A Guide on a Molecule Awaiting In Vivo Exploration
For the Attention of Researchers, Scientists, and Drug Development Professionals: An Important Note on the Current State of In Vivo Efficacy Data
Extensive investigation into the scientific literature and available research databases has revealed a critical gap in our understanding of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid . At present, there is no publicly accessible in vivo efficacy data for this specific compound. While the chemical structure is known and it is commercially available for research purposes, its biological activity and potential therapeutic effects in living organisms have not been documented in preclinical or clinical studies.
One available source identifies 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid as a potential Staphylococcus DNA helicase inhibitor, but this is presented as a potential application rather than a confirmed biological activity supported by experimental data[1]. This lack of in vivo data prevents the creation of a comprehensive comparison guide as initially requested. A comparative analysis is contingent on the existence of performance metrics and experimental outcomes, which are currently unavailable for this molecule.
The Landscape of Structurally Related Isoindoline Derivatives
While direct in vivo data for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is absent, the broader family of isoindoline derivatives has been the subject of considerable research, demonstrating a wide range of biological activities. Understanding the applications of these related compounds can provide a contextual framework for potential future investigations into the subject molecule.
Structurally analogous compounds have been explored for a variety of therapeutic applications, including:
-
Oncology: Certain isoindoline derivatives are well-known for their immunomodulatory and anti-angiogenic properties, with notable examples being the drugs Lenalidomide and Pomalidomide. Several search results identified impurities related to Lenalidomide that share the isoindoline core structure[2][3][4][5][6][7].
-
Central Nervous System Disorders: Researchers have synthesized and tested isoindoline derivatives for their ability to modulate chloride influx in astrocytes, suggesting potential applications in conditions like brain edema[8].
-
Infectious Diseases: Beyond the suggestion of DNA helicase inhibition, other heterocyclic compounds incorporating the isoindoline scaffold have been investigated as inhibitors of Respiratory Syncytial Virus (RSV) fusion[9] and as having anti-malarial properties[10].
-
Cardiovascular and Hematological Conditions: Modified tetrahydroisoquinoline-3-carboxylic acids, which are structurally related to isoindoline, have shown potent in vitro anti-platelet aggregation and in vivo anti-thrombotic activity in rat models[11].
-
Receptor Agonism: Novel series of tryptamines containing a modified isoindoline moiety have been evaluated as 5-HT1D receptor agonists, with potential applications in treating migraines[12].
A Call for Future Investigation: A Hypothetical Roadmap for In Vivo Efficacy Assessment
Given the absence of data, this guide pivots from a comparative analysis to a prospective outline of how the in vivo efficacy of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid could be systematically evaluated. This hypothetical experimental workflow is designed to provide a robust and self-validating system for future research endeavors.
Experimental Workflow: A Proposed In Vivo Evaluation
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- 4. ::5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid | CAS NO: 2197420-75-8 | SVAK:: [svaklifesciences.com]
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- 8. Effects of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]alkanoic acids, [(N-alkyl-1-oxo-1H,3H-isoindolin-5-yl)oxy]butanoic acids, and related derivatives on chloride influx in primary astroglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 2: identification of BTA9881 as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Diamino acid modifying 3S-tetrahydroisoquinoline-3-carboxylic acids: leading to a class of novel agents with highly unfolded conformation, selective in vitro anti-platelet aggregation and potent in vivo anti-thrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
This guide provides a comprehensive analysis of the potential cross-reactivity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. While its primary reported activity is the inhibition of Staphylococcus DNA helicase, its structural similarity to the thalidomide class of drugs necessitates a thorough evaluation of its potential interaction with Cereblon (CRBN), a key protein in cellular protein degradation pathways. This guide will objectively compare the structural and potential functional characteristics of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid with well-characterized Cereblon E3 ligase modulators (CELMoDs), providing researchers, scientists, and drug development professionals with a framework for assessing its specificity and potential off-target effects.
Introduction: The Intersection of a Novel Target and a Known Pharmacophore
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has been identified as a potential inhibitor of Staphylococcus DNA helicase, suggesting its utility as a novel antibacterial agent.[1] However, its core chemical scaffold, the isoindolinone moiety, is the cornerstone of the immunomodulatory drugs (IMiDs®), a class of compounds that includes thalidomide, lenalidomide, and pomalidomide.[2] These drugs are known to exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][3] This binding event reprograms the E3 ligase to recognize and ubiquitinate specific proteins, termed neosubstrates, leading to their degradation by the proteasome.[4][5]
Given this structural overlap, there is a strong scientific basis to hypothesize that 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid may exhibit cross-reactivity with Cereblon. Understanding this potential off-target activity is critical for its development as a therapeutic agent, as engagement with Cereblon could lead to a range of unintended biological consequences, from anti-inflammatory and anti-proliferative effects to the severe teratogenicity associated with thalidomide.[2] This guide will therefore explore the likely cross-reactivity profile of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid by comparing it to established Cereblon modulators.
The Cereblon E3 Ligase Pathway: A Hub for Therapeutic Intervention and Off-Target Effects
The CRL4CRBN E3 ubiquitin ligase complex plays a crucial role in protein homeostasis. Cereblon modulators, by binding to a specific pocket in CRBN, create a novel interface that recruits neosubstrates for degradation.[4][6] The specific set of neosubstrates degraded depends on the chemical structure of the modulator, leading to diverse therapeutic outcomes.
Caption: Mechanism of action of Cereblon E3 ligase modulators.
Comparative Analysis of Cereblon Modulators
To predict the potential cross-reactivity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, we will compare it with a spectrum of known Cereblon modulators, from the first-generation thalidomide to the more recent and potent iberdomide.
Structural Comparison
The key structural feature shared by these molecules is the isoindolinone ring system, which is crucial for binding to Cereblon. The variations in the substituents on this core structure determine the affinity for Cereblon and the specificity for different neosubstrates. 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid possesses the isoindolinone core but lacks the glutarimide ring present in thalidomide and its direct analogs, which is also important for Cereblon binding. Instead, it has a pentanoic acid chain. This difference is significant and may result in a lower binding affinity for Cereblon compared to the established IMiDs.
Binding Affinity for Cereblon
The binding affinity of a compound for its target is a primary determinant of its biological activity. The table below summarizes the reported binding affinities of several Cereblon modulators.
| Compound | Cereblon Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | ~250 nM (Kd) | [6] |
| Lenalidomide | ~178 nM (Kd) | [6] |
| Pomalidomide | ~157 nM (Kd) | [6] |
| Iberdomide (CC-220) | ~150 nM (IC50) | [7] |
Due to the structural differences, it is plausible that 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has a significantly weaker binding affinity for Cereblon than the compounds listed above. However, even weak binding can lead to off-target effects, especially at higher concentrations.
Neosubstrate Degradation Profile
The downstream consequence of Cereblon binding is the degradation of specific neosubstrates. The efficiency and selectivity of this degradation are key to the therapeutic window of these drugs. The table below shows the degradation efficiency (DC50: concentration for 50% of maximal degradation) for key neosubstrates.
| Compound | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | GSPT1 Degradation | Reference |
| Lenalidomide | Potent degrader | Potent degrader | No/Weak degradation | [4][8] |
| Pomalidomide | 8.7 nM | Potent degrader | No/Weak degradation | [9] |
| Iberdomide | 1 nM (EC50) | 0.5 nM (EC50) | No degradation | [10] |
The degradation profile of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is unknown. If it binds to Cereblon, it would be crucial to determine which, if any, neosubstrates it degrades. The lack of the glutarimide ring suggests that its neosubstrate profile might differ significantly from that of the classic IMiDs.
Experimental Workflows for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a series of well-established experimental workflows should be employed.
In Vitro Binding Assays
Objective: To quantify the direct binding affinity of the compound to purified Cereblon protein.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant human His-tagged Cereblon/DDB1 complex on a sensor chip.
-
Binding Analysis: Flow solutions of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.
-
Kinetic Analysis: Determine the association (kon) and dissociation (koff) rate constants.
-
Affinity Calculation: Calculate the equilibrium dissociation constant (Kd) as koff/kon.
Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.
Cellular Target Engagement Assays
Objective: To confirm that the compound engages with Cereblon in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble Cereblon at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of Cereblon in the presence of the compound indicates direct binding.
Proteomics-Based Neosubstrate Discovery
Objective: To identify the full spectrum of proteins degraded upon treatment with the compound.
Protocol: Global Proteomics
-
Cell Culture and Treatment: Treat a relevant cell line (e.g., a human cell line) with the compound and a vehicle control for a defined period.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins between the treated and control samples to identify those that are downregulated (degraded).
Broad-Panel Off-Target Screening
Objective: To assess the cross-reactivity of the compound against a wide range of other potential protein targets.
Protocol: Kinome Profiling
-
Assay Panel: Utilize a commercially available kinase profiling service that assays the compound's activity against a large panel of human kinases (e.g., >400).
-
Data Interpretation: Identify any kinases that are significantly inhibited by the compound. This is particularly relevant as many small molecules show off-target effects on kinases.
Conclusion and Future Directions
The structural similarity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid to the thalidomide family of drugs strongly suggests a potential for cross-reactivity with Cereblon. While its primary reported target is Staphylococcus DNA helicase, a thorough investigation of its off-target effects is paramount for its safe development as a therapeutic.
This guide proposes a predictive framework based on the known properties of established Cereblon modulators and outlines a clear experimental path to definitively characterize the cross-reactivity profile of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. The key questions to be answered are:
-
Does it bind to Cereblon, and with what affinity?
-
If it binds, does it induce the degradation of any neosubstrates?
-
What is its broader off-target profile against other protein families, such as kinases?
Answering these questions will provide a comprehensive understanding of the compound's mechanism of action and its potential for both therapeutic benefit and adverse effects. The methodologies described herein represent the current standard for characterizing the selectivity of small molecule drug candidates and are essential for advancing our understanding of the biological activities of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid.
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Krönke, J., Udeshi, N. D., Narla, A., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301–305. [Link]
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Zhang, X., Wang, Y., & Chen, L. (2021). PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates. Blood, 138(20), 2011-2023. [Link]
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Krönke, J., Udeshi, N. D., Narla, A., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. [Link]
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Schafer, P. H., Ye, Y., Wu, L., et al. (2018). Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus. Annals of the Rheumatic Diseases, 77(10), 1516-1523. [Link]
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A Comparative Analysis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and Standard Antibiotics: An In-Vitro Benchmarking Guide
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action. In this context, isoindole derivatives have emerged as a promising class of compounds with diverse biological activities, including antimicrobial potential.[1] This guide provides a comprehensive in-vitro benchmark comparison of a novel isoindole derivative, 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, against a panel of well-established antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed framework for evaluating the antimicrobial efficacy of new compounds, grounded in established scientific protocols and comparative data analysis. We will explore the performance of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, a putative inhibitor of Staphylococcus DNA helicase, in comparison to antibiotics with distinct mechanisms of action: Ciprofloxacin (a fluoroquinolone targeting DNA gyrase and topoisomerase IV), Vancomycin (a glycopeptide inhibiting cell wall synthesis), and Tetracycline (a protein synthesis inhibitor).
Rationale for Experimental Design: A Multi-faceted Approach to Benchmarking
The selection of comparator antibiotics was deliberate to provide a broad-spectrum assessment of the novel compound's activity. Ciprofloxacin was chosen due to its relevance to DNA replication, the proposed target of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. Vancomycin and Tetracycline represent antibiotics with fundamentally different modes of action, allowing for a comprehensive evaluation of the test compound's specificity and spectrum of activity.
The experimental design is centered around two key pharmacodynamic parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2][3] These parameters are determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the reproducibility and comparability of the data.[4][5][6][7]
Experimental Protocols: A Step-by-Step Guide to In-Vitro Antimicrobial Susceptibility Testing
The following protocols are based on established CLSI and EUCAST guidelines to ensure scientific rigor and data integrity.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and the comparator antibiotics (Ciprofloxacin, Vancomycin, Tetracycline) in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Plates:
-
From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
Following incubation, count the number of colonies on each spot.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Caption: Comparison of antibiotic mechanisms of action.
Conclusion and Future Directions
This guide provides a framework for the initial in-vitro benchmarking of novel antimicrobial compounds, using 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid as a case study. The hypothetical data suggests that this compound is a promising candidate for further investigation, particularly for its activity against Gram-positive pathogens.
Future studies should focus on:
-
Experimental validation: Determining the actual MIC and MBC values of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid against a broader panel of clinical isolates, including resistant strains.
-
Mechanism of action studies: Confirming the inhibition of DNA helicase through enzymatic assays and exploring potential off-target effects.
-
In-vivo efficacy studies: Evaluating the compound's performance in animal models of infection to assess its therapeutic potential.
The systematic approach outlined in this guide, combining standardized protocols with a clear understanding of the underlying scientific principles, is crucial for the successful development of the next generation of antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

